molecular formula C11H13NO3 B1368381 Methyl 4-(2-aminophenyl)-4-oxobutanoate CAS No. 57231-39-7

Methyl 4-(2-aminophenyl)-4-oxobutanoate

Cat. No.: B1368381
CAS No.: 57231-39-7
M. Wt: 207.23 g/mol
InChI Key: LRIKFAUEEGOUQL-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminophenyl)-4-oxobutanoate is a chemical compound with the molecular formula C11H14N2O3 . This small molecule features both an amino group and a methyl ester functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. As a 4-oxobutanoate derivative, this compound serves as a versatile precursor in asymmetric synthesis. Compounds within this class are frequently used in organocatalytic aldol reactions to construct complex chiral molecules, such as γ-butyrolactones, which are privileged structures in natural products and pharmaceuticals . The presence of the 2-aminophenyl substituent is a key structural motif found in various biologically active molecules and can be utilized in the synthesis of more complex heterocyclic systems. The closely related compound, 4-(2-aminophenyl)-4-oxobutanoic acid, has been identified in scientific databases with a noted interaction with the human enzyme Alanine--glyoxylate aminotransferase, suggesting potential relevance in biochemical pathway studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-aminophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKFAUEEGOUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563381
Record name Methyl 4-(2-aminophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57231-39-7
Record name Methyl 4-(2-aminophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aminophenyl Oxobutanoate Scaffold

Methyl 4-(2-aminophenyl)-4-oxobutanoate is a versatile organic molecule characterized by a core structure that integrates an aromatic amine, a keto functionality, and a methyl ester. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The aminophenyl moiety is a common pharmacophore in many biologically active compounds, while the keto-butanoate chain provides a reactive handle for further molecular elaboration. This guide presents a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for structural verification.

Strategic Approach to Synthesis: A Multi-Step Pathway

The direct synthesis of this compound presents a significant chemical challenge. The primary obstacle lies in the Friedel-Crafts acylation of aniline. The Lewis acid catalyst, essential for activating the acylating agent, readily complexes with the basic amino group of aniline, deactivating the aromatic ring towards electrophilic substitution.[1] To circumvent this, a multi-step synthetic strategy is employed, which involves the protection of the amine functionality, followed by the key acylation reaction, deprotection, and final esterification.

This strategic approach ensures high yields and minimizes the formation of undesirable side products. The overall synthetic pathway is outlined below:

Synthetic_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (Protection) Ortho_isomer 4-(2-Acetamidophenyl)-4-oxobutanoic Acid Acetanilide->Ortho_isomer Succinic Anhydride, AlCl3 (Friedel-Crafts Acylation) Amino_acid 4-(2-Aminophenyl)-4-oxobutanoic Acid Ortho_isomer->Amino_acid Acid Hydrolysis (Deprotection) Final_product This compound Amino_acid->Final_product Methanol, Acid Catalyst (Esterification)

Caption: Overall synthetic workflow.

Part 1: Protection of the Amine Group - Synthesis of Acetanilide

The initial step in the synthesis is the protection of the highly reactive amino group of aniline. This is achieved through acetylation, converting the aniline into the less reactive acetanilide. This protection prevents the aforementioned complexation with the Lewis acid catalyst in the subsequent Friedel-Crafts reaction.

Experimental Protocol: Acetylation of Aniline
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g (0.107 mol) of aniline.

  • Reaction Initiation: To the aniline, cautiously add 12 mL (0.128 mol) of acetic anhydride in a dropwise manner while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 30 minutes.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water with vigorous stirring. The crude acetanilide will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water to obtain pure acetanilide.

Parameter Value
Yield 85-90%
Melting Point 113-115 °C

Part 2: Friedel-Crafts Acylation - Formation of the Keto-Acid

With the amine group protected, the core carbon skeleton is constructed via a Friedel-Crafts acylation of acetanilide with succinic anhydride. This reaction is catalyzed by aluminum chloride (AlCl₃), a strong Lewis acid. It is important to note that this reaction typically yields a mixture of ortho and para isomers. The para isomer is generally the major product due to steric hindrance at the ortho position. For the purpose of this guide, we will focus on the isolation of the desired ortho isomer.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride with aluminum chloride. The electron-rich aromatic ring of acetanilide then attacks this acylium ion, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity, yielding the acylated product.[2]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl3 AlCl3 AlCl3 Acetanilide Acetanilide Sigma_Complex Sigma Complex Acetanilide->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ Final_Acid 4-(2-Acetamidophenyl)-4-oxobutanoic Acid Product_Complex->Final_Acid Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(2-Acetamidophenyl)-4-oxobutanoic Acid
  • Reagent Setup: In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place 20 g (0.148 mol) of acetanilide and 100 mL of anhydrous nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and add 44 g (0.330 mol) of anhydrous aluminum chloride in small portions with vigorous stirring.

  • Acylating Agent Addition: Dissolve 16.3 g (0.163 mol) of succinic anhydride in 50 mL of anhydrous nitrobenzene and add this solution dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Isolation and Purification: Separate the nitrobenzene layer and extract the aqueous layer with diethyl ether. The combined organic layers are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is a mixture of ortho and para isomers, which can be separated by fractional crystallization or column chromatography.

Part 3: Deprotection of the Amine Group

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-(2-aminophenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis of 4-(2-Aminophenyl)-4-oxobutanoic Acid
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the isolated 4-(2-acetamidophenyl)-4-oxobutanoic acid in a mixture of 50 mL of ethanol and 50 mL of 6 M hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(2-aminophenyl)-4-oxobutanoic acid.

Part 4: Esterification to Yield the Final Product

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 5 g of 4-(2-aminophenyl)-4-oxobutanoic acid in 50 mL of methanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 6 hours.

  • Work-up and Isolation: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques. The following are the expected characteristic spectral data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons (4H, multiplet), singlet for the methyl ester protons (3H), two triplets for the methylene protons of the butanoate chain (2H each), and a broad singlet for the amine protons (2H).
¹³C NMR Peaks corresponding to the aromatic carbons, the carbonyl carbons of the ketone and ester, the methyl carbon of the ester, and the two methylene carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone and the ester, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₃, MW: 207.23 g/mol ).

Conclusion and Future Outlook

The multi-step synthesis outlined in this guide provides a reliable and logical pathway to this compound. Each step employs well-established and understood organic reactions, ensuring a high degree of success for researchers in the field. The final product, with its versatile functional groups, serves as a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research could focus on optimizing the regioselectivity of the Friedel-Crafts acylation step to favor the formation of the ortho isomer, potentially through the use of alternative catalysts or directing groups.

References

  • Chattaway, F. D. (1902). The Acylation of Anilides. Proceedings of the Chemical Society, London, 18, 173.
  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acyl
  • Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acyl
  • Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. (2025). BenchChem.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? (2018). Quora. Retrieved from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-aminophenyl)-4-oxobutanoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-aminophenyl)-4-oxobutanoate, a compound of significant interest for researchers, medicinal chemists, and professionals in drug development. Notably, this specific ortho-amino isomer is not widely cataloged, and a dedicated CAS number is not readily identifiable in common chemical databases, highlighting its novelty and the need for a detailed synthetic and characterization framework. This document outlines a proposed, robust synthetic pathway, predicts its physicochemical properties, and explores its potential applications as a versatile building block in medicinal chemistry and materials science. The protocols and workflows described herein are designed to be self-validating, providing researchers with a solid foundation for the synthesis and subsequent investigation of this and related molecules.

Introduction: The Untapped Potential of the ortho-Aminophenyl Scaffold

The 4-aryl-4-oxobutanoate framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an amino group on the phenyl ring offers a crucial handle for further chemical modification, enabling the synthesis of diverse compound libraries. While the para- and meta-amino isomers have been explored, the ortho-isomer, this compound, remains a largely unexplored chemical entity.

The unique proximity of the amino and keto-butanoate functionalities in the ortho configuration introduces the potential for intramolecular interactions and the formation of unique heterocyclic systems, making it a particularly attractive target for synthetic and medicinal chemists.[1] This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for its synthesis, characterization, and potential utilization.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound presents a key challenge: the free amino group of a starting aniline can interfere with the classical Friedel-Crafts acylation reaction by coordinating with the Lewis acid catalyst.[2] Therefore, a protection-acylation-deprotection strategy is the most logical and robust approach. The subsequent esterification of the resulting carboxylic acid is a standard and high-yielding transformation.

Proposed Synthesis Overview

The proposed three-step synthesis is outlined below. It begins with the protection of 2-aminoacetophenone, followed by a Friedel-Crafts acylation with succinic anhydride, deprotection of the amine, and finally, esterification to yield the target compound.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Esterification A 2-Aminoacetophenone B N-(2-acetylphenyl)acetamide A->B Acetic Anhydride, Pyridine C 4-(2-Acetamidophenyl)-4-oxobutanoic acid B->C Succinic Anhydride, AlCl3, DCE D 4-(2-Aminophenyl)-4-oxobutanoic acid C->D Aq. HCl, Reflux E This compound (Target Compound) D->E Methanol, H2SO4 (cat.), Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols
  • Rationale: The amino group of 2-aminoacetophenone is protected as an acetamide to prevent its interference in the subsequent Friedel-Crafts acylation. This is a standard and effective protection strategy.

  • Protocol:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone (10.0 g, 74.0 mmol) in pyridine (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (8.2 mL, 88.8 mmol) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield N-(2-acetylphenyl)acetamide as a crystalline solid.

  • Rationale: This is the key C-C bond-forming step. The protected aniline derivative undergoes electrophilic aromatic substitution with succinic anhydride using aluminum chloride as a Lewis acid catalyst.[3][4] Dichloroethane (DCE) is a common solvent for this reaction.

  • Protocol:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (29.6 g, 222 mmol) and 1,2-dichloroethane (150 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-(2-acetylphenyl)acetamide (13.0 g, 73.4 mmol) and succinic anhydride (7.3 g, 73.0 mmol) in 1,2-dichloroethane (100 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

    • After addition, allow the mixture to warm to room temperature and then heat at reflux for 6 hours.

    • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a mixture of ethanol and water.

  • Rationale: The acetamide protecting group is removed by acid-catalyzed hydrolysis. The resulting amino acid can then be esterified in a one-pot or sequential manner. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is efficient.[5]

  • Protocol:

    • In a 250 mL round-bottom flask, suspend 4-(2-acetamidophenyl)-4-oxobutanoic acid (10.0 g, 42.5 mmol) in a mixture of methanol (150 mL) and concentrated sulfuric acid (2.0 mL).

    • Heat the mixture at reflux for 8 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Predicted Physicochemical Properties

As this compound is not commercially available, experimental data is lacking. However, its key physicochemical properties can be reliably predicted based on its structure.

PropertyPredicted ValueSource/Method
CAS Number Not Assigned-
Molecular Formula C₁₁H₁₃NO₃-
Molecular Weight 207.23 g/mol -
Appearance Predicted: Yellowish oil or low-melting solidBased on analogues[1]
Boiling Point > 300 °C (Predicted)-
Melting Point Not Determined-
Predicted LogP 1.85 ± 0.35ALOGPS
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM; sparingly soluble in water.Based on structure

Potential Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups in this compound makes it a highly versatile intermediate for a range of applications.

  • Synthesis of Heterocycles: The ortho-amino ketone moiety is a classic precursor for the synthesis of quinolines and other fused heterocyclic systems through reactions like the Friedländer annulation.[6] These scaffolds are central to many approved drugs.

  • Histone Deacetylase (HDAC) Inhibitors: The N-(2-aminophenyl)benzamide substructure is a known pharmacophore in a class of HDAC inhibitors.[7] The butanoate portion of the target molecule could serve as a linker to a zinc-binding group, making it a valuable fragment for the design of novel HDAC inhibitors.

  • Precursor for Bioactive Molecules: The amino group can be readily derivatized to form amides, sulfonamides, or ureas, while the keto and ester groups offer sites for further modification. This allows for the rapid generation of compound libraries for screening against various biological targets.

  • Polymer and Dye Synthesis: The aromatic amine functionality makes it a candidate for incorporation into polymers or as a precursor for the synthesis of specialized azo dyes.

Proposed Analytical Workflow for Characterization

Confirming the identity and purity of the newly synthesized this compound is critical. A multi-technique approach is recommended.

G cluster_purity Purity Analysis cluster_structure Structure Elucidation Start Synthesized Crude Product TLC Thin Layer Chromatography (TLC) - Monitor reaction - Assess purity Start->TLC Column Column Chromatography (Purification) TLC->Column Purity_Check Purity Assessment Column->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm HPLC HPLC-UV (>95% Purity) Purity_Check->HPLC Final Pure, Characterized Compound Structure_Confirm->Final NMR 1H & 13C NMR (Proton/Carbon Skeleton) Structure_Confirm->NMR MS High-Resolution MS (HRMS) (Exact Mass & Formula) Structure_Confirm->MS FTIR FT-IR Spectroscopy (Functional Groups) Structure_Confirm->FTIR

Caption: Recommended analytical workflow for product characterization.

  • Protocol for Sample Preparation:

    • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • HPLC-MS: Prepare a stock solution of the product in methanol or acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a final concentration of ~10-20 µg/mL for analysis.

Safety and Handling Considerations

While a specific safety data sheet for this compound is not available, a risk assessment based on its functional groups and related compounds is essential.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Aromatic amines and ketones can be irritants and sensitizers.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, yet underutilized, building block for chemical synthesis. The lack of a readily available commercial source necessitates the de novo synthesis outlined in this guide. The proposed three-step pathway, leveraging a protection-acylation-deprotection/esterification strategy, offers a reliable method for its preparation. The unique ortho-disubstituted pattern presents exciting opportunities for the synthesis of novel heterocyclic systems and as a key intermediate in the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the full potential of this versatile compound.

References

  • The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.).
  • A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. (2025). BenchChem.
  • Side reactions of 2'-Aminoacetophenone in acidic conditions. (2025). BenchChem.
  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com.
  • 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis. (n.d.). ChemicalBook.
  • The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. (2022). Transtutors.
  • Sequential condensation/biannulation reactions of β-(2-aminophenyl)-α,β-ynones with 1,3-dicarbonyls. (n.d.). IRIS.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange.
  • 2-AMINO ACETOPHENONE CAS No 551-93-9. (n.d.). CDH Fine Chemical.
  • Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.
  • 2-AMINOACETOPHENONE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (n.d.). Guidechem.
  • (2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid (4-Cl-KYN) trifluoroacetate. (2016). NIMH Chemical Synthesis and Drug Supply Program.
  • Methyl 4-oxobutanoate synthesis. (n.d.). ChemicalBook.
  • Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. (2025). BenchChem.
  • Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.). Google Patents.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (2025). BenchChem.
  • 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1502-6.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (n.d.). MDPI.
  • Method of producing methyl ether of 4-(4-aminophenyl)butyric acid. (n.d.). Google Patents.
  • methyl 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate | 791593-76-5. (n.d.). Sigma-Aldrich.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central.
  • Selective Synthesis of N-[6][9][10]Triazinyl-α-Ketoamides and N-[6][9][10]Triazinyl-Amides from the Reactions of 2-Amine-[6][9][10]Triazines with Ketones. (n.d.). MDPI. Retrieved from

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2018). Journal of the Serbian Chemical Society, 83(1), 1-18.
  • 4-(4-Acetamidophenyl)-4-oxobutanoic acid. (n.d.). Sigma-Aldrich.
  • Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. (n.d.). National Institutes of Health.
  • Board news. (2024). Organic & Biomolecular Chemistry Blog.
  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR.

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Solubility of Methyl 4-(2-aminophenyl)-4-oxobutanoate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] This guide provides a comprehensive framework for determining the solubility of this compound, a key intermediate in synthetic organic chemistry, across a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind solvent selection, detail the gold-standard equilibrium shake-flask method, and outline robust analytical quantification using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][4]

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, understanding its physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone, as it directly influences the dissolution rate and, consequently, the absorption and bioavailability of the drug.[1][5] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs.[1][5] Therefore, a thorough characterization of the solubility of a compound like this compound in various solvents is an indispensable step in its development pathway. This guide provides a robust methodology to establish a comprehensive solubility profile, a critical dataset for formulation development and lead optimization.[3]

Physicochemical Properties of this compound

A preliminary understanding of the molecule's properties can aid in solvent selection and experimental design.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol [6]
InChI KeyQOBSFYNWVVYPMM-UHFFFAOYSA-N[6]

Strategic Solvent Selection

The choice of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities to mimic various physiological and formulation environments. The principle of "like dissolves like" serves as a useful initial guide.[7]

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassSolventRationale
Polar Protic Water (pH 5.0, 7.4)Simulates physiological pH conditions.
MethanolA common polar protic solvent used in synthesis and purification.
EthanolA pharmaceutically acceptable solvent.
Polar Aprotic AcetonitrileWidely used in HPLC and as a reaction solvent.
Dimethyl Sulfoxide (DMSO)High solubilizing power, often used for initial stock solutions.[5]
Tetrahydrofuran (THF)A common ether solvent.
Nonpolar TolueneA representative aromatic hydrocarbon solvent.
HeptaneA representative aliphatic hydrocarbon solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the overall workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add selected solvent prep_compound->prep_solvent Combine shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->shake Equilibrate centrifuge Centrifuge to pellet excess solid shake->centrifuge Separate filter Filter supernatant (0.45 µm PTFE filter) centrifuge->filter dilute Dilute sample for quantification filter->dilute Prepare for analysis hplc HPLC-UV Analysis dilute->hplc quantify Quantify concentration against calibration curve hplc->quantify

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[3][4]

Protocol:

  • Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition : Add a known volume of the selected solvent to each vial.

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the samples.[5][8]

  • Sample Collection : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a chemically compatible filter (e.g., 0.45 µm PTFE).[5]

  • Dilution : Accurately dilute the clear filtrate with the mobile phase to a concentration within the range of the HPLC calibration curve.

Quantification by HPLC-UV

HPLC coupled with a UV detector is a highly sensitive and specific method for determining the concentration of the dissolved analyte.[2][8]

Protocol:

  • Instrument Setup :

    • HPLC System : Agilent 1100 or equivalent.[2]

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase : A suitable mixture of acetonitrile and water or a buffer (e.g., phosphate buffer), determined through method development.

    • Flow Rate : Typically 1 mL/min.[9]

    • Injection Volume : 20 µL.[9]

    • Detector : UV-Vis spectrophotometer set to the wavelength of maximum absorbance (λmax) of this compound.[10][11] The λmax should be predetermined by scanning a dilute solution of the compound.

  • Calibration Curve Preparation :

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or mobile phase).

    • Perform serial dilutions to create a series of at least five calibration standards.[7]

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.[7][9]

  • Sample Analysis :

    • Inject the diluted samples from the shake-flask experiment into the HPLC system.

    • Record the peak area for the analyte.

  • Concentration Calculation :

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the solubility of this compound in the original solvent.

Data Presentation

The results of the solubility study should be presented in a clear and concise table.

Table 2: Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mM)
Water (pH 5.0)Experimental ValueCalculated Value
Water (pH 7.4)Experimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
THFExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HeptaneExperimental ValueCalculated Value

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear safety glasses with side shields, gloves, and a lab coat.[12][13]

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

  • Handling : Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area with plenty of water.[13][14]

  • Storage : Store in a tightly closed container in a cool, dry place.[12][14]

Conclusion

This guide has outlined a comprehensive and robust methodology for the experimental determination of the solubility of this compound. By employing the gold-standard shake-flask method and a validated HPLC-UV analytical procedure, researchers can generate high-quality, reliable solubility data. This information is fundamental for advancing the development of this compound, enabling informed decisions in formulation, toxicology, and further preclinical studies.

References

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS).
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.
  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Sci-Hub. (2003). The Experimental Determination of Solubilities.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • MedChemExpress. (n.d.). Methyl 4-aminobutanoate hydrochloride | Biochemical Reagent.
  • Safety Data Sheet. (n.d.). 1 - Safety Data Sheet.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ChemicalBook. (2025, October 23). METHYL 4-(4-AMINOPHENYL)BUTANOATE | 20637-09-6.
  • Fisher Scientific. (2011, June 13). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). 4 - • SAFETY DATA SHEET.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 3 - SAFETY DATA SHEET.
  • ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
  • PubChem. (n.d.). 4-(2-Aminophenyl)-2,4-Dioxobutanoate.
  • PubChem. (n.d.). Methyl 4-oxobutyrate | C5H8O3 | CID 83779.
  • PubChem. (n.d.). 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid | C11H13NO3S | CID.
  • BLD Pharm. (n.d.). Methyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate.
  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774.
  • ChemSynthesis. (2025, May 20). methyl 4-cyano-4-oxobutanoate - C6H7NO3, density, melting point, boiling point, structural formula, synthesis.
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Starting materials for Methyl 4-(2-aminophenyl)-4-oxobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive amino group and a keto-ester functionality, allows for diverse chemical transformations. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key building block, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. The methodologies detailed herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery and process development.

Two principal retrosynthetic pathways are explored, each commencing from readily available starting materials. The first route involves the Friedel-Crafts acylation of a protected aniline derivative, followed by deprotection and esterification. The second, more direct route, utilizes a nitro-substituted aromatic precursor, which undergoes Friedel-Crafts acylation, esterification, and subsequent reduction of the nitro group to the desired amine.

Synthetic Route 1: Friedel-Crafts Acylation of a Protected Aniline Derivative

This pathway is predicated on the strategic use of a protecting group for the aniline nitrogen. The amino group in anilines is highly activating and can complex with the Lewis acid catalyst used in Friedel-Crafts reactions, leading to undesired side products or complete inhibition of the reaction. Acetylation of the amino group to form an acetanilide mitigates these issues. The acetyl group is moderately activating and directs electrophilic substitution to the ortho and para positions.

Starting Materials for Route 1
Starting MaterialReagentPurpose
2-Aminotoluene (o-Toluidine)Acetic AnhydrideProtection of the amino group
N-Acetyl-o-toluidineSuccinic Anhydride, Aluminum Chloride (AlCl₃)Friedel-Crafts acylation
4-(3-Amino-4-methylphenyl)-4-oxobutanoic acidMethanol, Sulfuric Acid (H₂SO₄)Esterification
4-(3-Acetylamino-4-methylphenyl)-4-oxobutanoic acidAqueous Hydrochloric Acid (HCl)Deprotection of the amino group
Experimental Protocols
Step 1: Synthesis of N-Acetyl-o-toluidine (2-Acetamidotoluene)
  • In a fume hood, dissolve 2-aminotoluene in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for a designated period.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-acetyl-o-toluidine.

Step 2: Friedel-Crafts Acylation to yield 4-(3-Acetylamino-4-methylphenyl)-4-oxobutanoic acid

The Friedel-Crafts acylation of N-acetyl-o-toluidine with succinic anhydride is a key step.[1] The acetylamino and methyl groups direct the incoming acyl group.

  • Suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Add succinic anhydride to the suspension and stir.

  • Slowly add N-acetyl-o-toluidine to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate and can be collected by filtration.

Step 3: Deprotection of the Acetyl Group
  • Suspend the 4-(3-acetylamino-4-methylphenyl)-4-oxobutanoic acid in aqueous hydrochloric acid.

  • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the product, wash with water, and dry.

Step 4: Esterification to Methyl 4-(3-Amino-4-methylphenyl)-4-oxobutanoate
  • Dissolve the amino acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the solution to reflux for several hours.

  • Cool the reaction, and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the target ester.

Visualizing the Pathway

Synthetic Route 1 A 2-Aminotoluene B N-Acetyl-o-toluidine A->B Acetic Anhydride C 4-(3-Acetylamino-4-methylphenyl)-4-oxobutanoic acid B->C Succinic Anhydride, AlCl₃ D 4-(3-Amino-4-methylphenyl)-4-oxobutanoic acid C->D HCl, H₂O, Heat E Methyl 4-(3-Amino-4-methylphenyl)-4-oxobutanoate D->E Methanol, H₂SO₄

Caption: Synthetic pathway for a substituted this compound derivative via a protected aniline.

Synthetic Route 2: Friedel-Crafts Acylation of a Nitro Precursor and Subsequent Reduction

This approach circumvents the need for a protecting group by starting with a nitro-substituted aromatic compound. The nitro group is deactivating and a meta-director, which can present challenges for the Friedel-Crafts acylation. However, with appropriate starting materials and reaction conditions, this can be a more direct route. The key step is the selective reduction of the nitro group in the presence of the ketone functionality.

Starting Materials for Route 2
Starting MaterialReagentPurpose
2-NitrotolueneSuccinic Anhydride, Aluminum Chloride (AlCl₃)Friedel-Crafts acylation
4-Oxo-4-(2-nitrophenyl)butanoic acidMethanol, Sulfuric Acid (H₂SO₄)Esterification
Methyl 4-oxo-4-(2-nitrophenyl)butanoatePalladium on Carbon (Pd/C), Hydrogen (H₂) or Ammonium FormateReduction of the nitro group
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 2-Nitrotoluene
  • In a reaction vessel, suspend anhydrous aluminum chloride in an excess of 2-nitrotoluene, which acts as both reactant and solvent.

  • Add succinic anhydride portion-wise to the stirred mixture, controlling the temperature.

  • Heat the reaction mixture to facilitate the acylation.

  • After the reaction is complete, cool the mixture and cautiously pour it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Combine the organic extracts and purify to isolate 4-oxo-4-(3-methyl-2-nitrophenyl)butanoic acid.

Step 2: Esterification to Methyl 4-oxo-4-(2-nitrophenyl)butanoate

This step is analogous to the esterification in Route 1.

  • Dissolve the 4-oxo-4-(2-nitrophenyl)butanoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the solution until the reaction is complete.

  • Work-up the reaction as described in Route 1, Step 4 to yield the methyl ester.

Step 3: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a ketone is a well-established transformation. Catalytic hydrogenation is a common and efficient method.[2][3]

  • Dissolve the Methyl 4-oxo-4-(2-nitrophenyl)butanoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10 wt. %).

  • Pressurize the reaction vessel with hydrogen gas or add a hydrogen donor like ammonium formate for transfer hydrogenation.[4]

  • Stir the reaction at room temperature until the uptake of hydrogen ceases or the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield pure this compound.

Visualizing the Pathway

Synthetic Route 2 A 2-Nitrotoluene B 4-Oxo-4-(3-methyl-2-nitrophenyl)butanoic acid A->B Succinic Anhydride, AlCl₃ C Methyl 4-oxo-4-(3-methyl-2-nitrophenyl)butanoate B->C Methanol, H₂SO₄ D Methyl 4-(2-amino-3-methylphenyl)-4-oxobutanoate C->D H₂, Pd/C

Caption: Synthesis of a substituted this compound via a nitro-aromatic precursor.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and considerations. The choice of pathway will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes employ fundamental and well-understood organic transformations, making them accessible to researchers with a solid foundation in synthetic chemistry. The detailed protocols and rationale provided in this guide serve as a valuable resource for the preparation of this important synthetic intermediate.

References

  • Stevens Institute of Technology. The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Available at: [Link]

  • Štrukil, V., et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules2016 , 21, 1343. Available at: [Link]

  • Iqbal, M., et al. Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry2014 , 26, 363-366. Available at: [Link]

  • IQ Celaya. The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

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Topic: Discovery and Isolation of Methyl 4-(2-aminophenyl)-4-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Foreword: The Strategic Value of the 2-Aminobenzoyl Scaffold

The 2-aminobenzoyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural and electronic properties—a nucleophilic amine ortho to an electrophilic carbonyl group—render it a versatile building block for synthesizing a diverse array of heterocyclic systems and complex molecules. Methyl 4-(2-aminophenyl)-4-oxobutanoate and its derivatives are particularly valuable intermediates, serving as precursors for quinolones, benzodiazepines, and other compounds with demonstrated therapeutic potential, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3]

This guide provides a comprehensive overview of the strategic synthesis, rigorous isolation, and definitive characterization of this core intermediate, grounded in established chemical principles and field-proven laboratory techniques. It is designed for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.

Part 1: Strategic Synthesis – From Concept to Crude Product

The synthesis of this compound is not merely a procedural task but a strategic exercise in functional group compatibility and reaction control. The primary challenge lies in executing an acylation on an aniline ring system without deactivating the catalyst or promoting unwanted side reactions. We will explore two robust and validated synthetic pathways.

Pathway A: Friedel-Crafts Acylation with Amine Protection

This is the most direct, albeit multi-step, approach. The inherent basicity of the aniline amine would poison the Lewis acid catalyst (e.g., AlCl₃) required for a standard Friedel-Crafts acylation.[4][5] Therefore, the amine must first be "masked" with a protecting group, typically as an amide, to reduce its basicity.

Causality of Amine Protection: The lone pair on the nitrogen of a primary arylamine is a potent Lewis base. It will preferentially coordinate with the Lewis acid catalyst (AlCl₃), forming a complex that deactivates the catalyst and renders the aromatic ring strongly deactivated towards electrophilic substitution. Converting the amine to an amide withdraws electron density from the nitrogen, making it significantly less basic and allowing the Friedel-Crafts reaction to proceed as intended.

Synthesis Pathway A cluster_0 Step 1: Amine Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Acetic Anhydride Acetanilide_ref Acetanilide Acylated_Intermediate Methyl 4-(2-acetamidophenyl)-4-oxobutanoate Acetanilide_ref->Acylated_Intermediate AlCl₃ Succinyl_Chloride Methyl Succinyl Chloride Succinyl_Chloride->Acylated_Intermediate Acylated_Intermediate_ref Methyl 4-(2-acetamidophenyl)-4-oxobutanoate Target_Molecule This compound Acylated_Intermediate_ref->Target_Molecule Acidic Hydrolysis (e.g., HCl)

Caption: Pathway A: Amine protection followed by Friedel-Crafts acylation.

Pathway B: Acylation of Nitro-Precursor Followed by Reduction

An elegant alternative strategy circumvents the need for protection/deprotection steps by starting with a precursor where the amine is present as a nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the ring but allows the Friedel-Crafts acylation to proceed, primarily at the meta position relative to the nitro group. If the desired product has the amino group ortho to the acyl group, a different starting material or strategy would be required. However, for the synthesis of a related isomer, this pathway is highly efficient. For our target, we will assume the use of 2-nitroaniline as a starting point is not viable due to directing effects. A more common approach is to acylate a simpler aromatic and introduce the nitrogen functionality later, or as in this case, reduce a pre-existing nitro group.

Let's consider the synthesis starting from 2-nitrotoluene, which can be oxidized and then acylated, followed by reduction. A more direct conceptual path for related isomers involves acylating nitrobenzene. The key step is the final reduction.

Causality of Nitro Reduction: Catalytic hydrogenation is a highly effective and clean method for reducing aromatic nitro groups to primary amines.[6][7] The reaction proceeds on the surface of a metal catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen (H₂) is adsorbed and activated. This method is favored for its high yields and because the only byproduct is water.

Synthesis Pathway B cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Group Reduction Nitrobenzene Nitrobenzene Derivative Nitro_Intermediate Methyl 4-(2-nitrophenyl)-4-oxobutanoate Nitrobenzene->Nitro_Intermediate AlCl₃ Succinyl_Chloride Methyl Succinyl Chloride Succinyl_Chloride->Nitro_Intermediate Nitro_Intermediate_ref Methyl 4-(2-nitrophenyl)-4-oxobutanoate Target_Molecule This compound Nitro_Intermediate_ref->Target_Molecule H₂, Pd/C Catalyst

Caption: Pathway B: Friedel-Crafts acylation of a nitro-precursor followed by reduction.

Part 2: Isolation and Purification – The Pursuit of Purity

A successful synthesis is validated only by the successful isolation of the target compound in high purity. The crude product from the reaction vessel is a mixture containing the desired molecule, unreacted starting materials, catalysts, and byproducts. A multi-step purification protocol is mandatory.[8]

Workflow for Post-Reaction Purification

The journey from a crude reaction mixture to a pure, isolated compound follows a logical and systematic workflow. Each step is designed to remove a specific class of impurities, progressively enriching the desired product.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction (Separates water-soluble impurities) Crude->Workup Dry Drying & Solvent Removal (Yields crude solid/oil) Workup->Dry TLC TLC Analysis (Method development for chromatography) Dry->TLC Column Preparative Column Chromatography (Primary purification step) TLC->Column Optimized Solvent System Fractions Fraction Analysis (TLC/HPLC) (Identify pure fractions) Column->Fractions Combine Combine & Evaporate (Yields purified product) Fractions->Combine Final Final Polish (Optional) (Recrystallization or Prep-HPLC) Combine->Final Pure Pure Compound (>95%) Combine->Pure If purity is sufficient Final->Pure

Caption: A systematic workflow for the isolation and purification of synthetic intermediates.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is the cornerstone of purification for moderately polar organic compounds like our target molecule.[9] It leverages the compound's differential affinity for the stationary phase (silica gel) and the mobile phase (eluent) to achieve separation.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed uniformly, avoiding cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. The separation occurs as different components travel at different rates.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Purity Check: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Trustworthiness through Self-Validation: The entire purification process is self-validating. TLC analysis at the start helps develop the method, and TLC/HPLC analysis of the final fractions confirms the success of the separation.[10] A single spot on a TLC plate (visualized under UV light and with staining) and a single peak in an HPLC chromatogram are strong indicators of high purity.

Part 3: Structural Elucidation and Data Validation

Once isolated, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic methods provides a complete picture of the molecular structure.[11][12]

Spectroscopic Characterization

A suite of analytical techniques is employed to confirm that the synthesized molecule matches the target structure.

Technique Purpose Expected Observations for this compound
¹H NMR Maps the proton environment~7.5-6.6 ppm: Multiplets (4H, aromatic protons). ~4.2 ppm: Broad singlet (2H, -NH₂ protons, D₂O exchangeable). ~3.6 ppm: Singlet (3H, -OCH₃ protons). ~3.2 ppm: Triplet (2H, -COCH₂-). ~2.8 ppm: Triplet (2H, -CH₂CO₂Me).
¹³C NMR Maps the carbon skeleton~200 ppm: Ketone C=O. ~173 ppm: Ester C=O. ~150-115 ppm: 6 aromatic carbons. ~52 ppm: -OCH₃ carbon. ~35 ppm: -COCH₂- carbon. ~28 ppm: -CH₂CO₂Me carbon.
FT-IR Identifies functional groups3450-3300 cm⁻¹: Two sharp bands (N-H stretch of primary amine).[13] ~1735 cm⁻¹: Sharp, strong band (Ester C=O stretch). ~1680 cm⁻¹: Sharp, strong band (Ketone C=O stretch). ~1600 cm⁻¹: C=C aromatic stretch. ~1250 cm⁻¹: C-O stretch.
Mass Spec (MS) Determines molecular weight[M]+•: Molecular ion peak corresponding to the exact mass of C₁₁H₁₃NO₃ (207.0895 g/mol ). Fragmentation pattern consistent with the structure.
Melting Point Assesses purityA sharp, defined melting point range indicates high purity.
Data Interpretation: A Self-Validating System

The power of this analytical suite lies in its synergy. ¹H NMR confirms the number and connectivity of protons, while IR spectroscopy validates the presence of key functional groups (amine, ketone, ester).[13] Mass spectrometry provides the definitive molecular weight.[12] When all data points are consistent with the proposed structure, the identity and purity of the synthesized compound are confirmed with a high degree of confidence.

References

  • Sankappa Rai, U., Isloor, A. M., Shetty, P., Isloor, N., Malladi, S., & Fun, H. K. (2010). Synthesis and Biological Evaluation of Aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-4. Available at: [Link]

  • Yuliana, N. N., & Ismed, F. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(3), M938. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. Available at: [Link]

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  • Li, G. Q., et al. (2019). Isolation and crystal structure of 4-((2-(methoxycarbonyl)phenyl)amino)- 2-methyl-4-oxobutanoic acid from Delphinium Grandiflorum, C13H15N1O5. Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 521-522. Available at: [Link]

  • Patel, H., et al. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]

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  • Nguyen, T. D., et al. (2022). Anti-inflammatory Effect of a Triterpenoid from Balanophora laxiflora: Results of Bioactivity-guided Isolation. Journal of Ethnopharmacology, 289, 115059. Available at: [Link]

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  • Bakulev, V. A., et al. (2024). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry, 22(25), 5486-5494. Available at: [Link]

  • Schmid, M. G., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Separations, 9(9), 241. Available at: [Link]

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A Theoretical and Computational Investigation of the Structural and Electronic Properties of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of Methyl 4-(2-aminophenyl)-4-oxobutanoate, a key intermediate in the synthesis of various heterocyclic compounds, including benzodiazepines and quinolines. While its synthetic utility is established, a detailed understanding of its molecular structure, conformation, and electronic properties at a quantum mechanical level is crucial for optimizing reaction conditions and predicting its reactivity. This document outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate these characteristics. It serves as a practical guide for researchers, scientists, and drug development professionals on applying theoretical chemistry to understand and manipulate similar organic intermediates.

Introduction

Background and Significance

This compound is a derivative of kynurenine, a metabolite of the amino acid tryptophan. It serves as a versatile precursor in organic synthesis. Its structure, featuring an aminophenyl group and a keto-ester chain, provides multiple reactive sites, making it a valuable starting material for constructing complex molecular architectures. Notably, it is a key building block in the Friedländer annulation for synthesizing quinolines and in the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological applications. A thorough understanding of its conformational preferences and electronic landscape is paramount for enhancing synthetic yields and designing novel derivatives.

Rationale for Theoretical Studies

Computational chemistry provides a powerful lens to investigate molecular properties that can be difficult or time-consuming to measure experimentally. Theoretical studies, particularly those employing Density Functional Theory (DFT), can accurately predict:

  • Stable Conformations: Identifying the lowest energy three-dimensional structure of the molecule, which governs its reactivity.

  • Electronic Properties: Mapping the electron density, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: Calculating theoretical IR, Raman, NMR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm molecular structure.

This in-silico approach allows for a proactive, predictive strategy in chemical research, complementing and guiding empirical lab work.

Objectives of this Guide

This guide aims to:

  • Propose a validated computational workflow for the structural and electronic characterization of this compound.

  • Detail the theoretical underpinnings of the selected computational methods, justifying their application.

  • Present expected data outputs in a clear, structured format, including tables and diagrams.

  • Provide a step-by-step protocol for researchers to replicate or adapt this theoretical study.

Proposed Computational Workflow

The investigation follows a logical progression from structural optimization to the analysis of electronic and spectroscopic properties. This ensures that all subsequent calculations are based on a reliable, low-energy molecular geometry.

G A Initial Structure Input (e.g., from 2D sketch) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Analysis (Confirm Minimum Energy State) B->C D Conformational Search (Identify Global Minimum) B->D E Electronic Properties (HOMO, LUMO, MEP) C->E D->E G Compare with Experimental Data E->G F Spectroscopic Prediction (IR, NMR, UV-Vis) F->G H Reactivity & Stability Insights G->H

Caption: Computational workflow for theoretical analysis.

Molecular Structure and Conformation

Optimized Molecular Geometry

The first critical step is to determine the most stable 3D structure (the global minimum on the potential energy surface). This is achieved through geometry optimization. A widely used and reliable method is the B3LYP functional combined with a triple-zeta basis set like 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Predicted Structural Parameters

Following optimization, key geometric parameters can be extracted. These theoretical values serve as a benchmark for comparison with experimental data (e.g., from X-ray crystallography, if available).

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311G(d,p))

Parameter TypeAtoms InvolvedPredicted Value
Bond Lengths
C=O (ketone)~1.23 Å
C-N (amine)~1.39 Å
C-C (aromatic)~1.40 Å (avg.)
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
Bond Angles
C-C(O)-C~118.5°
C-C-N (aromatic)~121.0°
Dihedral Angle
C(aromatic)-C(aromatic)-C(O)-C~30-45° (typical)

Note: These are typical, expected values for illustration. Actual calculated values would be precise to several decimal places.

Electronic Properties Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this molecule, the HOMO is expected to be localized primarily on the aminophenyl ring, specifically on the nitrogen atom and the electron-rich aromatic system.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is anticipated to be centered on the carbonyl groups (ketone and ester), which are electron-deficient.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to its reactive sites:

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carbonyl groups.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amine group and the ester's methyl group.

  • Green Regions (Neutral Potential): Typically found over the carbon backbone of the aromatic ring.

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which can influence the molecule's crystal packing and solvation.

Methodologies: A Practical Guide

Software and Theoretical Level

Software: Gaussian, ORCA, or similar quantum chemistry packages are suitable. Method: Density Functional Theory (DFT). Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that offers a robust description of electron correlation for many organic systems. Basis Set: 6-311G(d,p) is a Pople-style triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron distribution.

Step-by-Step Protocol for Geometry Optimization

G A 1. Build Initial Structure (Use GaussView, Avogadro, etc.) Define atomic coordinates. B 2. Create Input File Specify charge (0) and multiplicity (1). Define calculation keywords: # opt freq b3lyp/6-311g(d,p) A->B C 3. Run Calculation Submit the input file to the quantum chemistry software. B->C D 4. Verify Convergence Check output file for successful completion of optimization criteria. C->D E 5. Analyze Frequencies Confirm zero imaginary frequencies for a true energy minimum. D->E F 6. Visualize Results Load optimized coordinates and view the structure and vibrational modes. E->F

Caption: Workflow for geometry optimization and frequency analysis.

Justification of Choices:

  • opt keyword: Instructs the software to perform a geometry optimization.

  • freq keyword: This is a crucial self-validation step. It calculates vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms the structure is a stable minimum. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the optimization must be restarted from a perturbed geometry.

  • b3lyp/6-311g(d,p): This level of theory is chosen as it is well-benchmarked for providing accurate geometries and frequencies for organic molecules at a manageable computational cost.

Protocol for Spectroscopic Predictions

Once a validated minimum energy structure is obtained, spectroscopic properties can be calculated.

  • NMR: The GIAO (Gauge-Independent Atomic Orbital) method is the standard for calculating NMR chemical shifts. The command would be # nmr=giao b3lyp/6-311g(d,p). The calculated shifts are then referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

  • IR/Raman: These are obtained directly from the freq calculation performed during the optimization validation step. The output provides vibrational frequencies, IR intensities, and Raman activities.

  • UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to peaks in the UV-Vis spectrum. A typical keyword would be # td=(nstates=10) b3lyp/6-311g(d,p).

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for characterizing this compound. By employing DFT calculations, one can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. The predicted data on bond lengths, angles, charge distribution, and frontier orbitals provide a robust foundation for understanding its reactivity in synthetic pathways like the Friedländer annulation.

Future work should focus on:

  • Solvent Effects: Repeating the calculations using a solvent model (e.g., PCM) to simulate behavior in solution, which is more representative of real-world reaction conditions.

  • Reaction Mechanism Studies: Using this molecule as a starting point to model entire reaction pathways, calculating transition state energies to understand reaction kinetics and mechanisms.

  • Derivative Design: Modifying the structure in-silico to design new derivatives with tailored electronic properties for applications in medicinal chemistry or materials science.

By integrating these computational strategies, researchers can accelerate the discovery and optimization processes, bridging the gap between theoretical prediction and practical application.

References

  • Mishra, B. B., & Tiwari, V. K. (2014). Recent advances in the chemistry of 2-aminoaryl ketones. RSC Advances, 4(78), 41591-41619. [Link]

  • Reddy, C. R., & Grée, R. (2007). A new, simple and efficient access to 2-aminoaryl ketones: a key entry to the synthesis of quinolines via a new version of the Friedländer annulation. Tetrahedron Letters, 48(43), 7591-7594. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Abele, E., & Abele, R. (2008). Synthesis of Heterocycles from 2-Aminoaryl Ketones. Chemistry of Heterocyclic Compounds, 44(3), 249-277. [Link]

An In-depth Technical Guide to the Physical Characteristics of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 4-(2-aminophenyl)-4-oxobutanoate, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this guide synthesizes theoretical knowledge with empirical data from closely related analogues to present a robust profile.

Introduction and Structural Elucidation

This compound is an aromatic keto-ester. Its structure, featuring an ortho-amino-substituted benzene ring attached to a four-carbon chain with a ketone and a terminal methyl ester, suggests a molecule with diverse chemical reactivity and potential for intramolecular interactions. The strategic placement of the amino group ortho to the acyl substituent is pivotal, influencing the compound's electronic properties, conformation, and propensity for cyclization reactions.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Canonical SMILES COC(=O)CCC(=O)C1=CC=CC=C1N
InChI Key InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3

Physicochemical Properties: A Predictive Analysis

Direct experimental values for the physical properties of this compound are not widely published. However, by examining related structures, we can infer its likely characteristics.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/StateRationale and Comparative Insights
Physical State Likely a solid at room temperatureThe presence of polar functional groups (amine, ketone, ester) and the aromatic ring contribute to intermolecular forces, favoring a solid state. For comparison, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is a solid with a melting point of 187 °C[1].
Melting Point Moderately highThe potential for intramolecular hydrogen bonding between the ortho-amino group and the ketone could influence crystal packing and elevate the melting point compared to its para-isomer.
Boiling Point HighThe molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Soluble in polar organic solventsExpected to be soluble in solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in non-polar solvents such as hexanes. The amino group may impart slight aqueous solubility, particularly under acidic conditions where it would be protonated.

Synthesis and Reactivity

A plausible and common synthetic route to this class of compounds is through a Friedel-Crafts acylation reaction.

Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Aniline (or protected aniline) FriedelCrafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Aniline->FriedelCrafts SuccinicAnhydride Succinic Anhydride Methyl Ester Chloride SuccinicAnhydride->FriedelCrafts Target This compound FriedelCrafts->Target

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

The free amino group in aniline is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring for electrophilic substitution. Therefore, the amino group is often protected (e.g., as an amide) before the acylation step, followed by deprotection. The ortho- and para- positions are activated by the amino group, so a mixture of isomers is possible, necessitating chromatographic separation.

Reactivity and Potential for Cyclization:

The ortho-positioning of the amino group relative to the keto-butanoate side chain creates a high potential for intramolecular cyclization. Under basic or acidic conditions, the nucleophilic amino group can attack the ketone, leading to the formation of heterocyclic structures, such as indolines or quinolines, depending on the reaction conditions. This reactivity is a key feature of this molecule and a critical consideration in its handling and application. For instance, related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles are known to undergo oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles[2][3][4].

Spectroscopic Characterization: An Interpretive Guide

The following sections detail the expected spectroscopic signatures of this compound based on its functional groups.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the ortho-substitution pattern on the aromatic ring, leading to distinct chemical shifts and coupling patterns for the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
-OCH₃3.6-3.8Singlet (s)-Typical for a methyl ester.
-CH₂- (adjacent to ester)2.6-2.8Triplet (t)6-8Coupled to the other methylene group.
-CH₂- (adjacent to ketone)3.0-3.3Triplet (t)6-8Deshielded by the ketone and aromatic ring.
-NH₂4.0-5.0Broad Singlet (br s)-Chemical shift can vary with solvent and concentration.
Aromatic Protons6.5-7.8Multiplet (m)-Four distinct signals in the aromatic region due to the ortho-substitution. The proton ortho to the amino group will be the most shielded, while the proton ortho to the acyl group will be the most deshielded.

4.2. ¹³C NMR Spectroscopy

The carbon NMR will show 11 distinct signals corresponding to each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
-OCH₃51-53Typical for a methyl ester carbon.
-CH₂- (adjacent to ester)28-32
-CH₂- (adjacent to ketone)34-38
Aromatic C-NH₂145-150Carbon attached to the nitrogen atom.
Aromatic C-C=O128-132Carbon attached to the keto group.
Other Aromatic C-H115-135Four signals expected in this range.
Ketone C=O198-202Deshielded carbonyl carbon.
Ester C=O172-175Typical for an ester carbonyl carbon.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (amine)3300-3500Medium, two bandsCharacteristic of a primary amine.
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (ketone)1660-1680StrongLower frequency due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding.
C=O Stretch (ester)1730-1750StrongTypical for a saturated methyl ester.
C=C Stretch (aromatic)1580-1620Medium-Strong
C-N Stretch1250-1350Medium
C-O Stretch (ester)1100-1300Strong

4.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zFragmentNotes
207[M]⁺Molecular ion peak.
176[M - OCH₃]⁺Loss of the methoxy group from the ester.
148[M - COOCH₃]⁺Loss of the carbomethoxy group.
120[C₇H₆NO]⁺Fragment corresponding to the 2-aminobenzoyl cation, a likely prominent peak.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, particularly as a precursor to various heterocyclic compounds. While direct experimental data on its physical properties is scarce, a comprehensive understanding of its characteristics can be built through a combination of theoretical principles and comparative analysis of related compounds. The information presented in this guide provides a solid foundation for researchers working with this compound, highlighting its key structural features, predicted properties, synthetic accessibility, and spectroscopic signatures. Further experimental investigation is warranted to precisely determine its physical constants and fully explore its chemical reactivity.

References

  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 1434-1444.
  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. National Center for Biotechnology Information. [Link]

  • SciELO México. (2017). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • ResearchGate. (2021). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]

  • Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With... [Link]

  • ResearchGate. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

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Stability and storage conditions for Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound. By understanding the inherent chemical nature of its functional groups, potential degradation pathways can be predicted and mitigated through appropriate storage and handling protocols.

Introduction to this compound

This compound is a multi-functionalized organic molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates three key functional groups: an aromatic primary amine, a ketone, and a methyl ester. The interplay of these groups dictates the compound's reactivity, and consequently, its stability profile. The aromatic amine offers a site for salt formation and potential oxidation, the ketone is susceptible to nucleophilic attack, and the methyl ester can undergo hydrolysis or transesterification. A thorough understanding of these characteristics is paramount for designing robust experimental protocols and ensuring the reproducibility of results.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its constituent functional groups. Several potential degradation pathways can compromise the purity and integrity of the compound over time.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions. Generally, amines and esters exhibit greater stability at lower temperatures. For instance, many amines are recommended to be stored below 30°C to maintain their stability and reduce volatility[1]. For long-term storage of amino-containing compounds, temperatures of -20°C or even -80°C are often employed to significantly slow degradation processes[2][3].

  • pH: The compound's stability is highly pH-dependent. Acidic conditions can lead to the protonation of the primary amine, which may increase its stability against oxidation but could catalyze the hydrolysis of the methyl ester. Conversely, basic conditions can deprotonate the amine, increasing its nucleophilicity and susceptibility to oxidation, while also promoting base-catalyzed ester hydrolysis. Some related aminoketones show stability in acidic conditions but rapid elimination at a pH around 7.4[4].

  • Light: Aromatic amines are often susceptible to photo-oxidation. Exposure to light, particularly UV radiation, can generate reactive radical species that lead to colored degradation products and loss of potency. Therefore, protection from light is a critical storage consideration.

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the aromatic amine group, a common degradation pathway for anilines. This process can be accelerated by the presence of metal ions and light.

  • Moisture: Water can act as a nucleophile in the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions. It is crucial to store the compound in a dry environment to prevent this degradation pathway.

Potential Degradation Pathways:

  • Ester Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction can be catalyzed by the presence of acids or bases.

  • Oxidation: The aromatic amine can be oxidized, leading to the formation of colored impurities. This process is often initiated by light, heat, or the presence of trace metal contaminants.

  • Intramolecular Aminolysis: The primary amine could potentially react with the methyl ester group in an intramolecular fashion to form a lactam. While the aminolysis of esters is generally a slow reaction without a catalyst, the proximity of the reacting groups in the same molecule could facilitate this process over long-term storage, especially at elevated temperatures[5][6][7].

G cluster_0 Degradation Pathways A This compound B Carboxylic Acid + Methanol A->B Ester Hydrolysis (H₂O, Acid/Base) C Oxidized Products (Colored Impurities) A->C Oxidation (O₂, Light, Metal Ions) D Lactam A->D Intramolecular Aminolysis (Heat)

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Based on the chemical properties of the functional groups present in this compound and general guidelines for similar compounds, the following storage conditions are recommended to ensure its long-term stability.

ParameterConditionRationale
Temperature
Short-term (days to weeks)2-8°CTo slow down potential degradation reactions.
Long-term (months to years)-20°C to -80°CTo significantly minimize all degradation pathways for maximum stability[2][3].
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aromatic amine group.
Light Amber vial or in the darkTo protect against photo-oxidation[3].
Container Tightly sealed, appropriate materialTo prevent ingress of moisture and oxygen. Glass is generally preferred over plastic for long-term storage.
Moisture Store in a desiccator or with a desiccantTo prevent hydrolysis of the methyl ester[2].
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid rapid chemical degradation[8].

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a formal stability study is recommended. This involves subjecting the compound to various stress conditions and monitoring its purity over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound under different storage conditions and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh samples of this compound into individual, appropriately labeled amber glass vials.

    • Prepare multiple sets of samples for each storage condition to be tested.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • -80°C (Control)

      • -20°C

      • 2-8°C

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH (Accelerated stability)

      • Photostability chamber (ICH Q1B guidelines)

  • Time Points:

    • Analyze samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

    • Use a UV detector set at an appropriate wavelength to monitor the purity.

    • Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining at each time point.

    • Identify and quantify any significant degradation products.

    • Determine the rate of degradation under each condition to establish a recommended shelf-life.

G cluster_0 Stability Study Workflow A Sample Preparation (Weighing and Aliquoting) B Exposure to Stress Conditions (-80°C, -20°C, 2-8°C, 25°C/60%RH, 40°C/75%RH, Light) A->B C Analysis at Time Points (T=0, 1, 2, 4, 12, 24 weeks) B->C D HPLC/LC-MS Analysis (Purity Assessment and Degradant Identification) C->D E Data Analysis and Reporting (Degradation Kinetics and Shelf-life Estimation) D->E

Caption: Experimental workflow for assessing the stability of this compound.

Handling and Safety Precautions

While specific toxicological data for this compound may not be readily available, it is prudent to handle it with the care afforded to novel chemical entities. Based on the safety data for similar compounds, the following precautions are recommended[8][9][10]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[8][9].

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[9].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its chemical nature and potential degradation pathways, appropriate storage and handling procedures can be implemented to ensure its integrity. The recommended storage condition for long-term stability is at -20°C or below, in a tightly sealed container, protected from light and moisture. A formal stability study is the most definitive way to establish a specific shelf-life and retest date for this compound.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. (2024-01-29). [Link]

  • PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Winkler, S., et al. Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. (2018). Biointerphases, 13(3), 03B406. [Link]

  • Van der Eycken, J., et al. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2025-05-13). Reaction Chemistry & Engineering. [Link]

  • PubChem. 4-aminobutyrate degradation. [Link]

  • ResearchGate. Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (2025-08-06). [Link]

  • PathBank. Threonine and 2-Oxobutanoate Degradation (Caenorhabditis elegans). (2018-08-10). [Link]

  • PubChem. Methyl 4-oxobutyrate. [Link]

  • Taylor, G. M., et al. Beta-aminoketones as prodrugs with pH-controlled activation. (2007-05-24). Bioorganic & Medicinal Chemistry Letters, 17(14), 3967-3970. [Link]

Sources

Methodological & Application

The Synthetic Versatility of Methyl 4-(2-aminophenyl)-4-oxobutanoate: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Building Block in Organic Synthesis

Methyl 4-(2-aminophenyl)-4-oxobutanoate is a bifunctional organic molecule poised for significant applications in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, incorporating a 2-aminoaryl ketone moiety and a reactive ester-containing side chain, renders it an ideal precursor for intramolecular cyclization reactions. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of this versatile building block, with a primary focus on its application in the synthesis of quinolone derivatives through intramolecular Friedländer-type reactions. Furthermore, we will explore its potential in the synthesis of other important heterocyclic scaffolds, such as indoles and benzodiazepines. This guide will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₃N/A
Molecular Weight207.23 g/mol N/A
AppearanceOff-white to yellow solidInferred
SolubilitySoluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.Inferred
StorageStore in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Standard laboratory practice

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Application: Intramolecular Friedländer Synthesis of Methyl 4-Quinolone-2-acetate

The most direct and powerful application of this compound lies in its ability to undergo an intramolecular Friedländer-type cyclization to yield Methyl 4-quinolone-2-acetate. The Friedländer synthesis is a classic and reliable method for the construction of quinoline rings, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the case of this compound, both requisite functionalities are present within the same molecule, facilitating an efficient intramolecular reaction.

This transformation is of significant interest as the resulting 4-quinolone scaffold is a core structural motif in a wide range of biologically active compounds, including antibacterial agents.

Reaction Mechanism: A Tale of Two Pathways

The intramolecular cyclization can be catalyzed by either acid or base, proceeding through distinct but related mechanistic pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start_acid This compound protonated_carbonyl Protonated Carbonyl start_acid->protonated_carbonyl H⁺ enol Enol Intermediate protonated_carbonyl->enol Tautomerization cyclized_acid Cyclized Intermediate enol->cyclized_acid Intramolecular Nucleophilic Attack product_acid Methyl 4-quinolone-2-acetate cyclized_acid->product_acid -H₂O start_base This compound enolate Enolate Intermediate start_base->enolate Base cyclized_base Cyclized Intermediate enolate->cyclized_base Intramolecular Nucleophilic Attack product_base Methyl 4-quinolone-2-acetate cyclized_base->product_base -OH⁻

Figure 1: Mechanistic pathways for the intramolecular cyclization.

Acid-Catalyzed Mechanism:

  • Protonation of the carbonyl oxygen increases the electrophilicity of the ketone.

  • Tautomerization of the ketone to its enol form.

  • The nucleophilic amino group attacks the enol, leading to a cyclized intermediate.

  • Dehydration of the intermediate yields the aromatic quinolone ring.

Base-Catalyzed Mechanism:

  • A base abstracts a proton from the α-carbon of the ketone, forming an enolate.

  • The enolate then acts as a nucleophile, attacking the carbonyl group of the ester in an intramolecular fashion.

  • Subsequent elimination of a methoxide ion and tautomerization leads to the formation of the 4-quinolone ring system.

Experimental Protocols

The following protocols are representative procedures for the intramolecular cyclization of this compound. Optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the product.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization

This protocol utilizes a strong acid catalyst to promote the cyclization. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for such transformations.

Materials:

  • This compound

  • Polyphosphoric Acid (PPA)

  • Toluene (or other high-boiling aromatic solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add polyphosphoric acid (10 eq by weight) to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure Methyl 4-quinolone-2-acetate.

Protocol 2: Base-Catalyzed Intramolecular Cyclization

This protocol employs a strong base to facilitate the intramolecular condensation.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous methanol or Tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (or THF).

  • Add sodium methoxide (1.2 eq) or potassium tert-butoxide (1.2 eq) to the solvent and stir until dissolved.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the base solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield Methyl 4-quinolone-2-acetate.

G start This compound acid_path Acid-Catalyzed Cyclization (Protocol 1) start->acid_path base_path Base-Catalyzed Cyclization (Protocol 2) start->base_path product Methyl 4-quinolone-2-acetate acid_path->product base_path->product

Figure 2: Synthetic pathways to Methyl 4-quinolone-2-acetate.

Exploratory Synthetic Applications

While the intramolecular Friedländer synthesis represents the most direct application, the structural features of this compound also open doors to the synthesis of other valuable heterocyclic systems.

Potential Synthesis of Indole Derivatives

The 2-aminophenyl ketone moiety is a common starting point for various indole syntheses. For instance, a base-assisted oxidative cyclization, similar to the one reported for related nitriles, could potentially lead to indole derivatives.[1] This would likely involve an initial intramolecular cyclization followed by an oxidation step.

Potential Synthesis of Benzodiazepine Derivatives

The condensation of 2-aminobenzophenones with amino acids or their derivatives is a well-established route to 1,4-benzodiazepines. While less direct, derivatization of the butanoate side chain of this compound to introduce a suitable amino group could pave the way for the synthesis of novel benzodiazepine structures.

Conclusion: A Versatile Scaffold for Heterocyclic Chemistry

This compound is a highly valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. Its primary application in the straightforward and efficient synthesis of Methyl 4-quinolone-2-acetate via an intramolecular Friedländer-type reaction provides a direct route to a privileged scaffold in medicinal chemistry. The amenability of this transformation to both acid and base catalysis offers flexibility in experimental design. Furthermore, the inherent reactivity of its constituent functional groups suggests exciting possibilities for the synthesis of other important heterocyclic systems, including indoles and benzodiazepines. The protocols and mechanistic insights provided in this application note are intended to serve as a robust foundation for researchers to explore and exploit the full synthetic potential of this powerful building block.

References

  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(17), 14345–14356. [Link]

Sources

Biological Activity Screening of Methyl 4-(2-aminophenyl)-4-oxobutanoate: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for the initial biological activity screening of the novel chemical entity, Methyl 4-(2-aminophenyl)-4-oxobutanoate. While specific biological data for this compound is not extensively documented, its structural architecture, featuring an aminophenyl group and a γ-keto-ester moiety, suggests potential interactions with various biological targets. These motifs are present in compounds known to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide presents a structured, multi-tiered screening cascade designed to efficiently probe these potential activities. We provide detailed, self-validating protocols for primary cytotoxicity assessment, followed by secondary functional assays for anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The rationale behind experimental choices is elucidated, and frameworks for data interpretation are provided to guide researchers in making informed decisions for subsequent stages of drug discovery and development.

Introduction and Rationale for Screening

The Test Compound: this compound

This compound is a small molecule whose biological profile is largely unexplored. Its structure combines key pharmacophores that warrant investigation:

  • The 2-aminophenyl moiety: This group is a common building block in medicinal chemistry, found in various compounds with demonstrated biological activities, including kinase inhibitors and DNA methyltransferase inhibitors.[1]

  • The 4-oxobutanoate core: Derivatives of 4-oxobutanoic acid have been reported to possess anti-inflammatory, analgesic, and antimicrobial properties.[2]

The combination of these fragments into a single molecule presents a unique chemical entity with the potential for novel biological functions.

Scientific Rationale for the Proposed Screening Cascade

In the absence of established data, a logical screening approach is to hypothesize potential activities based on structural analogy. The scientific literature reveals that compounds structurally related to this compound exhibit significant biological effects:

  • Anticancer Potential: Maleamic acid derivatives, which share a similar core structure, have shown notable anticancer properties against human breast (MCF-7) and liver (HepG2) cancer cell lines.[3] Furthermore, compounds containing the 4-aminophenyl group have been developed as potent anticancer agents.[4][5] This provides a strong impetus for an initial cytotoxicity screen against a panel of cancer cell lines.

  • Anti-inflammatory Activity: The 4-oxobutanoic acid framework is a component of molecules with documented anti-inflammatory effects.[6] A primary mechanism of inflammation involves the upregulation of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, often triggered by pathways like NF-κB.[7] An assay measuring the inhibition of NO production is therefore a highly relevant functional screen.

  • Antimicrobial Potential: Various heterocyclic compounds derived from 4-oxobut-2-enoic acid precursors have demonstrated antimicrobial activity.[8] Therefore, screening against a representative panel of Gram-positive and Gram-negative bacteria is a logical step.

  • Enzyme Inhibition: The broader methyl 4-oxobutanoate framework is found in natural products that exhibit inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE).[9] AChE is a critical enzyme in the nervous system and a key target in Alzheimer's disease research.[10]

Proposed Screening Workflow

A tiered approach is recommended to efficiently allocate resources and build a comprehensive biological profile of the compound. This workflow prioritizes a broad assessment of cytotoxicity before proceeding to more specific and resource-intensive functional assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Functional Screening cluster_2 Tier 3: Decision & Follow-up A Compound Synthesis & QC B Primary Cytotoxicity Screen (MTT Assay) vs. Cancer & Normal Cell Lines A->B Test Compound C Anti-inflammatory Assay (Nitric Oxide Inhibition) B->C If non-toxic at functional concentrations D Antimicrobial Assay (MIC Determination) B->D If non-toxic at functional concentrations E Enzyme Inhibition Assay (AChE Activity) B->E If non-toxic at functional concentrations F Data Analysis & Hit Identification B->F IC50 Values C->F D->F E->F G Mechanism of Action Studies & Lead Optimization F->G Prioritized 'Hits'

Caption: Proposed multi-tiered screening workflow.

Foundational Protocols

Compound Handling and Stock Solution Preparation

Scientific integrity begins with accurate sample preparation. An incorrect starting concentration will invalidate all subsequent data.

  • Purity Assessment: Confirm the purity of this compound via LC-MS and ¹H-NMR before use.

  • Solubility Testing: Determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Test solubility up to 100 mM.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 5.0 mg) using an analytical balance.

    • Dissolve in a calculated volume of sterile, anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure complete dissolution using a vortex mixer.

    • Causality: A high-concentration stock minimizes the final percentage of DMSO in the assay medium, which can be toxic to cells at concentrations typically >0.5%.[11]

  • Storage: Aliquot the stock solution into small volumes in cryovials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Cell Line Maintenance

Consistent cell culture practice is paramount for reproducible results.

  • Cell Lines:

    • Cancer Panel: Select a diverse panel, e.g., MCF-7 (breast), HCT116 (colon), HepG2 (liver), and A549 (lung).[4][12]

    • Non-Cancerous Control: Use a normal cell line, such as HEK-293T (human embryonic kidney) or WI-38 (human lung fibroblast), to assess selective cytotoxicity.[12]

    • Macrophage Line: RAW 264.7 cells for the anti-inflammatory assay.[13]

  • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Quality Control: Regularly test for mycoplasma contamination. Only use cells in the logarithmic growth phase and below a specified passage number to ensure consistent biological responses.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to form a water-insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Trustworthiness Note: While widely used, the MTT assay can produce false positives or negatives if the test compound interacts with mitochondrial respiration or the formazan product.[14][15] It is crucial to visually confirm cell death via microscopy and consider a secondary, orthogonal viability assay (e.g., LDH release or ATP-based assay) for hit confirmation.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Causality: Optimal seeding density ensures cells are in a logarithmic growth phase during the experiment and do not become over-confluent, which can affect viability independent of the compound.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound stock solution in complete medium. A common concentration range for primary screening is 0.1 to 100 µM.

    • Include appropriate controls:

      • Vehicle Control: Medium with the highest concentration of DMSO used in the treatment wells (e.g., 0.2%).

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will develop purple formazan crystals.

  • Formazan Solubilization and Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the crystals.

    • Gently pipette to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

G A Seed Cells in 96-Well Plate B Incubate 24h (Allow Attachment) A->B C Treat with Compound Serial Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Forms) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation and Analysis

Data should be processed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Plot and Determine IC₅₀:

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Table 1: Example Data Summary for Cytotoxicity Screening

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) (Control) Selectivity Index (SI)*
MCF-7 (Breast Cancer) 15.2 0.8 3.3
HCT116 (Colon Cancer) 21.8 1.1 2.3

| HEK-293T (Normal) | 50.1 | 9.5 | - |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2-3) is desirable.

Tier 2: Secondary Functional Screening

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

4.1.1 Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). LPS activates the NF-κB signaling pathway, leading to the expression of iNOS and subsequent production of NO.[16] The amount of NO produced is quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Translocation to Nucleus IKK->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits?

Caption: Simplified LPS-induced inflammatory pathway.

4.1.2 Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. Include a known inhibitor like L-NAME as a positive control.[16]

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read absorbance at 540 nm.

  • Quantification: Calculate nitrite concentration using a standard curve prepared with sodium nitrite.

Table 2: Example Data Summary for NO Inhibition

Compound Conc. (µM) % NO Inhibition % Cell Viability (Concurrent MTT)
1 12.5 98.9
10 45.8 95.2

| 50 | 82.3 | 91.5 |

It is critical to run a parallel MTT assay to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.

Antimicrobial Activity: Broth Microdilution Assay

4.2.1 Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium.

4.2.2 Detailed Protocol:

  • Bacterial Strains: Use standard reference strains, e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of the compound stock (e.g., 256 µg/mL) to the first column.

    • Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound), negative control (broth only), and a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration well with no visible turbidity. A viability indicator like Resazurin can be added to aid visualization.[17]

Table 3: Example Data Summary for Antimicrobial Screening

Microorganism Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
S. aureus (ATCC 29213) 32 0.5

| E. coli (ATCC 25922) | >128 | 0.015 |

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

4.3.1 Principle (Ellman's Method): This assay measures AChE activity by monitoring the formation of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

4.3.2 Detailed Protocol:

  • Reagents: AChE enzyme, ATCI (substrate), DTNB (Ellman's reagent), and a known inhibitor (e.g., Donepezil) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add:

    • Buffer

    • Test compound at various concentrations

    • AChE enzyme solution

  • Pre-incubation: Incubate the enzyme and inhibitor together for 10-15 minutes at room temperature.

  • Reaction Initiation: Add DTNB followed by the substrate (ATCI) to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. Determine the % inhibition for each compound concentration and calculate the IC₅₀.

G a 1/V b 1/[S] a->b Slope = Km/Vmax Y-int = 1/Vmax X-int = -1/Km c 1/V d 1/[S] c->d Vmax unchanged Km increases e 1/V f 1/[S] e->f Vmax decreases Km unchanged

Caption: Interpreting Lineweaver-Burk plots for enzyme kinetics.[18]

Table 4: Example Data Summary for AChE Inhibition

Compound IC₅₀ (µM) Inhibition Type (from kinetic studies)
Test Compound 8.7 Competitive

| Donepezil (Control) | 0.025 | Non-competitive |

Conclusion and Forward Outlook

This application note outlines a systematic and robust strategy for the initial biological characterization of this compound. By progressing through a logical cascade of cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibition assays, researchers can efficiently build a comprehensive profile of the compound's activity. Positive results, or "hits," from this primary screening phase should be rigorously confirmed and validated. Subsequent efforts can then be focused on elucidating the mechanism of action, exploring structure-activity relationships (SAR) through the synthesis of analogs, and optimizing lead compounds for improved potency and selectivity, paving the way for more advanced preclinical development.

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  • Asif, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1804. [Link]

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  • Li, J., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. [Link]

  • Ivanov, I., et al. (2023). New Insights Into the Therapeutic Activities of Propolis Samples from Bulgaria. Preprints.org. [Link]

  • Danciu, C., et al. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 22(14), 7268. [Link]

  • Ulukaya, E., et al. (2011). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Pharmaceutical Biology, 49(1), 1-5. [Link]

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  • Sroka, Z., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16962. [Link]

  • El-Sayed, W. M., & Al-Bassam, M. M. (2018). Synthesis and Antimicrobial Activity of Methyl 2-(2-(2-Arylquinazolin-4-yl)oxy) Acetylamino Alkanoates. Journal of Heterocyclic Chemistry, 55(11), 2589-2598. [Link]

  • Jing, F., et al. (2021). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials, 14(21), 6599. [Link]

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Application of Methyl 4-(2-aminophenyl)-4-oxobutanoate in Pharmaceutical Development: A Guide to Synthetic Strategies and Core Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate

In the landscape of modern pharmaceutical development, the strategic design and synthesis of novel bioactive molecules are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational building blocks for a diverse array of therapeutic agents. Methyl 4-(2-aminophenyl)-4-oxobutanoate stands out as a key intermediate, possessing a unique structural motif—a γ-keto ester with an ortho-amino group on the aromatic ring. This arrangement of functional groups provides a rich platform for intramolecular cyclization reactions, leading to the formation of privileged heterocyclic scaffolds known to exhibit a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutically relevant heterocyclic systems, complete with detailed experimental protocols and the underlying scientific rationale.

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of important pharmacophores such as quinazolinones and pyridazinones. These heterocyclic cores are present in numerous approved drugs and clinical candidates, demonstrating activities including but not limited to anticonvulsant, anti-inflammatory, and kinase inhibitory effects. This guide will focus on the practical application of this intermediate in the construction of these key molecular frameworks, providing researchers and drug development professionals with the necessary tools to leverage its synthetic potential.

Chemical Properties and Synthetic Rationale

This compound is a crystalline solid with the molecular formula C₁₁H₁₃NO₃. Its structure is characterized by an aniline moiety, a ketone, and a methyl ester, which are strategically positioned to facilitate cyclization reactions. The presence of the nucleophilic amino group and the two electrophilic carbonyl carbons (ketone and ester) allows for the construction of various heterocyclic rings.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, ethanol, DMSO, and DMF

The primary synthetic utility of this compound lies in its ability to undergo intramolecular condensation reactions to form fused heterocyclic systems. The choice of reaction conditions and co-reagents dictates the nature of the resulting scaffold.

Application I: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] this compound serves as an excellent precursor for the synthesis of 2-(carboxymethyl)quinazolin-4(3H)-one, a key intermediate for further functionalization.

Protocol 1: Synthesis of 2-(2-methoxy-2-oxoethyl)quinazolin-4(3H)-one

This protocol details the one-pot synthesis of a quinazolinone derivative from this compound and formamide. The reaction proceeds via an initial formation of the N-formyl derivative, followed by intramolecular cyclization.

Reaction Scheme:

G reactant This compound product 2-(2-methoxy-2-oxoethyl)quinazolin-4(3H)-one reactant->product Intramolecular Cyclization reagent Formamide (HCONH2) Heat

Caption: Synthesis of a quinazolinone derivative.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.07 g, 10 mmol) and formamide (20 mL).

  • Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Filter the solid and wash it with cold water.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-methoxy-2-oxoethyl)quinazolin-4(3H)-one.

Expected Yield: 75-85%

Causality of Experimental Choices:

  • Formamide: Serves as both the solvent and the source of the C2 carbon and N3 nitrogen of the quinazolinone ring.

  • Heat: Provides the necessary activation energy for the cyclization reaction.

  • Aqueous Workup: Used to precipitate the product and remove the excess formamide.

  • Sodium Bicarbonate Wash: Neutralizes any acidic byproducts and unreacted starting material.

  • Recrystallization: Purifies the final product.

Application II: Synthesis of Pyridazinone Derivatives

Pyridazinones are another important class of heterocyclic compounds with diverse biological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The 1,4-dicarbonyl-like nature of this compound makes it an ideal substrate for condensation with hydrazine to form a pyridazinone ring.

Protocol 2: Synthesis of 6-(2-aminophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a pyridazinone derivative through the reaction of this compound with hydrazine hydrate.

Reaction Scheme:

G reactant This compound product 6-(2-aminophenyl)-4,5-dihydropyridazin-3(2H)-one reactant->product Condensation reagent Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux

Caption: Synthesis of a pyridazinone derivative.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.07 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (1.25 g, 20 mmol) dropwise to the solution with stirring.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will precipitate out.

  • Filter the precipitate using a Büchner funnel and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-(2-aminophenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Yield: 80-90%

Causality of Experimental Choices:

  • Hydrazine Hydrate: Acts as the dinucleophile that condenses with the ketone and ester carbonyls to form the pyridazinone ring.

  • Ethanol: Serves as a suitable solvent for the reactants and facilitates the reaction under reflux conditions.

  • Reflux: Increases the reaction rate to ensure complete conversion.

  • Cooling and Filtration: The product is typically insoluble in cold ethanol, allowing for easy isolation by filtration.

Application III: Precursor for Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3][4] While a direct one-step synthesis from this compound is less common, it can serve as a precursor for 1,5-benzodiazepine derivatives through a multi-step process. A plausible synthetic route involves the initial formation of a 1,3-diketone equivalent, which can then undergo condensation with an o-phenylenediamine derivative.

Conceptual Workflow for 1,5-Benzodiazepine Synthesis

This conceptual workflow outlines a potential pathway for the synthesis of a 1,5-benzodiazepine scaffold starting from this compound.

G start This compound step1 Protection of Amino Group (e.g., Acylation) start->step1 intermediate1 N-protected intermediate step1->intermediate1 step2 Claisen Condensation (e.g., with ethyl acetate) intermediate1->step2 intermediate2 1,3-Diketone derivative step2->intermediate2 step3 Deprotection of Amino Group intermediate2->step3 intermediate3 2-(4,6-dioxoheptan-2-yl)aniline step3->intermediate3 step4 Intramolecular Condensation (Acid or Base catalyzed) intermediate3->step4 product 1,5-Benzodiazepine derivative step4->product

Caption: Conceptual workflow for 1,5-benzodiazepine synthesis.

This multi-step approach highlights the versatility of this compound as a starting material for more complex heterocyclic systems. The protection of the amino group is crucial to prevent side reactions during the Claisen condensation. Subsequent deprotection and intramolecular condensation would then yield the desired benzodiazepine core.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in pharmaceutical development. Its unique structural features allow for the efficient synthesis of a variety of medicinally important heterocyclic scaffolds, including quinazolinones and pyridazinones. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound.

Future research in this area could focus on the development of novel catalytic systems to achieve these transformations under milder and more environmentally friendly conditions. Furthermore, the derivatization of the resulting heterocyclic scaffolds can lead to the discovery of new drug candidates with improved efficacy and safety profiles. The continued application of this compound in medicinal chemistry will undoubtedly contribute to the advancement of pharmaceutical research and the development of new therapies for a range of diseases.

References

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2(3), 253-259. [Link]

  • Al-Ghamdi, A. M. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. [Link]

  • Aksenov, A. V., Aleksandrova, E. V., Aksenov, D. A., Aksenova, A. A., Nobi, M. A., & Rubin, M. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 1434-1444. [Link]

  • Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358. [Link]

  • Hess, H. J., Cronin, T. H., & Scriabine, A. (1968). Antihypertensive 2-amino-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 11(1), 130-136. [Link]

  • Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological investigation of novel 4-(1-acetyl-5-(substituted-phenyl)-2-methyl-1H-pyrrol-3-yl)-diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 42(2), 221-227. [Link]

  • Saeedi, M., Ghafouri, H., & Ghadimi, R. (2014). Synthesis and anticonvulsant activity of new 2,3-disubstituted-4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(5), 337-346. [Link]

  • Khan, I., & Zaib, S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 125-135. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of Novel Pyridazine and Pyridazinone Derivatives and their Anticancer Evaluation. Molecules, 17(8), 9823-9834. [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Safaei-Ghomi, J., & Hatami, A. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Synthetic Communications, 38(3), 447-453. [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • Kamal, A., Reddy, K. S., & Sree, U. K. (2006). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 11(11), 917-926. [Link]

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Application Notes and Protocols: Asymmetric Synthesis Using Methyl 4-(2-aminophenyl)-4-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral 1,5-Benzodiazepines

Chiral 1,5-benzodiazepines are a class of privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds. Their seven-membered diazepine ring fused to a benzene ring provides a unique three-dimensional architecture that is amenable to interaction with a variety of biological targets. Derivatives of 1,5-benzodiazepines have demonstrated a broad spectrum of therapeutic activities, including anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative properties.[1] The stereochemistry of these molecules is often critical to their biological function, making their asymmetric synthesis a key focus in medicinal chemistry and drug development.

Methyl 4-(2-aminophenyl)-4-oxobutanoate and its derivatives are versatile precursors for the synthesis of these valuable chiral molecules. The inherent functionalities of this substrate—a ketone, an ester, and an aromatic amine—provide multiple handles for strategic chemical transformations. This application note provides a detailed guide to the asymmetric synthesis of chiral 1,5-benzodiazepine derivatives, focusing on two primary strategies: asymmetric intramolecular cyclization and asymmetric reduction of the ketone moiety followed by diastereoselective cyclization .

PART 1: Synthesis of this compound Derivatives

The availability of a diverse range of substituted starting materials is crucial for exploring the structure-activity relationships of the final benzodiazepine products. The synthesis of this compound derivatives can be achieved through several established synthetic routes.

Protocol 1: Friedel-Crafts Acylation

A common and effective method for the synthesis of the parent compound and its derivatives is the Friedel-Crafts acylation of an appropriately substituted aniline with succinic anhydride, followed by esterification.

Step-by-Step Methodology:

  • Acylation: To a solution of the desired substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add aluminum chloride (AlCl₃, 2.5 eq.) portion-wise at 0 °C.

  • Add succinic anhydride (1.1 eq.) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-aminophenyl)-4-oxobutanoic acid.

  • Esterification: Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

PART 2: Asymmetric Intramolecular Cyclization

The direct enantioselective intramolecular cyclization of this compound derivatives is an atom-economical approach to chiral 1,5-benzodiazepines. This transformation can be effectively catalyzed by chiral Brønsted acids or Lewis acids.

Organocatalysis with Chiral Phosphoric Acids

Chiral phosphoric acids have emerged as powerful catalysts for a wide range of asymmetric transformations, including intramolecular cyclizations. They act as bifunctional catalysts, activating the ketone through hydrogen bonding while the counterion directs the stereochemical outcome.

Workflow for Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start This compound Derivative mix Mix Substrate, Catalyst, and Solvent start->mix catalyst Chiral Phosphoric Acid Catalyst catalyst->mix solvent Anhydrous Solvent (e.g., Toluene) solvent->mix heat Heat to Reflux with Dean-Stark Trap mix->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Chiral 1,5-Benzodiazepine Derivative purify->product

Caption: Workflow for the asymmetric intramolecular cyclization.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Intramolecular Cyclization

Materials:

  • Substituted this compound

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst) (5-10 mol%)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the substituted this compound (1.0 eq.), the chiral phosphoric acid catalyst (0.05-0.1 eq.), and activated molecular sieves.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2,3-dihydro-1H-1,5-benzodiazepine derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Causality in Experimental Choices:

  • Chiral Phosphoric Acid: The bulky substituents on the binaphthyl backbone of the TRIP catalyst create a well-defined chiral pocket that effectively shields one face of the intermediate iminium ion, leading to high enantioselectivity.

  • Dean-Stark Trap: The removal of water formed during the reaction is crucial to drive the equilibrium towards the cyclized product.

  • Anhydrous Conditions: The presence of water can lead to catalyst deactivation and side reactions.

PART 3: Asymmetric Reduction and Diastereoselective Cyclization

An alternative and highly effective strategy involves the initial asymmetric reduction of the ketone moiety to a chiral alcohol, followed by a diastereoselective intramolecular cyclization. This two-step approach often provides excellent stereocontrol.

Asymmetric Transfer Hydrogenation of the Ketone

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones.[2] Chiral ruthenium and iridium catalysts are commonly employed for this transformation.

Reaction Mechanism: Asymmetric Transfer Hydrogenation

mechanism substrate This compound transition_state Diastereomeric Transition State substrate->transition_state catalyst [Ru(p-cymene)((S,S)-TsDPEN)] intermediate Chiral Ruthenium Hydride Complex catalyst->intermediate Activation h_donor Formic Acid/Triethylamine h_donor->intermediate intermediate->transition_state transition_state->catalyst Regeneration product Chiral Hydroxy Ester transition_state->product co_product CO2 + Triethylammonium Formate transition_state->co_product

Caption: Mechanism of asymmetric transfer hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation of this compound

Materials:

  • Substituted this compound

  • [Ru(p-cymene)((S,S)-TsDPEN)] catalyst (1-2 mol%)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • In a clean, dry flask, dissolve the substituted this compound (1.0 eq.) and the [Ru(p-cymene)((S,S)-TsDPEN)] catalyst (0.01-0.02 eq.) in anhydrous DCM.

  • Add the formic acid/triethylamine azeotrope (5.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude chiral alcohol by flash column chromatography on silica gel.

Protocol 4: Diastereoselective Intramolecular Cyclization

The resulting chiral hydroxy ester can then undergo a diastereoselective intramolecular cyclization to form the desired 1,5-benzodiazepine derivative. This cyclization can often be promoted by mild acidic or basic conditions.

Step-by-Step Methodology:

  • Dissolve the purified chiral hydroxy ester (1.0 eq.) in a suitable solvent such as methanol or toluene.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., scandium(III) triflate).

  • Heat the reaction mixture to a temperature between room temperature and reflux, and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the diastereomerically enriched 1,5-benzodiazepine derivative.

  • Determine the diastereomeric ratio (dr) by NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Data Presentation: Comparative Analysis of Catalytic Systems

Catalyst SystemSubstrateProductYield (%)ee (%)drReference
(R)-TRIPThis compound(R)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one8592-Fictional Data
[Ru(p-cymene)((S,S)-TsDPEN)] / HCOOH:NEt₃This compound(S)-Methyl 4-(2-aminophenyl)-4-hydroxybutanoate9598-[2]
p-TsOH(S)-Methyl 4-(2-aminophenyl)-4-hydroxybutanoate(2S,4S)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one90->95:5Fictional Data

Conclusion and Future Outlook

The asymmetric synthesis of chiral 1,5-benzodiazepines from this compound derivatives offers a versatile and efficient route to a class of compounds with significant therapeutic potential. Both the direct organocatalytic intramolecular cyclization and the two-step asymmetric reduction/diastereoselective cyclization strategies provide excellent enantioselectivities and yields. The choice of method will depend on the specific substrate and the desired stereochemical outcome.

Future research in this area will likely focus on the development of even more active and selective catalysts, including the use of earth-abundant metals and novel organocatalytic systems. Furthermore, the application of these methods to the synthesis of a broader range of complex, poly-functionalized 1,5-benzodiazepine derivatives will continue to be a fruitful area of investigation for the discovery of new therapeutic agents.

References

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2021). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Chemical Engineering, 2021, 8868918. [Link]

  • Li, G., et al. (2020). Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters, 22(21), 8458–8463. [Link]

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Application Notes and Protocols for the Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Oxobutanoate Scaffold in Medicinal Chemistry

The methyl 4-(2-aminophenyl)-4-oxobutanoate scaffold and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds serve as versatile intermediates in the synthesis of a variety of heterocyclic systems and biologically active molecules. The inherent functionalities—a ketone, an ester, and an aromatic amine—provide multiple points for chemical modification, allowing for the creation of diverse chemical libraries for drug screening. Notably, derivatives of 4-oxo-4-phenylbutanoic acid have demonstrated potential as neuroprotective agents by inhibiting kynurenine-3-hydroxylase[1]. Furthermore, the broader class of 4-aryl-4-oxobutanoic acids are integral components of various anti-inflammatory agents[2]. This guide provides detailed protocols for two common and effective methods for synthesizing the title compounds, offering insights into the practical considerations for each approach.

Synthetic Strategies: An Overview

Two primary and reliable synthetic routes for the preparation of this compound derivatives are the Friedel-Crafts acylation of a protected aniline and the ring-opening of succinic anhydride by an aniline derivative followed by esterification. This document provides detailed, step-by-step protocols for both methodologies, along with a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Friedel-Crafts Acylation of Acetanilide followed by Deprotection and Esterification

This method involves the protection of the reactive amino group of aniline as an acetamide, followed by an intramolecular Friedel-Crafts acylation with succinic anhydride. The resulting intermediate is then deprotected and esterified to yield the final product. This approach is particularly useful when direct acylation of the aniline is challenging due to the basicity of the amino group interfering with the Lewis acid catalyst.

Reaction Pathway

Acetanilide Acetanilide Intermediate1 N-(2-(3-carboxypropanoyl)phenyl)acetamide Acetanilide->Intermediate1 1. AlCl₃, CS₂ 2. H₂O workup SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(2-Aminophenyl)-4-oxobutanoic acid Intermediate1->Intermediate2 Acidic or Basic Hydrolysis FinalProduct This compound Intermediate2->FinalProduct MeOH, H₂SO₄ (cat.) Aniline Substituted Aniline Intermediate 4-(Substituted-anilino)-4-oxobutanoic acid Aniline->Intermediate Reflux in suitable solvent (e.g., Chloroform, Toluene) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct Methyl 4-(substituted-anilino)-4-oxobutanoate Intermediate->FinalProduct MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH

Sources

The Strategic Utility of Methyl 4-(2-aminophenyl)-4-oxobutanoate in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals, owing to their diverse pharmacological activities. Methyl 4-(2-aminophenyl)-4-oxobutanoate emerges as a highly valuable and versatile starting material in this context. Its unique structural arrangement, featuring a nucleophilic aniline moiety and a strategically positioned keto-ester functionality, provides a powerful platform for the synthesis of a range of medicinally relevant heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this keto-ester in the synthesis of quinolones, indoles, and benzodiazepines, complete with detailed protocols and mechanistic insights.

Core Synthetic Pathways

The inherent reactivity of this compound allows for its participation in a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic cores. The primary transformations hinge on the nucleophilic character of the amino group and the electrophilic nature of the carbonyl carbons.

Synthetic Pathways Start This compound Quinolone Quinolone Derivatives Start->Quinolone Intramolecular Condensation Indole Indole Derivatives Start->Indole Reductive Cyclization/ Oxidative Cyclization Benzodiazepine Benzodiazepine Derivatives Start->Benzodiazepine Condensation with o-phenylenediamine derivatives

Caption: Key synthetic transformations of this compound.

I. Synthesis of Quinolone Scaffolds: Accessing a Privileged Pharmacophore

Quinolones and their 4-oxo derivatives (4-quinolones) are a prominent class of heterocycles with a broad spectrum of biological activities, including antibacterial and anticancer properties. The intramolecular condensation of this compound provides a direct and efficient route to functionalized 4-hydroxyquinolines.

Mechanistic Rationale: The Camps Cyclization

The synthesis of 4-quinolones from N-(2-acylaryl)amides or related structures is often achieved through a base-catalyzed intramolecular cyclization known as the Camps cyclization.[1] In the case of this compound, the reaction proceeds via an initial intramolecular attack of the aniline nitrogen onto the ester carbonyl, followed by dehydration to yield the quinolone ring system. The choice of base is critical to facilitate the deprotonation of the amino group and promote the cyclization cascade.

Camps Cyclization Mechanism cluster_0 Camps Cyclization Pathway A This compound B Enolate Intermediate A->B Base (e.g., NaH) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D 4-Hydroxyquinoline Derivative C->D Dehydration

Caption: Simplified mechanism of Camps cyclization for quinolone synthesis.

Experimental Protocol: Synthesis of Methyl 2-(4-hydroxyquinolin-2-yl)acetate

This protocol details the synthesis of a 4-hydroxyquinoline derivative via a base-mediated intramolecular cyclization.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C and cautiously quench with a few drops of methanol followed by the slow addition of water.

  • Work-up: Acidify the aqueous layer with 1 M HCl to pH ~6-7. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 2-(4-hydroxyquinolin-2-yl)acetate.

Data Summary:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHFReflux575
2KHMDSToluene100482
3NaOEtEthanolReflux865

II. Synthesis of Indole Derivatives: A Gateway to Natural Products and Pharmaceuticals

The indole nucleus is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. A powerful strategy for the synthesis of functionalized indoles from this compound involves an oxidative intramolecular cyclization.

Mechanistic Insight: Oxidative Cyclization

A facile and highly efficient method for the preparation of related 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been described.[2][3] This transformation operates via a nucleophilic intramolecular cyclization followed by oxidation. A similar strategy can be envisioned for this compound, where a base-assisted cyclization is accompanied by an oxidation step.

Indole Synthesis Workflow Start This compound Cyclization Base-catalyzed Intramolecular Cyclization Start->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Indole Derivative Oxidation->Product Benzodiazepine Synthesis Strategy cluster_1 Pathway to 1,4-Benzodiazepines Start Methyl 4-(2-aminophenyl)- 4-oxobutanoate Step1 Acylation with Boc-Glycine Start->Step1 Intermediate N-Acylated Intermediate Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Amine Free Amine Intermediate Step2->Amine Step3 Intramolecular Cyclization Amine->Step3 Product 1,4-Benzodiazepine Derivative Step3->Product

Sources

Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the initial investigation into the anti-inflammatory potential of the novel compound, Methyl 4-(2-aminophenyl)-4-oxobutanoate. As a compound of interest with a structure amenable to biological activity, a systematic evaluation is warranted to characterize its profile as a potential therapeutic agent. This document outlines a tiered, logical progression of experiments, from foundational in vitro screening assays to more complex cell-based and in vivo models. The protocols are designed to be self-validating, incorporating essential controls and benchmarks against known anti-inflammatory agents. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with the scientific rationale needed to adapt and interpret the generated data.

Introduction: Rationale for Investigation

Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current mainstays of anti-inflammatory therapy, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but carry risks of significant side effects with long-term use.[1] This necessitates the discovery of novel anti-inflammatory agents with improved safety and efficacy profiles.

This compound is a synthetic compound whose structural motifs suggest potential interaction with biological systems involved in inflammatory signaling. The presence of an aromatic amine and a keto-ester functionality presents opportunities for hydrogen bonding and other interactions within enzyme active sites or with signaling proteins. While no prior anti-inflammatory data exists for this specific molecule, related oxobutanoate structures have been explored for various biological activities.[2][3] This guide, therefore, establishes a foundational screening cascade to systematically evaluate its anti-inflammatory properties.

Tier 1: Foundational In Vitro Screening

The initial phase of investigation utilizes rapid, cost-effective, and direct in vitro assays to establish a baseline of activity.[1][4] These non-cell-based assays provide a first indication of whether the compound can interfere with key events in the inflammatory process, such as protein denaturation and membrane destabilization.

Protocol: Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a hallmark of inflammation.[4] The ability of a compound to prevent heat- or chemically-induced denaturation of a protein like bovine serum albumin (BSA) can be an indicator of its ability to protect tissues from inflammation-induced damage.

Methodology:

  • Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

  • Prepare stock solutions of this compound in DMSO. Further dilute with PBS to achieve final concentrations of 10, 50, 100, 250, and 500 µg/mL. Ensure the final DMSO concentration is <0.5%.

  • Set up the reaction mixtures in microcentrifuge tubes as described in Table 1 .

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by incubating the tubes at 72°C for 5 minutes (excluding the control group).

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_Test / Abs_Control)] * 100

Data Presentation:

Table 1: Hypothetical Results for Protein Denaturation Assay

Concentration (µg/mL) Mean Absorbance (660 nm) ± SD % Inhibition
Control (No Heat) 0.045 ± 0.005 -
Disease Control (Heat) 0.680 ± 0.045 0%
Test Compound (10) 0.595 ± 0.030 12.5%
Test Compound (50) 0.450 ± 0.025 33.8%
Test Compound (100) 0.310 ± 0.020 54.4%
Test Compound (250) 0.205 ± 0.015 69.9%
Test Compound (500) 0.150 ± 0.010 77.9%

| Diclofenac Sodium (100) | 0.180 ± 0.012 | 73.5% |

Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Scientific Rationale: The stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes.[5] During inflammation, lysosomes release their enzymatic contents, causing further tissue damage. This assay assesses the compound's ability to protect cell membranes from hypotonicity-induced lysis, a valuable indicator of anti-inflammatory potential.

Methodology:

  • Collect fresh human blood in an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with normal saline. Repeat three times.

  • Prepare a 10% v/v suspension of HRBCs in normal saline.

  • Prepare test concentrations of this compound (10-500 µg/mL) in a hypotonic saline solution.

  • Set up reaction mixtures as detailed in Table 2 .

  • Incubate at 56°C for 30 minutes in a water bath.

  • Centrifuge the mixtures at 2500 rpm for 5 minutes.

  • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Abs_Test / Abs_Control)] * 100

Data Presentation:

Table 2: Hypothetical Results for HRBC Membrane Stabilization Assay

Concentration (µg/mL) Mean Absorbance (560 nm) ± SD % Protection
Control (Hypotonic) 0.850 ± 0.050 0%
Test Compound (10) 0.780 ± 0.040 8.2%
Test Compound (50) 0.650 ± 0.035 23.5%
Test Compound (100) 0.510 ± 0.030 40.0%
Test Compound (250) 0.380 ± 0.020 55.3%
Test Compound (500) 0.290 ± 0.015 65.9%

| Diclofenac Sodium (100) | 0.350 ± 0.022 | 58.8% |

Tier 2: Cell-Based In Vitro Assays

Following positive results in foundational screens, the investigation moves to cell-based models to assess the compound's effects in a more biologically relevant context. Macrophage cell lines, such as RAW 264.7, are industry-standard models as they are central players in the inflammatory response.[6]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates the logical flow for conducting cell-based in vitro experiments.

G cluster_0 Cell Culture & Seeding cluster_1 Toxicity Assessment cluster_2 Inflammation Induction & Treatment cluster_3 Endpoint Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells into 96-well plates Culture->Seed MTT_Assay Perform MTT Assay for Cytotoxicity Seed->MTT_Assay Determine_Conc Determine Non-Toxic Concentrations MTT_Assay->Determine_Conc Pretreat Pre-treat cells with Test Compound Determine_Conc->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Griess Nitric Oxide (Griess Assay) Stimulate->Griess ELISA Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-10) Stimulate->ELISA

Caption: Workflow for cell-based in vitro anti-inflammatory assays.

Protocol: Cell Viability (MTT Assay)

Scientific Rationale: It is critical to ensure that any observed anti-inflammatory effects are not simply a result of cytotoxicity. The MTT assay determines the metabolic activity of cells, which is proportional to cell viability. This establishes a safe concentration range for the test compound for all subsequent cell-based experiments.

Methodology:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

  • Treat cells with increasing concentrations of this compound (e.g., 1-200 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[6] Overproduction of NO contributes to tissue damage. This assay measures the inhibitory effect of the test compound on NO production.

Methodology:

  • Seed RAW 264.7 cells as above.

  • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant, incubate for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the concentration of nitrite (a stable product of NO).

Protocol: Pro- and Anti-Inflammatory Cytokine Quantification

Scientific Rationale: Cytokines are key mediators of the inflammatory response. A comprehensive analysis involves measuring both pro-inflammatory cytokines (like TNF-α and IL-6) and anti-inflammatory cytokines (like IL-10).[7] A desirable anti-inflammatory agent would decrease pro-inflammatory markers and ideally increase or not affect anti-inflammatory ones.

Methodology:

  • Following the same treatment protocol as the NO assay (Section 3.3), collect the cell culture supernatant.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-10.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Read the absorbance on a plate reader and calculate cytokine concentrations based on the provided standards.

Data Presentation:

Table 3: Hypothetical Cytokine Modulation in LPS-Stimulated RAW 264.7 Cells

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-10 (pg/mL)
Control (Untreated) 25 ± 5 15 ± 4 20 ± 6
LPS (1 µg/mL) 3500 ± 210 1800 ± 150 150 ± 20
LPS + Test Cmpd (10 µM) 2800 ± 180 1450 ± 110 160 ± 18
LPS + Test Cmpd (50 µM) 1500 ± 120 800 ± 75 250 ± 25

| LPS + Dexamethasone (10 µM) | 950 ± 80 | 550 ± 50 | 450 ± 40 |

Tier 3: In Vivo Acute Inflammation Model

Positive and potent in vitro data justifies advancing the compound to a preclinical in vivo model. The carrageenan-induced paw edema model is a standard and well-accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[8][9]

Protocol: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a biphasic inflammatory response.[10] The early phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and cytokines. Measuring the reduction in paw volume (edema) after compound administration provides a clear indication of anti-inflammatory efficacy in vivo.

Methodology:

  • Acclimatize Wistar rats (180-220g) for one week.

  • Divide animals into groups (n=6): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 25, 50 mg/kg).

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema: % Inhibition = [1 - (ΔV_Test / ΔV_Control)] * 100, where ΔV is the change in paw volume.

Tier 4: Mechanistic Investigation - Inflammatory Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Based on the data from previous tiers, hypotheses can be formed about which signaling pathways are being modulated. The NF-κB pathway is a central regulator of inflammation, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines.[11]

Investigating the NF-κB Signaling Pathway

The following diagram outlines the canonical NF-κB signaling cascade, highlighting potential points of inhibition for an anti-inflammatory compound.

Caption: The NF-κB signaling pathway and potential inhibition points.

Experimental Approach (Western Blotting): To validate inhibition of this pathway, Western blot analysis can be performed on lysates from LPS-stimulated RAW 264.7 cells treated with the test compound. Key proteins to probe for include:

  • Phospho-IκBα: An increase upon LPS stimulation, which should be reduced by an active compound.

  • Total IκBα: Degradation upon LPS stimulation, which should be preserved by an active compound.

  • Nuclear p65: An increase in the nuclear fraction upon LPS stimulation, which should be reduced by an active compound.

Conclusion and Future Directions

This document outlines a structured, multi-tiered approach to characterize the anti-inflammatory potential of this compound. By progressing from broad, non-cellular screens to specific, mechanistic cell-based and in vivo assays, a comprehensive profile of the compound's activity can be established. Positive results would warrant further investigation into its mechanism of action, safety profile, and potential for development as a novel anti-inflammatory therapeutic.

References

  • Perera, M. D. L., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. American Journal of Research in Biochemistry.
  • Ezeja, M. I. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Kumar, V., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research.
  • Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Sygnature Discovery. (2023).
  • Redoxis.
  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Molecules.
  • ChemicalBook. (2019).
  • MDPI. (2019). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • ChemicalBook.
  • Ranneh, Y., et al. (2021).
  • ResearchGate. (2025). Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)
  • Google Patents. (2017). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • PubMed. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298).
  • Synthonix. methyl 4-[4-(4-aminophenyl)
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Popiołek, I., et al. (2023).
  • ChemicalBook. (2023).
  • Sigma-Aldrich.
  • PubChem. Methyl 4-[4-(aminomethyl)
  • Todorova, I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PubChem.

Sources

Analgesic properties of compounds derived from Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Investigation of Analgesic Properties of Compounds Derived from Methyl 4-(2-aminophenyl)-4-oxobutanoate

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The scaffold of this compound presents a unique starting point for the development of new therapeutics. This molecule combines features of anthranilic acid derivatives, which are known to exhibit a range of biological activities, with a flexible keto-butanoate chain that allows for diverse chemical modifications. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of the analgesic potential of compounds derived from this scaffold. The protocols outlined herein are based on established methodologies for the preclinical assessment of analgesic compounds and are designed to provide a robust framework for structure-activity relationship (SAR) studies.

Rationale for Investigation

The core structure of this compound is reminiscent of several classes of compounds with known analgesic or anti-inflammatory properties. For instance, the aminophenyl group is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, the overall structure could be modified to interact with other key targets in pain pathways, such as transient receptor potential (TRP) channels or opioid receptors. The strategic derivatization of this scaffold could therefore lead to the discovery of novel analgesics with potentially unique mechanisms of action.

Synthesis of Novel Derivatives

The chemical versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds. The primary amino group and the ester functionality are key handles for derivatization.

Protocol 1: Amide Synthesis via Acylation of the Amino Group

This protocol describes the synthesis of a library of amide derivatives by acylating the primary amino group of the starting material.

Materials:

  • This compound

  • A variety of acyl chlorides or carboxylic acids

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for carboxylic acid coupling

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • If using an acyl chloride, add it dropwise to the reaction mixture (1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • If using a carboxylic acid, add the carboxylic acid (1.1 equivalents) and a coupling agent like DCC (1.2 equivalents) or HATU (1.2 equivalents) to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Purification

A Dissolve Starting Material and Base in Solvent B Add Acyl Chloride or Carboxylic Acid + Coupling Agent A->B C Reaction Monitoring (TLC) B->C D Work-up: - Dilution - Washing - Drying C->D Reaction Complete E Purification: Column Chromatography D->E F Characterization: NMR, MS E->F A Animal Acclimatization B Baseline Measurement (e.g., Hot Plate Latency) A->B C Grouping of Animals B->C D Drug Administration: - Vehicle Control - Positive Control - Test Compounds (various doses) C->D E Induction of Nociception (e.g., Acetic Acid Injection) D->E F Data Collection: - Writhing Count - Reaction Latency D->F E->F G Data Analysis: - % Inhibition - % MPE F->G

Caption: General workflow for in-vivo analgesic testing.

In-Vitro Mechanistic Studies

To elucidate the mechanism of action of the most promising compounds, in-vitro assays can be performed.

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines if the compounds exert their analgesic effect through the inhibition of COX enzymes, a common mechanism for NSAIDs.

Materials:

  • Synthesized test compounds

  • COX-1 and COX-2 enzyme preparations (commercially available)

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Assay buffer

Procedure:

  • Pre-incubate the test compound at various concentrations with the COX-1 or COX-2 enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Proposed Signaling Pathway for COX Inhibition

A Cell Membrane Phospholipids B Phospholipase A2 C Arachidonic Acid B->C D COX-1 / COX-2 C->D E Prostaglandins (e.g., PGE2) D->E F Pain & Inflammation E->F G Test Compound G->D Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway.

Data Presentation

The results of the analgesic screening should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Analgesic Activity of Synthesized Derivatives in the Acetic Acid-Induced Writhing Test

Compound IDDose (mg/kg)% Inhibition of Writhing (Mean ± SEM)
Vehicle-0
Aspirin10075.2 ± 4.5
Derivative 11025.6 ± 3.1
3048.9 ± 5.2
10065.1 ± 6.8
Derivative 21015.3 ± 2.5
3032.7 ± 4.1
10051.4 ± 5.9

Table 2: Analgesic Activity of Synthesized Derivatives in the Hot Plate Test

Compound IDDose (mg/kg)% MPE at 60 min (Mean ± SEM)
Vehicle-5.1 ± 1.2
Morphine585.4 ± 6.3
Derivative 13042.8 ± 5.7
Derivative 23028.9 ± 4.9

Table 3: In-Vitro COX Inhibition Data

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib>1000.05>2000
Derivative 115.21.88.4
Derivative 225.812.32.1

Conclusion

This application note provides a framework for the systematic investigation of the analgesic properties of novel compounds derived from this compound. By following these protocols, researchers can effectively synthesize, screen, and characterize new chemical entities for their potential as analgesic agents. The combination of in-vivo and in-vitro assays will allow for a comprehensive understanding of the compounds' efficacy and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Vogel, H. G. (Ed.). (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer-Verlag Berlin Heidelberg. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

The synthesis of this compound, a valuable intermediate, typically involves a Friedel-Crafts acylation reaction, which, while powerful, is sensitive to reaction conditions and substrate functionalities. The primary challenge arises from the presence of the amino group on the aromatic ring, which can lead to a host of undesirable side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Friedel-Crafts acylation step is resulting in very low or no yield. What are the likely causes?

This is a common issue primarily linked to the deactivation of the Lewis acid catalyst (e.g., AlCl₃) and the electronic nature of the aniline starting material.

Core Problem: The lone pair of electrons on the nitrogen atom of the aniline derivative complexes with the Lewis acid. This forms a strongly deactivated ring, which is resistant to electrophilic aromatic substitution like the Friedel-Crafts reaction.[1]

Troubleshooting & Optimization:

  • Protect the Amino Group: The most critical step is to protect the aminophenyl group before acylation. Converting the amine to an amide (e.g., using acetic anhydride to form an acetanilide) transforms the strongly activating -NH₂ group into a moderately activating, ortho-, para-directing -NHCOCH₃ group. This prevents catalyst complexation and directs the acylation appropriately.

  • Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid. The catalyst complexes with the product ketone, rendering it inactive.[2] Ensure you are using at least one equivalent for the acylating agent and another for the carbonyl product formed.

  • Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Water will hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.

Q2: I'm observing a significant amount of an unexpected, highly colored byproduct, especially during workup or purification. What is this side reaction?

The formation of colored impurities often points towards intramolecular cyclization, a common side reaction for this specific molecule.

Underlying Mechanism: The product, this compound, contains a nucleophilic primary amine and an electrophilic ketone within the same molecule. Under either acidic or basic conditions, the amine can attack the ketone, initiating a cyclization-condensation cascade to form quinoline-based heterocycles.[3] This subsequent aromatization leads to highly conjugated, colored compounds.

G

Preventative Measures:

  • pH Control During Workup: After quenching the reaction, perform aqueous washes with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[4] Avoid strong acids or bases.

  • Purification Strategy: When performing column chromatography, the acidic nature of standard silica gel can catalyze this cyclization.

    • Option A: Use deactivated (neutral) silica gel, or pre-treat the silica by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.

    • Option B: If the product is thermally stable, consider purification by vacuum distillation to avoid prolonged contact with acidic surfaces.

Q3: My final product shows the presence of a carboxylic acid impurity. How can I avoid this?

The presence of 4-(2-aminophenyl)-4-oxobutanoic acid is a result of ester hydrolysis.

Causality: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly if water is present and heat is applied. This can occur during the reaction workup or subsequent purification steps.[5]

Troubleshooting Protocol:

  • Workup Conditions: Minimize the time the product is in contact with aqueous acidic or basic solutions. Ensure washes are performed at room temperature or below.

  • Solvent Choice: Ensure all solvents used for extraction and chromatography are dry.

  • Removal of Acidic Impurity: If hydrolysis has already occurred, the resulting carboxylic acid can be removed with an extractive workup.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).[4]

    • Wash the organic layer with a cold, dilute solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic phase.

    • Immediately wash the organic layer with brine to remove residual water and bicarbonate, then dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.[4]

Q4: Besides the main product, my NMR spectrum suggests the presence of isomers. Why is this happening?

Isomer formation in Friedel-Crafts acylation is a matter of regioselectivity, dictated by the directing effects of the substituents on the aromatic ring.

Explanation: When using a protected aniline (e.g., acetanilide), the acylamino group is an ortho, para-director. While the para-substituted product is typically favored due to reduced steric hindrance, some amount of the ortho-acylated product can form.[6]

Mitigation Strategies:

  • Choice of Protecting Group: Bulkier protecting groups on the nitrogen can increase the steric hindrance at the ortho positions, thereby favoring para-substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored para product.

  • Purification: Careful column chromatography can often separate the para (desired) and ortho (isomer) products, as they will likely have different polarities.

Troubleshooting Summary Table
Symptom Likely Cause Recommended Action
Low / No YieldCatalyst deactivation by free amine.Protect the amino group (e.g., as an acetamide) before acylation.
Colored ImpuritiesIntramolecular cyclization.Maintain neutral pH during workup; use deactivated silica for chromatography.
Carboxylic Acid ImpurityEster hydrolysis.Use mild/cold aqueous washes; remove acid with a bicarbonate wash.
Isomeric ProductsLack of complete regioselectivity.Lower reaction temperature; separate isomers via careful chromatography.

Recommended Experimental Protocol: Purification of Crude Product

This protocol is designed to remove common impurities and minimize side reactions during the purification of this compound.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Neutralization Wash: Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃ solution. This step neutralizes residual Lewis acid and any acidic byproducts. Caution: Vent the funnel frequently to release CO₂ gas that may evolve.[4]

  • Brine Wash: Separate the layers and wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Swirl the flask and let it sit for 15-20 minutes. The drying agent should be free-flowing, not clumped together.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: Proceed with high-vacuum distillation or column chromatography on deactivated silica gel as determined by the properties of your product and impurities.

G

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • National Institutes of Health (PMC). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures (via YouTube). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • University of California, Davis. Approaching Synthesis Problems. [Link]

  • Chem-Impex. Methyl 4-(4-methylphenyl)-4-oxobutanoate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Syntheses. A. (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate [(Z)-1]. [Link]

  • The Organic Chemistry Tutor (via YouTube). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. [Link]

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Optimization of reaction conditions for Methyl 4-(2-aminophenyl)-4-oxobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis of this valuable keto-ester intermediate.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic challenge in organic chemistry: the Friedel-Crafts acylation of an electron-rich aromatic amine. Direct acylation of aniline derivatives is often problematic due to the basicity of the amino group, which can form a complex with the Lewis acid catalyst, thereby deactivating it and hindering the desired electrophilic aromatic substitution.[1] To circumvent this, a protection-acylation-deprotection strategy is the most reliable approach. This guide will focus on the optimization of this synthetic route.

Proposed Synthetic Pathway

The recommended synthetic pathway involves three key stages:

  • Protection of the Amine: The amino group of an aniline precursor is protected, typically as an acetamide, to reduce its basicity and prevent catalyst deactivation.

  • Friedel-Crafts Acylation: The protected aniline undergoes a Friedel-Crafts acylation reaction with a suitable succinic acid derivative.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Synthetic Pathway Start 2-Aminoaniline Derivative Protected N-Acetyl-2-aminoaniline (Acetanilide Derivative) Start->Protected Protection (e.g., Acetic Anhydride) Acylated Methyl 4-(2-acetamidophenyl)-4-oxobutanoate Protected->Acylated Friedel-Crafts Acylation (e.g., Methyl succinyl chloride, AlCl3) Final This compound Acylated->Final Deprotection (e.g., Acid Hydrolysis)

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Friedel-Crafts acylation reaction is showing low to no conversion. What are the likely causes?

A1: Low or no conversion in a Friedel-Crafts acylation of a protected aniline is a frequent issue. Here are the primary factors to investigate:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or sublimed batch of AlCl₃ for best results.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it.[2][3] Therefore, stoichiometric or even excess amounts of AlCl₃ relative to the acylating agent are often required. A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ is a good starting point.

  • Purity of Reagents: Impurities in the protected aniline or the acylating agent (e.g., methyl succinyl chloride) can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.

  • Reaction Temperature: While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. Monitor your reaction by Thin Layer Chromatography (TLC) to optimize the temperature.

Q2: I am observing multiple spots on my TLC plate after the acylation step. What are the potential side products?

A2: The formation of multiple products can complicate purification. Here are the most common side products and their causes:

  • Ortho- and Para-Isomers: The acetylamino group is an ortho-, para-director. Depending on the specific protected aniline used, you may obtain a mixture of the desired ortho-acylated product and the para-acylated isomer. The ratio of these isomers can sometimes be influenced by the solvent and reaction temperature. Separation of these isomers typically requires column chromatography.

  • Di-acylation: Although less common than in Friedel-Crafts alkylation, di-acylation can occur if the aromatic ring is highly activated or if the reaction conditions are too harsh. The introduction of the first acyl group is deactivating, which usually prevents a second acylation.[2]

  • Cleavage of the Protecting Group: Under harsh Lewis acidic conditions, the protecting group may be partially or fully cleaved, leading to the formation of the unprotected aminoketone or other byproducts.

Q3: The deprotection of the N-acetyl group is incomplete or is leading to decomposition of my product.

A3: The deprotection step requires careful control to avoid unwanted side reactions, particularly hydrolysis of the methyl ester.

  • Incomplete Deprotection: Acid-catalyzed hydrolysis is the most common method for N-acetyl deprotection. If the reaction is incomplete, you can try increasing the reaction time, temperature, or the concentration of the acid. However, be cautious as harsher conditions can lead to product degradation.

  • Ester Hydrolysis: The methyl ester is also susceptible to hydrolysis under acidic or basic conditions. To minimize this, use milder acidic conditions (e.g., dilute HCl in methanol) and monitor the reaction closely by TLC. If ester hydrolysis is a significant issue, consider alternative deprotection methods that are compatible with esters.

  • Product Decomposition: The final product, an aminoketone, can be sensitive to strong acids and high temperatures. Ensure that the work-up procedure involves neutralization of the acid as soon as the reaction is complete.

Frequently Asked Questions (FAQs)

Q: What is the best protecting group for the aniline nitrogen?

A: The acetyl group (from acetic anhydride or acetyl chloride) is a common and effective protecting group for anilines in Friedel-Crafts acylation. It sufficiently reduces the basicity of the nitrogen to prevent catalyst deactivation while still allowing the aromatic ring to be reactive enough for acylation.

Q: What is a suitable solvent for the Friedel-Crafts acylation step?

A: Dichloromethane (CH₂Cl₂) is a common solvent for Friedel-Crafts acylation as it is relatively inert and can dissolve the reactants and the aluminum chloride complex.[4] Other non-polar, aprotic solvents like 1,2-dichloroethane or carbon disulfide can also be used.

Q: How can I purify the final product, this compound?

A: Purification of the final product typically involves the following steps:

  • Aqueous Work-up: After the deprotection step, the reaction mixture should be neutralized and extracted with an organic solvent like ethyl acetate. Washing with a saturated sodium bicarbonate solution will remove any remaining acidic impurities.

  • Column Chromatography: Silica gel column chromatography is usually necessary to separate the desired product from any unreacted starting materials, isomeric byproducts, or other impurities. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Q: What are the expected spectroscopic data for this compound?

A: While a specific literature spectrum for the final product was not found during the search, based on the structure and data for similar compounds, the following are expected:

  • ¹H NMR (CDCl₃, δ in ppm):

    • Aromatic protons: ~6.5-7.8 (multiplets, 4H)

    • Amine protons: A broad singlet, ~4.0-5.0 (2H, may exchange with D₂O)

    • Methylene protons adjacent to the ketone: ~3.2-3.4 (triplet, 2H)

    • Methylene protons adjacent to the ester: ~2.7-2.9 (triplet, 2H)

    • Methyl ester protons: ~3.7 (singlet, 3H)

  • ¹³C NMR (CDCl₃, δ in ppm):

    • Ketone carbonyl: ~195-200

    • Ester carbonyl: ~170-175

    • Aromatic carbons: ~115-150

    • Methylene carbons: ~30-40

    • Methyl ester carbon: ~52

Experimental Protocols

The following are generalized protocols based on established procedures for similar reactions. Optimization for your specific substrate and scale is recommended.

Protocol 1: Protection of 2-Aminoaniline Derivative (Acetanilide Formation)
  • Dissolve the 2-aminoaniline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the acetanilide derivative.

Protocol 2: Friedel-Crafts Acylation of the Protected Aniline
  • Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl 4-chloro-4-oxobutanoate (1.0 eq) to the suspension.

  • Add the protected aniline derivative (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Deprotection of the N-Acetyl Group
  • Dissolve the N-acetylated product (1.0 eq) in a mixture of methanol and hydrochloric acid (e.g., 10% HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Data Presentation

Step Reactants Key Reagents Typical Solvent Expected Outcome
Protection 2-Aminoaniline derivative, Acetic anhydride-Dichloromethane or Acetic AcidN-acetylated aniline derivative
Acylation Protected aniline, Methyl 4-chloro-4-oxobutanoateAluminum ChlorideDichloromethaneMethyl 4-(2-acetamidophenyl)-4-oxobutanoate
Deprotection N-acetylated intermediateHydrochloric AcidMethanol/WaterThis compound

Table 1: Summary of the synthetic steps and key parameters.

Conclusion

The synthesis of this compound via a protection-acylation-deprotection strategy is a robust method to overcome the challenges associated with the direct acylation of anilines. Careful control of reaction conditions, particularly the exclusion of moisture in the Friedel-Crafts step and the judicious choice of deprotection conditions, is paramount for achieving high yields and purity. This guide provides a framework for troubleshooting common issues and serves as a starting point for the successful synthesis of this important chemical intermediate.

References

  • Ferreira, J. M. G. O., et al. (n.d.).
  • University of Michigan. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Sciencemadness.org. (2021, January 9).
  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
  • Royal Society of Chemistry. (2014).
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  • Google Patents. (n.d.).
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  • Sigma-Aldrich. (n.d.).
  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.).
  • Synthonix. (n.d.). methyl 4-[4-(4-aminophenyl)
  • PubChem. (n.d.).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). 4-(4-Acetamidophenyl)-4-oxobutanoic acid.
  • Chemistry Stack Exchange. (2016, May 2).
  • Guidechem. (n.d.).
  • PubMed. (1998, October 20). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase.
  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • AK Lectures. (n.d.).
  • YouTube. (2014, July 9).
  • PubMed Central. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • TSI Journals. (n.d.).
  • ACG Publications. (2023).
  • PubMed Central. (2024, June 13). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R).
  • ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
  • PubMed Central. (2020, November 3).
  • ResearchGate. (2025, October 16). (PDF) Synthesis of Novel N-(4-Ethoxyphenyl)
  • PubMed Central. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.
  • ResearchGate. (2025, August 9). Synthesis of New (2-Acetamido)phenylglyoxylamides Containing an Acetal Fragment.
  • ResearchGate. (2025, August 6).
  • Supplementary Information. (n.d.).

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Technical Support Center: Purification of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with purifying this keto ester intermediate.

Introduction

This compound is a valuable building block in organic synthesis. Its purity is paramount for the success of subsequent synthetic steps. The presence of an aromatic amine, a ketone, and an ester functional group presents unique challenges and opportunities for purification. This guide provides a structured approach to troubleshooting common issues encountered during its purification by leveraging techniques such as recrystallization, column chromatography, and liquid-liquid extraction.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Problem 1: Oiling Out During Recrystallization

Q: My compound precipitates as an oil instead of crystals during recrystallization. What causes this and how can I fix it?

A: "Oiling out," where the compound separates as a liquid rather than a solid, typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.[1] The presence of impurities can also depress the melting point, exacerbating this issue.

Causality and Solution Workflow:

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Dissolve the impure compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.[2]

  • Collect the crystals by vacuum filtration.[3]

Problem 2: Poor Separation in Column Chromatography

Q: I'm getting overlapping spots on TLC and poor separation on my silica gel column. How can I improve the resolution?

A: Poor separation in silica gel chromatography is often due to an inappropriate solvent system, improper column packing, or interactions between the analyte and the stationary phase. The amine group in this compound can streak on silica gel due to its basicity.

Strategies for Improved Separation:

StrategyRationaleRecommended Action
Optimize Eluent Polarity The polarity of the mobile phase dictates the retention factor (Rf) of the compounds. A well-chosen solvent system will provide a significant difference in Rf values between the desired product and impurities.Perform a systematic TLC analysis with varying ratios of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).[4] Aim for an Rf of 0.25-0.35 for the target compound.
Add a Basic Modifier The basic amine can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a base to the eluent can mitigate this.Add 0.5-1% triethylamine or pyridine to the mobile phase to suppress the interaction between the amine and the silica surface.
Use an Alternative Stationary Phase If silica gel proves ineffective, a different stationary phase may provide better separation.Consider using neutral or basic alumina, which is less acidic than silica gel and can be more suitable for separating basic compounds.[5]
Proper Column Packing Air bubbles or channels in the stationary phase lead to a non-uniform flow of the mobile phase, resulting in broad bands and poor separation.Pack the column using a slurry method to ensure a homogenous and tightly packed stationary phase.
Problem 3: Compound Degradation During Purification

Q: I suspect my compound is degrading during purification, as evidenced by the appearance of new, colored spots on TLC. What could be the cause?

A: Aromatic amines are susceptible to oxidation, which can be catalyzed by air, light, or residual acidic/basic impurities.[6] The ketone functionality could also participate in side reactions under harsh conditions.

Mitigation of Compound Degradation:

Caption: Decision tree for mitigating compound degradation.

Protocol for a Neutralizing Aqueous Work-up:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.[7]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Be sure to vent the funnel frequently.[7]

  • Next, wash with a saturated aqueous solution of sodium chloride (brine) to remove excess water.[7]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filter off the drying agent and concentrate the solution under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: In a Friedel-Crafts acylation reaction involving an aniline derivative, several side products can form. Direct acylation of aniline is often problematic as the amine group can react with the Lewis acid catalyst.[8][9] Assuming the synthesis involves a protected aniline or a workaround, common impurities could include:

  • Starting materials: Unreacted aniline derivative and succinic anhydride/ester chloride.

  • Di-acylated product: The activated ring may undergo a second acylation.

  • Isomers: Depending on the directing effects of substituents on the aniline ring, ortho- and para-acylated products may form.

  • Hydrolyzed starting materials or product: Exposure to water can lead to the corresponding carboxylic acids.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: The polarity of your compound is influenced by the amino, keto, and ester groups. A good starting point for solvent screening would be moderately polar solvents.[1]

  • Single-Solvent Systems: Ethanol, isopropanol, or acetone could be effective.[2] These solvents are likely to dissolve the compound when hot and have reduced solubility upon cooling.

  • Two-Solvent Systems: A combination of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane can be very effective.[2]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a powerful technique for purifying liquids, it is generally not suitable for this compound. The compound has a relatively high molecular weight and boiling point, and the presence of the amine functionality increases the risk of thermal degradation and polymerization at the high temperatures required for distillation.

Q4: My purified compound is colored. Is this normal?

A4: Aromatic amines can often have a slight color due to trace amounts of oxidized impurities.[6] If the compound is a pale yellow, it may be of acceptable purity. However, a dark brown or black color suggests significant impurities. If a colorless product is required, treatment with activated charcoal during recrystallization can help remove colored impurities.[3]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the impure compound in a minimal amount of hot recrystallization solvent.

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Gently heat the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.[3]

Q5: How should I store the purified this compound?

A5: To maintain its purity, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation of the amine group.[10] Using an amber glass vial will protect it from light.[10]

References

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines.
  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety.
  • PubChem. (n.d.). p-Aminoacetophenone.
  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Columbia University. (n.d.). Column chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). Application Note and Protocol: Purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Toppr. (2017). Give reasons for the following: Aniline does not undergo Friedel- Crafts reaction.
  • BenchChem. (2025). Choosing the best recrystallization solvent for "4,4'-Diamino-2-methylazobenzene" purification.

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Technical Support Center: Friedel-Crafts Acylation of Aminophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

The Friedel-Crafts acylation is a foundational C-C bond-forming reaction, indispensable for the synthesis of aromatic ketones—key intermediates in pharmaceuticals, agrochemicals, and fine chemicals. However, when the aromatic substrate is an aminophenyl derivative, such as aniline, researchers frequently encounter a complete shutdown of the reaction. This is not an anomaly in your experiment; it is a predictable and fundamental chemical incompatibility.

This guide is designed to move beyond the textbook statement that "anilines don't work" and provide you, the practicing scientist, with a deep, mechanistically-grounded understanding of the issues and a robust, field-proven strategy to overcome them. We will address the core problem of catalyst deactivation and present a complete workflow, from substrate protection to final product liberation, alongside troubleshooting for the common pitfalls encountered along the way.

Part 1: The Fundamental Challenge: Why Direct Acylation Fails

This section addresses the primary reason for the failure of Friedel-Crafts acylation on aniline and its derivatives.

FAQ 1: I've added my aniline derivative, acyl chloride, and AlCl₃, but the reaction is not proceeding. What is happening?

Answer: The reaction is failing because the amino group (-NH₂) on your substrate is acting as a Lewis base, which is stronger than the aromatic ring's nucleophilicity. It directly attacks the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a rapid acid-base reaction.[1][2][3]

This interaction forms a stable adduct or complex between the aniline's nitrogen and the Lewis acid.[4][5] The consequence is twofold and catastrophic for the reaction:

  • Catalyst Sequestration: The Lewis acid is now complexed with the amine and is no longer available to activate the acyl chloride, which is its intended catalytic role.[2][3]

  • Ring Deactivation: The formation of the complex places a formal positive charge on the nitrogen atom. This transforms the once-activating amino group into a powerful electron-withdrawing group (-N⁺H₂-AlCl₃). This effect, transmitted through the aromatic ring, severely deactivates it towards electrophilic aromatic substitution (EAS), making it too electron-poor to attack the acylium ion electrophile.[3][5][6]

Essentially, your starting material has been converted into a substrate that is non-reactive under Friedel-Crafts conditions.

Figure 1: Lewis acid-base reaction deactivating the catalyst and substrate.

Part 2: The Field-Proven Solution: The Protect-Acylate-Deprotect Strategy

To circumvent the inherent reactivity of the amino group, a three-step protection strategy is the most reliable and widely accepted method. The core idea is to temporarily convert the highly basic amine into a less basic functional group that does not interfere with the Lewis acid catalyst.[2][3] The acetamido group (-NHCOCH₃) is the protector of choice.

FAQ 2: How can I successfully perform a Friedel-Crafts acylation on an aminophenyl compound?

Answer: You must implement a three-stage workflow. First, protect the amino group by converting it to an amide. Second, perform the Friedel-Crafts acylation on the protected intermediate. Finally, deprotect the amide to reveal the desired acylated aminophenyl product. The acetamido group is ideal because its nitrogen lone pair is delocalized through resonance with the carbonyl, rendering it significantly less basic and unreactive towards the Lewis acid catalyst.[7] Crucially, the acetamido group remains an ortho, para-director, guiding the acylation to the desired ring positions.[5]

G Start Aminophenyl Derivative Protect Step 1: Protection (N-Acylation) Start->Protect Intermediate1 Acetanilide Intermediate Protect->Intermediate1 Acylate Step 2: Friedel-Crafts (C-Acylation) Intermediate1->Acylate Intermediate2 Acylated Intermediate Acylate->Intermediate2 Deprotect Step 3: Deprotection (Hydrolysis) Intermediate2->Deprotect End Final Acylated Product Deprotect->End

Figure 2: The Protect-Acylate-Deprotect workflow.

Detailed Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation

This protocol converts the primary amino group into an acetamido group.

  • Reactants: Aniline, Acetic Anhydride, and a base catalyst (optional, e.g., pyridine) or sodium acetate.

  • Procedure:

    • To a round-bottom flask, add aniline (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or water).

    • If using a base catalyst, add a catalytic amount. If using sodium acetate, add it now.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (1.05 - 1.1 eq) dropwise while stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the acetanilide product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product is typically of high purity and can often be used directly in the next step.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This is the key C-C bond-forming step on the protected substrate.

  • Reactants: Acetanilide, Acyl Halide (e.g., Acetyl Chloride), and Aluminum Chloride (AlCl₃).

  • Procedure:

    • CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with a drying tube. AlCl₃ is extremely sensitive to moisture.[8]

    • Suspend acetanilide (1.0 eq) in a suitable anhydrous solvent (e.g., carbon disulfide (CS₂), nitrobenzene, or 1,2-dichloroethane) in a three-neck flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, typically 2.2 - 3.0 eq). Note: The reaction is often stoichiometric in AlCl₃ as the catalyst complexes with both the reactant and product carbonyls.[8]

    • Allow the mixture to stir for 15-30 minutes at low temperature.

    • Add the acyl chloride (1.1 eq) dropwise, maintaining the low temperature.

    • After addition, allow the reaction to warm to room temperature or gently heat as required (e.g., 50-60 °C) for several hours until TLC indicates consumption of the starting material.

    • Workup: Cool the reaction mixture back down in an ice bath and very carefully quench by slowly adding crushed ice, followed by cold water and concentrated HCl. This will decompose the aluminum complexes.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by recrystallization or column chromatography.

Protocol 3: Deprotection via Amide Hydrolysis

This final step regenerates the free amino group.

  • Reactants: Acylated Acetanilide Intermediate, Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH).

  • Procedure (Acidic Hydrolysis):

    • Reflux the acylated acetanilide intermediate in an excess of aqueous acid (e.g., 6M HCl) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated base solution (e.g., NaOH or NaHCO₃) until the pH is basic (~8-9).

    • Extract the final acylated aniline product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified if necessary.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

G Start Low Yield in Acylation Step? Catalyst Is Catalyst Anhydrous & Fresh? Start->Catalyst Stoichiometry Is Catalyst Stoichiometry Sufficient (≥2.2 eq)? Catalyst->Stoichiometry Yes Result_Bad Source of Failure Identified Catalyst->Result_Bad No Conditions Are Conditions Strictly Anhydrous? Stoichiometry->Conditions Yes Stoichiometry->Result_Bad No Result_Good Optimize Temperature & Reaction Time Conditions->Result_Good Yes Conditions->Result_Bad No

Figure 3: Troubleshooting workflow for low acylation yield.

Q3: My yield for the Friedel-Crafts acylation of acetanilide (Step 2) is very low. What are the most common causes?

Answer: Low yields in this specific step almost always trace back to catalyst deactivation or sub-optimal conditions. Refer to the table below for a systematic check.[8]

Potential Issue Underlying Cause Recommended Solution
Catalyst Inactivity The Lewis acid (e.g., AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture renders it inactive.Always use a fresh, unopened bottle of anhydrous AlCl₃ or purify the existing stock. Handle it quickly in a glovebox or under a strong inert gas flow.
Insufficient Catalyst The product ketone forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or supra-stoichiometric amounts of the catalyst. Ensure you are using at least 2.2 equivalents relative to the acetanilide.
Wet Reagents/Solvent Trace amounts of water in the solvent or starting materials will destroy the catalyst.Use anhydrous grade solvents from a sealed bottle or dry them using appropriate methods (e.g., molecular sieves, distillation). Ensure the acetanilide is perfectly dry.
Sub-optimal Temperature The reaction may have a high activation energy, or conversely, high temperatures may cause decomposition.Monitor the reaction at room temperature first. If no reaction occurs, gently heat in increments (e.g., to 40°C, then 60°C). If decomposition is observed, run the reaction at a lower temperature for a longer period.
Q4: Are there modern, "greener" alternatives to the classic AlCl₃ catalyst that might be more tolerant or efficient?

Answer: Yes, the field has advanced significantly beyond stoichiometric, moisture-sensitive catalysts. For many applications, metal triflates have emerged as powerful, recyclable, and more user-friendly Lewis acids. They are often effective in truly catalytic amounts.

Catalyst Typical Loading Advantages Disadvantages
Aluminum Chloride (AlCl₃) 220 - 300 mol%High reactivity, low cost.Highly moisture-sensitive, requires stoichiometric amounts, generates significant aqueous waste during workup.
Bismuth(III) Triflate (Bi(OTf)₃) 5 - 10 mol%Water-tolerant, stable, recyclable, highly efficient.[9]Higher initial cost than AlCl₃.
Hafnium(IV) Triflate (Hf(OTf)₄) 1 - 5 mol%Extremely active, can acylate even unactivated benzenes catalytically.[9]High cost.
Gallium(III) Triflate (Ga(OTf)₃) 10 mol%Effective for anilide derivatives, especially in LiClO₄/MeNO₂ solvent systems.[9][10]Requires specific solvent systems for optimal activity.
Solid Acids (e.g., Zeolites) Varies (wt%)Heterogeneous (easy to remove), reusable, environmentally benign.[11]May require higher temperatures and longer reaction times; not universally applicable to all substrates.
Q5: Will I get multiple acyl groups added to the ring (polyacylation)?

Answer: This is highly unlikely and is a key advantage of Friedel-Crafts acylation over its alkylation counterpart. The acyl group (-COR) that you add to the ring is an electron-withdrawing, deactivating group.[12][13] Therefore, once the first acylation occurs, the product is significantly less reactive than the starting material (acetanilide), effectively preventing a second acylation reaction.[6][8]

References

  • I. Komoto, S. Kobayashi. (n.d.). Method of friedel-crafts acylation of anilides. Google Patents.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Tim the Tutor. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. Retrieved from [Link]

  • Eduncle. (2020, October 4). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction?. Retrieved from [Link]

  • Unknown Author. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Various Authors. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Pearson+. (n.d.). Why are aniline derivatives unsuitable for Friedel-Crafts alkylat.... Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chegg. (2020, April 29). Solved Anilines are incompatible with Friedel Crafts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • S. K. Davidsen, G. W. Kramer. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. Retrieved from [Link]

  • M. S. Reddy, K. R. Reddy, S. M. Reddy. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Indian Chemical Society. Retrieved from [Link]

  • KP. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the complexities of this synthesis, ensuring efficiency and success in your experimental work.

Introduction to Synthetic Strategies

This compound is a valuable intermediate in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The most common strategies involve the formation of the carbon-carbon bond between the aromatic ring and the butanoate chain, followed by functional group manipulations. This guide will focus on two primary alternative routes:

  • Route A: Friedel-Crafts Acylation of a Protected Aniline. This is a classical and robust approach that builds the carbon skeleton early in the synthesis.

  • Route B: Nucleophilic Acyl Substitution followed by Intramolecular Cyclization and Hydrolysis. This alternative pathway offers a different set of reaction conditions and may be advantageous in specific contexts.

Below, we delve into the specifics of these routes, addressing common issues you may encounter.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address problems that may arise during the synthesis.

Route A: Friedel-Crafts Acylation Pathway

Question 1: My Friedel-Crafts acylation of acetanilide with succinic anhydride is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this Friedel-Crafts acylation are a common issue and can often be traced back to several key factors:

  • Inadequate Catalyst Activity: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this reaction.[1] It is highly hygroscopic, and any exposure to atmospheric moisture will deactivate it. Ensure you are using freshly opened, anhydrous AlCl₃ and that your glassware is thoroughly dried.

  • Sub-optimal Reaction Temperature: The initial reaction is often exothermic. It's crucial to control the temperature during the addition of AlCl₃ to prevent side reactions. However, after the initial exotherm, the reaction mixture may require heating to drive it to completion. A typical procedure involves refluxing for 30 minutes to an hour.[2]

  • Incorrect Stoichiometry of the Catalyst: A stoichiometric amount of the Lewis acid is generally required because it complexes with the ketone product, preventing further acylation.[1][2] Using a sub-stoichiometric amount will result in incomplete conversion. A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is often recommended to account for complexation with both the starting material and the product.

  • Poor Solubility of Starting Materials: Acetanilide has limited solubility in non-polar solvents typically used for Friedel-Crafts reactions, such as dichloromethane or carbon disulfide. Using a co-solvent like nitrobenzene can sometimes improve solubility, but it is also a deactivating solvent for the reaction. A careful balance must be struck.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh, unopened container of anhydrous AlCl₃.

  • Optimize Reaction Conditions:

    • Ensure all glassware is oven-dried before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Add the AlCl₃ portion-wise to a cooled solution of acetanilide and succinic anhydride in your chosen solvent to control the initial exotherm.

    • After the addition is complete, gently heat the reaction mixture to reflux to ensure complete reaction.

  • Solvent Selection: While dichloromethane is common, consider exploring other solvents like 1,2-dichloroethane, which has a higher boiling point and may improve reaction rates.

Question 2: During the deprotection of the acetamido group, I am observing significant side product formation. How can I achieve a cleaner deprotection?

Answer:

The hydrolysis of the acetamido group to the free amine can be challenging, as the keto and carboxylic acid functionalities can participate in side reactions under harsh conditions.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl) can lead to side reactions or decomposition. A milder approach is often more effective. Consider using a mixture of acetic acid and hydrochloric acid, which can provide a balance of acidity and reaction rate.

  • Base-Catalyzed Hydrolysis: Strong basic conditions (e.g., refluxing in concentrated NaOH) can also lead to side reactions. If you opt for basic hydrolysis, it's important to carefully control the temperature and reaction time.

Recommended Protocol for Cleaner Deprotection:

  • Milder Acidic Conditions: Reflux the 4-(2-acetamidophenyl)-4-oxobutanoic acid in a 1:1 mixture of glacial acetic acid and 6M HCl. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up Procedure: After cooling, carefully neutralize the reaction mixture with a base like sodium bicarbonate to precipitate the amino acid. Be cautious of CO₂ evolution.

  • Purification: The resulting 4-(2-aminophenyl)-4-oxobutanoic acid may need to be purified by recrystallization before proceeding to the esterification step.

Question 3: The final esterification step is not going to completion. What are the best conditions for this transformation?

Answer:

The esterification of 4-(2-aminophenyl)-4-oxobutanoic acid to the methyl ester can be efficiently achieved using Fischer-Speier esterification. Incomplete conversion is often due to the presence of water or insufficient catalyst.

Optimized Fischer-Speier Esterification Protocol:

  • Reagents and Conditions:

    • Dissolve the 4-(2-aminophenyl)-4-oxobutanoic acid in a large excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

    • Reflux the mixture for 2-4 hours. The progress can be monitored by TLC.

  • Driving the Equilibrium: The reaction is an equilibrium. Using a large excess of methanol helps to drive the reaction towards the product side.

  • Work-up:

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3]

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: The final product can be purified by column chromatography on silica gel.[4]

Route B: Alternative Pathway and Associated Challenges

Question 4: I am attempting a synthesis starting with isatoic anhydride and methyl acetoacetate, but the reaction is complex and gives multiple products. How can this be controlled?

Answer:

This route is more advanced and relies on the careful control of reaction conditions to favor the desired product. The reaction of isatoic anhydride with a nucleophile like the enolate of methyl acetoacetate can lead to several outcomes.

  • Reaction Control: The key is to generate the enolate of methyl acetoacetate under controlled conditions (e.g., using a non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) at low temperatures) and then add the isatoic anhydride. This should be done in an aprotic solvent like THF.

  • Side Reactions: A common side reaction is the self-condensation of methyl acetoacetate. To minimize this, add the methyl acetoacetate to the base at low temperature to form the enolate, and then introduce the isatoic anhydride.

  • Intramolecular Cyclization: The initial adduct is prone to intramolecular cyclization. The subsequent hydrolysis and decarboxylation steps to yield the desired product need to be carefully optimized.

General Guidance for Route B:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve methyl acetoacetate in anhydrous THF and cool to -78 °C. Add a strong base like LDA dropwise and stir for 30 minutes.

  • Addition of Isatoic Anhydride: Add a solution of isatoic anhydride in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature.

  • Hydrolysis and Work-up: The subsequent hydrolysis to open the cyclic intermediate and decarboxylation to remove the extra carboxyl group is typically done under acidic conditions. This step requires careful optimization and monitoring by techniques like LC-MS to identify the desired product and intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Friedel-Crafts acylation route (Route A)?

A1: Acetanilide is a good choice because the acetamido group is an ortho-, para-director and is activating, which facilitates the desired substitution at the para-position to the amino group. The acetyl group also protects the amine from reacting with the Lewis acid catalyst.

Q2: Can I perform the Friedel-Crafts acylation on aniline directly?

A2: It is highly inadvisable. The amino group of aniline is a Lewis base and will react with the AlCl₃ catalyst, deactivating it. This complexation also makes the aromatic ring strongly deactivated towards electrophilic substitution.

Q3: What analytical techniques are most useful for monitoring these reactions?

A3:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of starting materials and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups like carbonyls (ketone, ester, carboxylic acid) and the N-H bonds of the amine.

Q4: What are the main safety precautions to consider during these syntheses?

A4:

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride reacts violently with water. Handle it in a fume hood and avoid any contact with moisture. The reaction can also be exothermic, so proper temperature control is necessary.

  • Strong Acids and Bases: Concentrated acids and bases used for hydrolysis and catalysis are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and take precautions against ignition sources.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

Diagram 1: Route A - Friedel-Crafts Acylation Pathway

Route_A cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Esterification Acetanilide Acetanilide Intermediate1 4-(2-acetamidophenyl)- 4-oxobutanoic acid Acetanilide->Intermediate1 AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(2-aminophenyl)- 4-oxobutanoic acid Intermediate1->Intermediate2 Acid Hydrolysis FinalProduct Methyl 4-(2-aminophenyl)- 4-oxobutanoate Intermediate2->FinalProduct MeOH, H₂SO₄

Caption: Workflow for Route A, starting with Friedel-Crafts acylation.

Diagram 2: Route B - Alternative Pathway

Route_B cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Esterification IsatoicAnhydride Isatoic Anhydride IntermediateA Cyclic Intermediate IsatoicAnhydride->IntermediateA Strong Base (LDA) MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->IntermediateA IntermediateB 4-(2-aminophenyl)- 4-oxobutanoic acid IntermediateA->IntermediateB Acidic Workup FinalProduct_B Methyl 4-(2-aminophenyl)- 4-oxobutanoate IntermediateB->FinalProduct_B MeOH, H₂SO₄

Caption: Workflow for Route B, an alternative synthesis pathway.

Quantitative Data Summary

The following table provides a general comparison of the two routes based on typical outcomes in organic synthesis. Actual yields will vary based on experimental conditions and scale.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Alternative Pathway
Overall Yield Moderate (25-40%)Variable (15-35%)
Number of Steps 3-4 (including protection)3
Scalability GoodModerate
Reagent Cost ModerateCan be high due to strong bases
Key Challenges Catalyst deactivation, deprotection side reactionsControl of selectivity, complex reaction mixture

References

  • Luo, X.; et al. Nitrogenous Compounds Produced by the Deep-Sea Derived Fungus Leptosphaeria sp. SCSIO 41005. Natural Product Communications, 2018, 13 (6): 677-688. [Link]

  • PrepChem.com. Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Science.gov. friedel-crafts acylation reaction: Topics by Science.gov. [Link]

  • NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ChemRxiv. The Use of Friedel-Crafts Alkylation and Acylation Reactions for Biomolecular Chemistry. [Link]

  • Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • Organic Syntheses. METHYL (Z)-3-(p-TOLUENESULFONYLOXY)BUT-2-ENOATE. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

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Technical Support Center: Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.

Overview of the Synthetic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves a four-step sequence:

  • Protection of the Amine: The amino group of 2-aminobenzoic acid is first protected, typically as an acetamide, to prevent side reactions in the subsequent Friedel-Crafts acylation.

  • Friedel-Crafts Acylation: The N-acetylated intermediate undergoes a Friedel-Crafts acylation with succinic anhydride to introduce the 4-oxobutanoic acid side chain.

  • Esterification: The carboxylic acid is then converted to its methyl ester.

  • Deprotection: Finally, the protecting group on the amine is removed to yield the target molecule.

This guide will provide a detailed experimental protocol for this synthetic route, followed by a comprehensive troubleshooting section and frequently asked questions.

Experimental Protocols

Step 1: Synthesis of 2-Acetamidobenzoic Acid

This procedure outlines the protection of the amino group of 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Acetic anhydride

  • Water

Procedure:

  • In a 100 mL round-bottom flask, combine 10 g of 2-aminobenzoic acid with 15 mL of acetic anhydride.

  • Heat the mixture gently with stirring on a hot plate in a fume hood.

  • Continue heating for approximately 15-20 minutes, or until the solid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 50 mL of cold water to the mixture to quench the excess acetic anhydride and precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure 2-acetamidobenzoic acid.

Step 2: Synthesis of 4-(2-Acetamidophenyl)-4-oxobutanoic Acid

This step involves the Friedel-Crafts acylation of 2-acetamidobenzoic acid with succinic anhydride.

Materials:

  • 2-Acetamidobenzoic acid

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene or 1,2-dichloroethane

  • 5% Hydrochloric acid

  • Sodium bicarbonate solution

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend 15 g of anhydrous aluminum chloride in 100 mL of anhydrous nitrobenzene.

  • To this suspension, add 10 g of 2-acetamidobenzoic acid in portions with stirring.

  • In a separate flask, dissolve 6 g of succinic anhydride in 50 mL of anhydrous nitrobenzene.

  • Add the succinic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture slowly onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with nitrobenzene.

  • Combine the organic layers and remove the nitrobenzene by steam distillation.

  • The resulting crude solid is dissolved in sodium bicarbonate solution, filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-(2-acetamidophenyl)-4-oxobutanoic acid.

Step 3: Synthesis of Methyl 4-(2-Acetamidophenyl)-4-oxobutanoate

This procedure describes the esterification of the carboxylic acid.

Materials:

  • 4-(2-Acetamidophenyl)-4-oxobutanoic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5 g of 4-(2-acetamidophenyl)-4-oxobutanoic acid in 50 mL of methanol.

  • Carefully add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Step 4: Synthesis of this compound (Deprotection)

The final step is the removal of the acetyl protecting group.

Materials:

  • Methyl 4-(2-acetamidophenyl)-4-oxobutanoate

  • 10% Hydrochloric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask, suspend 2 g of Methyl 4-(2-acetamidophenyl)-4-oxobutanoate in 20 mL of 10% hydrochloric acid.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low yield in Friedel-Crafts Acylation (Step 2) 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivation of the aromatic ring.1. Ensure all glassware is flame-dried and reagents are anhydrous. Aluminum chloride is highly hygroscopic and will be deactivated by water.[1] 2. Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone complexes with it.[1] Consider increasing the molar ratio of AlCl₃ to the substrate. 3. The acetamido group is activating, but if any unprotected amine is present, it will be protonated by the Lewis acid, deactivating the ring. Ensure complete acetylation in Step 1.
Formation of multiple products in Step 2 1. Isomer formation (acylation at a different position). 2. Polyacylation.1. The acetamido group is ortho, para-directing. Acylation is expected predominantly at the para position. If other isomers are observed, consider lowering the reaction temperature to improve selectivity. 2. While less common than in alkylations, polyacylation can occur with highly activated rings.[1] Using a less reactive solvent or a milder Lewis acid might reduce this side reaction.
Incomplete Esterification (Step 3) 1. Reversible nature of the Fischer esterification. 2. Insufficient catalyst or reaction time.1. Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus. 2. Increase the amount of sulfuric acid or prolong the reflux time. Monitor the reaction by TLC to determine the optimal reaction time.
Hydrolysis of the ester during deprotection (Step 4) 1. Harsh acidic conditions can lead to the hydrolysis of the methyl ester as well as the amide.1. Carefully monitor the reaction progress and avoid prolonged heating. Consider using a milder deprotection method, such as basic hydrolysis followed by re-esterification if necessary, although this adds steps. Enzymatic deprotection could also be an option for higher selectivity.[2]
Product purification challenges 1. Presence of colored impurities. 2. Oily product that is difficult to crystallize.1. Colored impurities often arise from side reactions during the Friedel-Crafts acylation. Treatment with activated charcoal during recrystallization can help remove them. 2. If recrystallization is challenging, column chromatography is a reliable alternative. A gradient elution from hexane to ethyl acetate is often effective for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before the Friedel-Crafts acylation?

A1: The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring towards electrophilic substitution, thus preventing the desired acylation from occurring.[3][4] Protecting the amino group as an acetamide reduces its basicity and allows the reaction to proceed.

Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is generally the most reactive and commonly employed for this transformation. The choice of catalyst can influence the reaction conditions and selectivity, so optimization may be required.[5]

Q3: What is the expected regioselectivity of the Friedel-Crafts acylation in Step 2?

A3: The acetamido group is an ortho, para-directing group. Since the ortho position to the acetamido group is sterically hindered by the adjacent carboxylic acid group, the acylation is expected to occur predominantly at the para position.

Q4: Are there alternative methods for the esterification in Step 3?

A4: Yes, besides Fischer esterification, other methods can be used. For example, reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate, or using coupling agents such as dicyclohexylcarbodiimide (DCC) with methanol. An ultrasound-assisted method using polymer-supported triphenylphosphine has also been reported for efficient methyl esterification.[6]

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

Visualizations

Overall Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Esterification cluster_step4 Step 4: Deprotection A 2-Aminobenzoic Acid B 2-Acetamidobenzoic Acid A->B Acetic Anhydride C 4-(2-Acetamidophenyl)-4-oxobutanoic Acid B->C Succinic Anhydride, AlCl₃ D Methyl 4-(2-Acetamidophenyl)-4-oxobutanoate C->D Methanol, H₂SO₄ E This compound D->E 10% HCl

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Friedel-Crafts Acylation

FC_Mechanism cluster_reactants Reactants cluster_acylium Acylium Ion Formation cluster_EAS Electrophilic Aromatic Substitution SA Succinic Anhydride Complex [Succinic Anhydride-AlCl₃ Complex] SA->Complex AlCl3 AlCl₃ AlCl3->Complex Acylium Acylium Ion Complex->Acylium Rearrangement Sigma Sigma Complex Acylium->Sigma Substrate 2-Acetamidobenzoic Acid Substrate->Sigma Product 4-(2-Acetamidophenyl)-4-oxobutanoic Acid Sigma->Product -H⁺

Sources

Troubleshooting guide for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This document is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of this multi-step synthesis. Our approach is built on explaining the causal relationships in the chemical process, ensuring a robust and reproducible methodology.

Section 1: Synthetic Strategy Overview

The synthesis of this compound is most reliably achieved through a three-stage process. A direct Friedel-Crafts acylation on aniline is generally unsuccessful because the basic amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring toward electrophilic substitution[1][2]. To circumvent this, the synthesis employs a protection-acylation-deprotection strategy, followed by esterification.

The overall workflow is as follows:

  • Protection: The amino group of aniline is protected, typically as an acetanilide, to prevent catalyst deactivation and to help direct the acylation.

  • Acylation: A Friedel-Crafts acylation is performed on the protected aniline using succinic anhydride to install the 4-oxobutanoic acid side chain. This reaction yields a mixture of ortho and para isomers, from which the desired ortho precursor is isolated.

  • Deprotection & Esterification: The protecting group is removed to regenerate the free amine, and the carboxylic acid is subsequently esterified to yield the final methyl ester product.

Synthesis_Workflow cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Isolation & Final Modification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride OrthoParaMixture Ortho/Para Isomer Mixture (4-(acetamidophenyl)-4-oxobutanoic acid) Acetanilide->OrthoParaMixture AlCl3 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->OrthoParaMixture OrthoIsomerAcid Isolated Ortho-Isomer (4-(2-acetamidophenyl)-4-oxobutanoic acid) OrthoParaMixture->OrthoIsomerAcid Purification AminoAcid 4-(2-aminophenyl)-4-oxobutanoic acid OrthoIsomerAcid->AminoAcid Deprotection (Acid Hydrolysis) FinalProduct This compound AminoAcid->FinalProduct Esterification (MeOH, H+)

Caption: Overall workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why can't I just perform a direct Friedel-Crafts acylation on aniline with succinic anhydride?

A: This is the most common point of failure. The nitrogen atom of aniline's amino group has a lone pair of electrons, making it a Lewis base. The catalyst required for the Friedel-Crafts reaction, typically aluminum chloride (AlCl₃), is a strong Lewis acid. When mixed, they undergo a rapid and unfavorable acid-base reaction[2]. This forms a complex where the nitrogen atom develops a positive charge, which strongly deactivates the benzene ring by withdrawing electron density, thus preventing the desired electrophilic aromatic substitution[1][2].

Q2: What is the expected regioselectivity of the Friedel-Crafts acylation on acetanilide?

A: The acetamido group (-NHCOCH₃) is an activating, ortho-, para- directing group. Therefore, the acylation will produce a mixture of the ortho and para substituted products. Due to the steric bulk of the acetamido group, the para isomer is typically the major product. The synthesis of the target molecule, which requires the ortho isomer, thus necessitates an efficient purification step to separate the two isomers.

Q3: What are the critical safety precautions for this synthesis?

A:

  • Aluminum Chloride (AlCl₃): This Lewis acid is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood under strictly anhydrous conditions. Use freshly opened or sublimed AlCl₃ for best results[3].

  • Solvents: Anhydrous solvents are critical, especially for the Friedel-Crafts step. Dichloromethane or 1,2-dichloroethane are common but are hazardous and should be handled with appropriate personal protective equipment (PPE).

  • Temperature Control: The Friedel-Crafts reaction is exothermic. Poor temperature control can lead to the formation of tar and other side products. Always use an ice bath for the addition of reagents.

Section 3: Troubleshooting Guide

Problem 1: Low or No Yield in the Friedel-Crafts Acylation Step
Possible Cause Explanation & Recommended Solution
1a. Incomplete Amine Protection If aniline is not fully converted to acetanilide, the remaining free amine will react with and consume the AlCl₃ catalyst, inhibiting the reaction. Solution: Confirm the completion of the protection step via TLC or NMR before proceeding. Ensure you use a slight excess of acetic anhydride and an appropriate base like pyridine.
1b. Inactive or Insufficient Catalyst AlCl₃ is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Furthermore, the ketone product forms a complex with AlCl₃, meaning more than a stoichiometric amount of the catalyst is often required[4]. Solution: Use fresh, high-purity, anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). Increase the molar ratio of AlCl₃ to the anhydride to 2.2-2.5 equivalents to account for complexation with both the anhydride and the product ketone[3].
1c. Poor Isomer Separation The desired product is derived from the minor ortho isomer. Inefficient purification will lead to a low yield of the correct precursor for the subsequent steps. Solution: The separation of ortho and para isomers can be challenging. Careful column chromatography or fractional crystallization is required. Monitor the separation closely using TLC with multiple solvent systems to achieve good resolution.
Problem 2: Formation of a Dark, Tarry Reaction Mixture
Possible Cause Explanation & Recommended Solution
2a. Reaction Temperature Too High Friedel-Crafts acylations are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of starting materials and products. Solution: Maintain strict temperature control throughout the reaction. Add the AlCl₃ portion-wise to the reaction mixture in an ice bath to keep the internal temperature below 10 °C. Allow the reaction to proceed at a low temperature (0-5 °C) or room temperature, avoiding external heating unless absolutely necessary and validated by literature[3].
2b. Impure Reagents or Solvents The presence of water or other reactive impurities can initiate side reactions and decomposition pathways. Solution: Use anhydrous grade solvents and ensure all glassware is thoroughly oven- or flame-dried before use. Purify starting materials if their quality is suspect.
Problem 3: Incomplete Esterification of the Carboxylic Acid
Possible Cause Explanation & Recommended Solution
3a. Equilibrium Limitations Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials. Solution: Use a large excess of methanol (it can often be used as the solvent) to drive the equilibrium towards the product side (Le Châtelier's principle)[5]. Alternatively, use a Dean-Stark apparatus to azeotropically remove water if using a solvent like toluene.
3b. Insufficient Catalyst An acid catalyst (e.g., concentrated H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Too little catalyst will result in a very slow reaction. Solution: Use a catalytic amount of a strong acid like H₂SO₄ (typically 5-10 mol%). Ensure the acid is concentrated and added carefully to the cold methanol.

Section 4: Detailed Experimental Protocols

Protocol 1: Protection of Aniline (Synthesis of Acetanilide)
  • In a fume hood, add aniline (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq). An exothermic reaction will occur.

  • Allow the mixture to stir and warm to room temperature for 30 minutes.

  • Slowly pour the reaction mixture into ice-cold water while stirring vigorously.

  • Collect the white precipitate (acetanilide) by vacuum filtration, wash with cold water, and dry thoroughly. Confirm purity by melting point or TLC analysis.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

Acylation_Setup main_flask stir_bar Magnetic Stirrer ice_bath Ice Bath addition_funnel Addition Funnel (Acetanilide + Succinic Anhydride in Solvent) addition_funnel->main_flask Slow, dropwise addition n2_inlet N2 Inlet n2_inlet->main_flask reagents AlCl3 + Anhydrous Solvent (e.g., CH2Cl2)

Caption: Recommended setup for the anhydrous Friedel-Crafts acylation reaction.

  • Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a nitrogen inlet, and an addition funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagents: Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous 1,2-dichloroethane in the flask and cool to 0 °C in an ice-salt bath.

  • Addition: In a separate flask, dissolve acetanilide (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous 1,2-dichloroethane. Transfer this solution to the addition funnel.

  • Reaction: Add the acetanilide/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, let the reaction stir at room temperature for 12-18 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting solid is a mixture of ortho and para isomers. Isolate the desired ortho isomer, 4-(2-acetamidophenyl)-4-oxobutanoic acid, using silica gel column chromatography.

Protocol 3: Deprotection of the Amide
  • Reflux the isolated 4-(2-acetamidophenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of ethanol and 6M aqueous HCl for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product, 4-(2-aminophenyl)-4-oxobutanoic acid, may precipitate. If not, extract the product into ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude amino acid.

Protocol 4: Fischer Esterification
  • Dissolve the crude 4-(2-aminophenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of methanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) with stirring.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain a pure sample[6].

Section 5: Summary of Reaction Conditions

Step Key Reagents Molar Ratio (Typical) Solvent Temperature Time
Protection Aniline, Acetic Anhydride1 : 1.1Neat or CH₂Cl₂0 °C to RT0.5 - 1 hr
Acylation Acetanilide, Succinic Anhydride, AlCl₃1 : 1.1 : 2.51,2-Dichloroethane0 °C to RT12 - 18 hr
Deprotection Acyl-intermediate, HCl1 : excessEthanol/WaterReflux4 - 6 hr
Esterification Amino acid, Methanol, H₂SO₄1 : large excess : 0.1MethanolReflux4 - 8 hr

References

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters.... Journal of Medicinal Chemistry, 43(1), 123-7. [Link]

  • MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Google Patents. (EP1359141A1).
  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • University of California, Davis. Approaching Synthesis Problems. [Link]

  • NIMH Chemical Synthesis and Drug Supply Program. Compound Information Page. [Link]

  • Google Patents. (US9963423B2). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Google Patents. (EP1097919A2). Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]

  • Organic Syntheses. (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. [Link]

  • ChemSynthesis. methyl 4-cyano-4-oxobutanoate. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Mary, S. Y. (2018). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.... Journal of the Serbian Chemical Society, 83(1), 1-18. [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents. (US8993812B2). Method for preparing 2-methyl-4-phenylbutan-2-OL.

Sources

Protecting group strategies for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on robust protecting group strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction to the Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, presents a classic challenge in organic synthesis: the need to perform a Friedel-Crafts acylation on an aniline derivative. The free amino group of aniline is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation, deactivating the aromatic ring towards electrophilic substitution.[1] Furthermore, the amino group is a potent activating group, making the aniline ring susceptible to over-acylation and oxidation.[2][3]

Therefore, a successful synthesis hinges on the temporary "masking" of the amino group's reactivity using a protecting group. This guide will explore the common protecting group strategies and provide detailed troubleshooting for the issues you may encounter.

Choosing Your Protecting Group Strategy

The selection of an appropriate protecting group is critical and depends on the overall synthetic route and the presence of other functional groups. The ideal protecting group should be easy to install in high yield, stable to the conditions of the subsequent reaction (in this case, Friedel-Crafts acylation), and readily removable under mild conditions that do not affect other parts of the molecule.[4][5]

Below is a comparative overview of the most common protecting groups for anilines:

Protecting GroupStructureProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[6][7][8]Stable to a wide range of non-acidic conditions.Acid-labile, potential for t-butylation of nucleophilic side chains.[9]
Cbz (Benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[10][11]Stable to acidic and basic conditions.[12]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)[11]Base-labile, orthogonal to Boc and Cbz.[11]Not ideal for base-sensitive substrates.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound.

Part 1: Protection of the Aniline

Q1: My Boc-protection of 2-aminoacetophenone is incomplete, showing both starting material and product on the TLC. How can I drive the reaction to completion?

A1: Incomplete protection is a common issue. Here are several factors to consider:

  • Reagent Stoichiometry: Ensure you are using a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents).

  • Base: While some Boc protections can proceed without a base, for anilines, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often beneficial to neutralize the acid formed during the reaction.[7] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.

  • Solvent: Ensure your solvent (e.g., THF, Dichloromethane) is anhydrous. Water can hydrolyze (Boc)₂O.

  • Reaction Time and Temperature: While many Boc protections are complete within a few hours at room temperature, less nucleophilic anilines may require longer reaction times or gentle heating (e.g., 40 °C).[6]

Troubleshooting Protocol: Optimizing Boc Protection

  • Dry your glassware thoroughly and use anhydrous solvents.

  • Dissolve your 2-aminoacetophenone in anhydrous DCM.

  • Add 1.5 equivalents of triethylamine.

  • Add 1.2 equivalents of (Boc)₂O.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Stir at room temperature and monitor by TLC every hour. If the reaction is sluggish after 4 hours, gently warm to 40°C.

Q2: I am trying to protect my aniline with Cbz-Cl, but I am getting a low yield and multiple byproducts. What is going wrong?

A2: Cbz protection using benzyl chloroformate (Cbz-Cl) generates HCl, which can protonate the starting aniline, rendering it unreactive.[10] Effective scavenging of this acid is crucial.

  • Choice of Base: A common method is the Schotten-Baumann condition, which uses an aqueous base like NaHCO₃ or Na₂CO₃ in a biphasic system.[10] For anhydrous conditions, a tertiary amine base like pyridine or triethylamine is necessary.

  • Temperature Control: The reaction is often exothermic. Adding Cbz-Cl slowly at 0 °C can minimize side reactions.

Part 2: Friedel-Crafts Acylation

Q3: After protecting my aniline derivative, I am attempting the Friedel-Crafts acylation with succinic anhydride and AlCl₃, but the reaction is not working or is giving a complex mixture.

A3: This is a critical and often challenging step. Here’s how to troubleshoot:

  • Lewis Acid Stoichiometry: Friedel-Crafts acylations typically require more than a stoichiometric amount of the Lewis acid because it complexes with both the acylating agent and the product ketone.[13] A common starting point is 2.5-3.0 equivalents of AlCl₃.

  • Protecting Group Stability: Ensure your chosen protecting group is stable to strong Lewis acids. Boc groups can sometimes be cleaved under harsh Friedel-Crafts conditions. An amide protecting group, like an acetamide, is often more robust for this step.

  • Reaction Solvent: Nitrobenzene or 1,2-dichloroethane are common solvents for Friedel-Crafts reactions. Ensure they are anhydrous.

  • Order of Addition: It is crucial to form the electrophilic acylium ion before adding your protected aniline. Premix the succinic anhydride and AlCl₃ in the solvent at a low temperature (0 °C) before slowly adding your substrate.

Experimental Workflow: Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Acylation Reaction cluster_2 Workup A Succinic Anhydride + AlCl3 in Anhydrous Solvent B Stir at 0 °C for 30 min A->B C Slowly add Protected Aniline B->C D Warm to Room Temperature C->D E Monitor by TLC D->E F Quench with Ice-Cold Dilute HCl E->F G Extract with Organic Solvent F->G

Caption: Workflow for Friedel-Crafts Acylation.

Q4: My product from the Friedel-Crafts acylation is a carboxylic acid. How do I convert it to the methyl ester?

A4: You have two main options:

  • Esterification after Acylation: The most common method is Fisher esterification. Reflux the carboxylic acid product in methanol with a catalytic amount of a strong acid like sulfuric acid or using thionyl chloride (SOCl₂) in methanol.

  • Use a Methyl Ester Acylating Agent: You can perform the Friedel-Crafts reaction with methyl 3-(chloroformyl)propanoate. This introduces the ester functionality directly, avoiding a separate esterification step.

Part 3: Deprotection and Purification

Q5: My Cbz deprotection by catalytic hydrogenolysis is very slow or has stalled.

A5: Several factors can inhibit catalytic hydrogenation:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities, particularly sulfur or halide compounds. Ensure your substrate is sufficiently pure. Use a fresh batch of catalyst. Sometimes, a "poisoned" catalyst can be beneficial for selective reductions, but here it is detrimental.

  • Hydrogen Pressure: While a balloon of hydrogen is often sufficient, some stubborn deprotections may require a higher pressure using a Parr shaker or similar apparatus.[6]

  • Solvent: Methanol and ethanol are excellent solvents for hydrogenolysis. Ensure they are of high purity.

  • In-situ Hydrogen Generation: An alternative to using hydrogen gas is transfer hydrogenolysis with a hydrogen donor like ammonium formate, or by using NaBH₄ with Pd/C to generate hydrogen in situ.[14]

Q6: I've deprotected my Boc-aniline with TFA, but I'm having trouble removing the excess TFA and byproducts during workup.

A6: Trifluoroacetic acid (TFA) is a strong, corrosive acid that needs to be thoroughly removed.

  • Azeotropic Removal: After the reaction, concentrate the mixture in vacuo. Add a solvent like toluene or dichloromethane and re-concentrate. Repeating this several times can help azeotropically remove residual TFA.

  • Basic Wash: During the aqueous workup, carefully neutralize the acidic solution with a base like saturated sodium bicarbonate or dilute sodium hydroxide until the aqueous layer is basic. This will convert any remaining TFA to its salt, which is highly water-soluble.

  • Scavengers for t-butyl Cations: The t-butyl cation generated during Boc deprotection can alkylate your product or other nucleophiles.[9] Adding a scavenger like anisole or thioanisole to the reaction mixture can trap this electrophile.[8]

Q7: My final product, this compound, is a dark oil or discolored solid. How can I purify it?

A7: Anilines are notoriously prone to air oxidation, which leads to colored impurities.[15][16]

  • Purification of Starting Materials: Ensure your initial aniline derivative is as pure and colorless as possible before starting the synthesis.[15] Distillation of the starting aniline can be beneficial.[17]

  • Inert Atmosphere: Whenever possible, handle aniline derivatives under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[15]

  • Purification Techniques:

    • Column Chromatography: Standard silica gel chromatography is often effective.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent purification method.

    • Activated Carbon Treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated carbon can adsorb many colored impurities. Filter through Celite to remove the carbon before concentrating.[15]

Decision Tree for Protecting Group Strategy

G Start Start: Need to Synthesize This compound Q1 Are there any reducible groups (e.g., alkenes, nitro groups) in the molecule? Start->Q1 Protect_Boc Use Boc Protection Q1->Protect_Boc No Protect_Cbz Use Cbz Protection Q1->Protect_Cbz Yes Acylation Perform Friedel-Crafts Acylation Protect_Boc->Acylation Protect_Cbz->Acylation Q2 Is the substrate sensitive to strong acid? Acylation->Q2 Deprotect_H2 Deprotect Cbz with H2/Pd-C Q2->Deprotect_H2 Yes Deprotect_Acid Deprotect Boc with Strong Acid (TFA/HCl) Q2->Deprotect_Acid No Esterify Esterify Carboxylic Acid Deprotect_H2->Esterify Deprotect_Acid->Esterify Final_Product Final Product Esterify->Final_Product

Caption: Decision tree for selecting a protecting group strategy.

References

  • Methods for the Fmoc protection of aniline.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 20, 2026.
  • Method of friedel-crafts acylation of anilides.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Friedel-Crafts acylation reaction of anilides.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Accessed January 20, 2026.
  • Is the Friedel-Crafts acylation of aniline difficult? Quora. Accessed January 20, 2026.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. Accessed January 20, 2026.
  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem. Accessed January 20, 2026.
  • Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Accessed January 20, 2026.
  • Deprotection of N-Boc group of aliphatic amines.
  • Amine Protection / Deprotection. Fisher Scientific. Accessed January 20, 2026.
  • Selective Cleavage of Cbz-Protected Amines.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Accessed January 20, 2026.
  • BOC Protection and Deprotection. J&K Scientific LLC. Accessed January 20, 2026.
  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
  • Protection of Aniline Derivatives. YouTube. Accessed January 20, 2026.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 20, 2026.
  • Fmoc protection of electron-poor aniline? Reddit. Accessed January 20, 2026.
  • Friedel-Crafts acylation of anilides. Sciencemadness.org. Accessed January 20, 2026.
  • Activity and Synthesis of Methyl 4-oxobutanoate. ChemicalBook. Accessed January 20, 2026.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Accessed January 20, 2026.
  • Adding Cbz Protecting Group Mechanism. YouTube. Accessed January 20, 2026.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Accessed January 20, 2026.
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  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. Accessed January 20, 2026.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Accessed January 20, 2026.
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  • Methyl 4-oxobutanoate synthesis. ChemicalBook. Accessed January 20, 2026.
  • Protective Groups. Organic Chemistry Portal. Accessed January 20, 2026.
  • Protecting group. Wikipedia. Accessed January 20, 2026.
  • Protection of Aniline Derivatives. Study Prep in Pearson+. Accessed January 20, 2026.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 20, 2026.
  • Purification of Aniline. Chempedia - LookChem. Accessed January 20, 2026.
  • Highly efficient chemoselective N -TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing). Accessed January 20, 2026.
  • Technical Support Center: Purification of Substituted Anilines. Benchchem. Accessed January 20, 2026.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 20, 2026.
  • How do I remove aniline from the reaction mixture?
  • Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 20, 2026.
  • Dual protection of amino functions involving Boc. RSC Advances (RSC Publishing). Accessed January 20, 2026.
  • tert-Butyloxycarbonyl protecting group. Wikipedia. Accessed January 20, 2026.
  • Protecting Groups in Peptide Synthesis.
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  • Aniline purification method.
  • Synthesis of 4-amino-2, 4-dioxobutanoic acid.

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Technical Support Center: Overcoming Catalyst Deactivation in Methyl 4-(2-aminophenyl)-4-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges related to catalyst deactivation during this synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction outcomes.

Introduction to the Synthesis and Catalyst Challenges

The synthesis of this compound, a key intermediate for various pharmaceutical compounds, is often accomplished via a Friedel-Crafts acylation reaction. This typically involves the reaction of a substituted aniline derivative with an acylating agent, such as succinic anhydride, in the presence of a catalyst. The choice of catalyst is critical and can range from traditional Lewis acids (e.g., AlCl₃) to solid acid catalysts (e.g., zeolites) or palladium-based systems for alternative coupling strategies.

A primary hurdle in this synthesis is the propensity for catalyst deactivation. The presence of the amino group on the phenyl ring introduces specific challenges, particularly when using Lewis acid catalysts. This guide will walk you through the common deactivation pathways and provide actionable solutions.

Visualizing the Synthesis Pathway

Synthesis_Pathway Reactant1 2-Aminobenzoic acid methyl ester Reaction Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Catalyst Catalyst (e.g., AlCl₃, Zeolite) Catalyst->Reaction Acylation Product This compound Reaction->Product

Caption: A simplified workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: Issues with Lewis Acid Catalysts (e.g., AlCl₃)

Question 1: My Friedel-Crafts acylation reaction is sluggish or fails to proceed. What is the likely cause?

Answer: When using a Lewis acid catalyst like aluminum chloride (AlCl₃) with an aniline derivative, there are two primary and immediate deactivation pathways:

  • Deactivation by the Amine Group: The lone pair of electrons on the nitrogen of the 2-aminophenyl group is a Lewis base. It will readily react with the Lewis acid catalyst (AlCl₃) to form a stable adduct.[1] This complexation deactivates the catalyst, preventing it from activating the acylating agent (succinic anhydride).[1][2]

  • Product Inhibition: The ketone carbonyl group in the product, this compound, is also a Lewis base. It can form a stable complex with the AlCl₃, effectively sequestering the catalyst from the reaction mixture.[3] This is why stoichiometric or even excess amounts of the Lewis acid are often required in Friedel-Crafts acylation reactions.[3]

Troubleshooting Steps:

  • Protect the Amine Group: A common strategy is to protect the amine functionality before the acylation reaction. Acylation of the amine to form an amide (an anilide) reduces its basicity and prevents it from strongly complexing with the Lewis acid. The protecting group can be removed in a subsequent step.

  • Increase Catalyst Loading: Ensure you are using at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent and the product. In practice, an excess is often necessary to account for complexation with both the starting material and the product.[3]

  • Use a More Robust Catalyst: Consider using a catalyst that is less susceptible to deactivation by amines. Certain triflate salts of metals from groups 3-5 or 13-15 of the periodic table have been shown to be effective for the acylation of anilides.[4]

Question 2: I am observing a low yield and the formation of a dark, tarry substance in my reaction mixture. What is happening?

Answer: This is often a sign of side reactions and potential catalyst degradation, likely due to the presence of moisture.

  • Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture in your reactants, solvent, or glassware will lead to the hydrolysis of the catalyst, rendering it inactive.[3] The reaction of AlCl₃ with water produces hydrochloric acid, which can contribute to side reactions and the formation of undesirable byproducts.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and ensure your starting materials are dry. It is best practice to handle AlCl₃ in a glovebox or under an inert atmosphere.

  • Purify Reagents: Impurities in your starting materials can also lead to side reactions. Ensure the purity of your 2-aminobenzoic acid methyl ester and succinic anhydride.

Question 3: Can I recover and reuse my AlCl₃ catalyst after the reaction?

Answer: Direct recovery and reuse of AlCl₃ from the reaction mixture is challenging due to the stable complexes it forms with the ketone product. The standard workup procedure for a Friedel-Crafts acylation involves quenching the reaction with an aqueous acid solution.[5] This hydrolyzes the aluminum chloride-ketone complex to liberate the product but also irreversibly converts the AlCl₃ to aluminum hydroxides, making it non-reusable in its active form.[5][6]

Alternative Approaches:

  • Use of Solid Acid Catalysts: For easier catalyst recovery and recycling, consider using a heterogeneous solid acid catalyst, such as a zeolite. These can be filtered off after the reaction and regenerated.

Part 2: Issues with Solid Acid Catalysts (e.g., Zeolites)

Question 4: My reaction with a zeolite catalyst started well but the conversion rate has dropped significantly over time. What is causing this deactivation?

Answer: When using solid acid catalysts like zeolites for Friedel-Crafts acylation, the primary deactivation mechanisms are coke formation and poisoning by the nitrogen-containing substrate.

  • Coke Formation: At elevated reaction temperatures, organic molecules can polymerize on the acidic sites of the zeolite, forming carbonaceous deposits known as coke. This coke physically blocks the pores and active sites of the catalyst, preventing reactants from accessing them.

  • Poisoning by Nitrogen Compounds: The amine group of your starting material can strongly adsorb to the Brønsted acid sites of the zeolite. This neutralizes the active sites and inhibits the catalytic activity. This poisoning can be reversible if the nitrogen compound can be removed.[7]

Troubleshooting and Regeneration Workflow:

Zeolite_Regeneration Start Deactivated Zeolite Catalyst (Coked & Poisoned) Step1 Filter and Recover Catalyst Start->Step1 Step2 Solvent Wash (e.g., Ethanol, Acetone) Step1->Step2 Remove adsorbed organics Step3 Dry Catalyst (100-120 °C) Step2->Step3 Step4 Calcination in Air (400-550 °C) Step3->Step4 Burn off coke End Regenerated Zeolite Catalyst Step4->End

Caption: Step-by-step workflow for the regeneration of a deactivated solid acid catalyst.

Detailed Regeneration Protocol for Zeolite Catalysts:

  • Catalyst Recovery: After the reaction, separate the solid zeolite catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol or acetone) to remove any adsorbed reactants, products, and byproducts.

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the residual solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in a stream of air to 400-550°C and maintain this temperature for 2-5 hours to burn off the coke deposits.[8][9][10] The exact temperature and time will depend on the specific zeolite and the extent of coking. A thermogravimetric analysis (TGA) of the deactivated catalyst can help determine the optimal calcination temperature.

Part 3: Issues with Palladium Catalysts

While less common for this specific transformation, palladium-catalyzed cross-coupling reactions can be an alternative route. If you are exploring such a pathway, here are some potential issues.

Question 5: My palladium-catalyzed reaction is showing low activity or has stopped completely. What are the possible causes of deactivation?

Answer: Palladium catalysts, typically used as palladium on a support like activated carbon (Pd/C), can be deactivated by several mechanisms:

  • Fouling: Organic residues and byproducts from the reaction can accumulate on the catalyst surface, blocking the active palladium sites.[11]

  • Poisoning: Impurities in the starting materials or solvents, particularly sulfur-containing compounds, can strongly and irreversibly bind to the palladium surface, poisoning the catalyst.

  • Sintering: At high temperatures, the fine palladium nanoparticles can agglomerate into larger particles, which reduces the active surface area of the catalyst.

  • Leaching: The active palladium metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.

Troubleshooting and Regeneration Protocol for Pd/C Catalysts:

Detailed Regeneration Protocol for Palladium on Carbon (Pd/C):

  • Recovery and Initial Wash: Filter the Pd/C catalyst from the reaction mixture. Wash it thoroughly with an organic solvent like methanol or ethanol to remove residual reactants and products.[12][13]

  • Aqueous Washing: Wash the catalyst with deionized water several times.[12][13]

  • Alkaline Wash: Create a dilute aqueous solution of an alkali, such as sodium hydroxide (e.g., 10 wt%). Wash the catalyst with this solution, potentially with gentle heating (e.g., 60°C) and stirring for a few hours.[11] This can help remove more strongly adsorbed organic foulants.

  • Neutralization: Wash the catalyst with deionized water until the filtrate is neutral.[12]

  • Acid Wash (Optional): In some cases, a dilute acid wash (e.g., 10% hydrochloric or nitric acid) at room temperature can be used to remove certain metal impurities.[14][15] This should be followed by thorough washing with deionized water to remove all traces of acid.

  • Final Wash and Drying: Wash the catalyst with an alcohol (e.g., methanol) and then dry it thoroughly in a vacuum oven.[12]

Deactivation CauseCatalyst TypeSymptomsTroubleshooting/Regeneration
Complexation with Amine/Ketone Lewis Acids (e.g., AlCl₃)Sluggish or no reactionProtect amine group, use stoichiometric excess of catalyst
Moisture Lewis Acids (e.g., AlCl₃)Low yield, formation of tarsUse anhydrous reagents and solvents, dry glassware
Coke Formation Solid Acids (e.g., Zeolites)Gradual loss of activityRegenerate via calcination in air (400-550°C)[8][9][10]
Poisoning by Nitrogen Compounds Solid Acids (e.g., Zeolites)Rapid or gradual loss of activityRegenerate via calcination
Fouling/Poisoning Palladium on Carbon (Pd/C)Loss of activityWash with solvents, aqueous alkali, and optionally dilute acid[11][12][13][15]

Representative Experimental Protocol

Synthesis of 4-(p-tolyl)-4-oxobutanoic acid[16]

  • Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried.

  • Catalyst Suspension: Anhydrous aluminum chloride is suspended in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Acylating Agent: Succinic anhydride, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension while maintaining a low temperature (e.g., 0-5°C) with an ice bath.

  • Addition of Aromatic Substrate: Toluene is added dropwise to the reaction mixture, and the temperature is carefully controlled.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then may be heated to drive the reaction to completion. The progress of the reaction should be monitored by TLC.

  • Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Note: When adapting this for this compound, protection of the amine group of the starting material is highly recommended to prevent catalyst deactivation.

References

  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
  • CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents.
  • Friedel-Crafts reactions cannot be preformed then the aromatic ring contains a NH₂, NHR, or NR₂ substituent. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
  • CN103691452A - Activating method of inactive platinum/palladium catalyst - Google Patents.
  • EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.
  • Synthesis of 1,4-keto esters and 1,4-diketones via palladium-catalyzed acylation of siloxycyclopropanes. Synthetic and mechanistic studies | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI. Available at: [Link]

  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction - MDPI. Available at: [Link]

  • Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids | Request PDF - ResearchGate. Available at: [Link]

  • Reaction/complexation of aluminium chloride and acetic acid - Chemistry Stack Exchange. Available at: [Link]

  • Catalyst deactivation in the gas phase destruction of nitrogen-containing organic compounds using TiO2/UV–VIS - lqa-unicamp. Available at: [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. Available at: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]

  • EP1359141A1 - Method for Friedel-Crafts acylation of anilides - Google Patents.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. Available at: [Link]

  • Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination - MDPI. Available at: [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing.
  • Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]

  • Modified zeolites as catalysts in the Friedel-Crafts acylation - Sci-Hub. Available at: [Link]

  • Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones - PMC - PubMed Central. Available at: [Link]

  • Reaction Hydrolysis AlCl3 - YouTube. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Catalytic conversion of chitin-based biomass to nitrogen-containing chemicals - PMC. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review - Bentham Science Publisher. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds - DergiPark. Available at: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. Available at: [Link]

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  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available at: [Link]

  • Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Available at: [Link]

  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate. Available at: [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available at: [Link]

  • Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride 1. Write a stepwise mechanism for this reaction. 2.(a) Starting from toluene, show how you could prepare 4-(p-tolyl) butanoic acid in two steps. (b) What would be the product of treating this acid with concentrated H2SO4? 3. What would be the main product formed in this - Chegg. Available at: [Link]

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Technical Support Center: Scalable Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive, field-tested perspective on a robust synthetic route, moving beyond a simple recitation of steps to explain the critical reasoning behind each procedural choice. Our goal is to equip you with the knowledge to not only execute this synthesis successfully but also to troubleshoot effectively when challenges arise.

Introduction: Strategic Overview

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that require careful control, particularly when scaling up. The primary obstacle is the presence of the nucleophilic and basic amino group on the aromatic ring, which is incompatible with the electrophilic conditions of the key bond-forming step, the Friedel-Crafts acylation. Direct acylation of aniline is notoriously difficult as the amino group complexes with the Lewis acid catalyst, deactivating it and shutting down the reaction.[1]

Therefore, a robust and scalable synthesis necessitates a protection-acylation-deprotection-esterification strategy. The following guide details a proposed four-step pathway designed for scalability, reproducibility, and high purity.

Proposed Synthetic Pathway

The synthesis is logically divided into four main stages, each with its own set of parameters and potential challenges.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Esterification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Pyridine IntermediateAcid 4-(2-Acetamidophenyl)- 4-oxobutanoic Acid Acetanilide->IntermediateAcid AlCl₃, 1,2-Dichloroethane SuccinicAnhydride Succinic Anhydride AminoAcid 4-(2-Aminophenyl)- 4-oxobutanoic Acid IntermediateAcid->AminoAcid Aq. HCl, Heat FinalProduct Methyl 4-(2-aminophenyl)- 4-oxobutanoate AminoAcid->FinalProduct Methanol, SOCl₂

Sources

Validation & Comparative

A Comparative Analysis of Methyl 4-(2-aminophenyl)-4-oxobutanoate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Methyl 4-(2-aminophenyl)-4-oxobutanoate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and biological activities of this class of compounds, supported by experimental data and established scientific literature. Our focus is to elucidate the structure-activity relationships (SAR) that govern the efficacy and mechanism of action of these molecules, thereby providing a valuable resource for the design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Aminophenyl-Oxobutanoates

The scaffold of 4-oxo-4-(phenylamino)butanoic acid and its derivatives has garnered significant interest in medicinal chemistry due to its versatile biological activities. These compounds have been explored as inhibitors of various enzymes and as potential anticancer agents. The core structure, featuring an aromatic amine linked to a keto-butanoic acid moiety, offers multiple points for chemical modification, allowing for the fine-tuning of their pharmacological properties. This guide will specifically focus on this compound as a lead compound and explore how structural modifications to its analogs influence their biological profiles.

Structural Framework and Rationale for Analog Design

The fundamental structure of this compound can be systematically modified to probe the chemical space and optimize for desired biological activity. The key areas for modification include the aminophenyl ring, the butanoate chain, and the nature of the ester group.

Analog_Design_Rationale cluster_aminophenyl Aminophenyl Ring Modifications cluster_butanoate Butanoate Chain Modifications cluster_ester Ester Group Modifications This compound This compound Position of Amino Group (ortho, meta, para) Position of Amino Group (ortho, meta, para) This compound->Position of Amino Group (ortho, meta, para) Isomeric Variation Substitution on the Ring (e.g., halogens, alkyl, alkoxy) Substitution on the Ring (e.g., halogens, alkyl, alkoxy) This compound->Substitution on the Ring (e.g., halogens, alkyl, alkoxy) Electronic & Steric Effects Chain length variation Chain length variation This compound->Chain length variation Conformational Flexibility Variation of alkyl group (ethyl, propyl, etc.) Variation of alkyl group (ethyl, propyl, etc.) This compound->Variation of alkyl group (ethyl, propyl, etc.) Solubility & Metabolism Replacement with other heterocycles Replacement with other heterocycles Substitution on the chain (e.g., methyl) Substitution on the chain (e.g., methyl) Introduction of unsaturation Introduction of unsaturation Conversion to carboxylic acid or amide Conversion to carboxylic acid or amide

Caption: Rationale for the design of analogs of this compound.

Comparative Analysis of Biological Activities

Anticancer Activity

Several studies have demonstrated the potential of aminophenyl derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis.

Table 1: Anticancer Activity of Selected Analogs

Compound/AnalogCancer Cell Line(s)Activity (IC50/GI50 in µM)Key Structural FeaturesReference
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa10.64 - 33.62Phenylamino group linked to a substituted indolin-2-one. Halogen substitution at C5 of the indolinone ring showed potent activity.[1]
4-(phenylamino)furo[2,3-b]quinoline derivativesNCI 60 cell line panelMean GI50 of 0.025 for potent analogsTricyclic furoquinoline scaffold. The position of the methoxy group on the phenylamino ring was critical for activity.[2]
8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivativesK562, MRC-5Varies with substitutionQuinone moiety with a substituted phenylamino group. Electron-donating groups on the phenylamino ring decreased cytotoxicity.[3]
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin derivativesA549, HepG2, HeLa, LOVOPromising activity, less toxic than etoposidePodophyllotoxin backbone with a substituted amino group at the 4β position.[4]

Insights from Anticancer Studies:

  • Aromatic System: The nature of the aromatic system attached to the amino group plays a crucial role. Extended, planar aromatic systems, such as those in furo[2,3-b]quinolines, often exhibit enhanced cytotoxic activity, likely due to intercalation with DNA.

  • Substitution on the Phenylamino Ring: The electronic properties of substituents on the phenylamino ring significantly influence activity. Electron-withdrawing groups, such as halogens, can enhance anticancer potency in some scaffolds.[1] Conversely, electron-donating groups may decrease activity in redox-cycling quinone-based compounds.[3]

  • The "Other Half" of the Molecule: The moiety attached to the 4-oxo-4-(phenylamino)butanoic acid core is a primary determinant of the mechanism of action and potency. For instance, linkage to an indolin-2-one or a podophyllotoxin scaffold directs the molecule towards different cellular targets.

Enzyme Inhibition

This class of compounds has shown inhibitory activity against several enzymes implicated in disease, including DNA methyltransferases (DNMTs) and kynurenine-3-hydroxylase.

Table 2: Enzyme Inhibitory Activity of Selected Analogs

Compound/AnalogTarget EnzymeActivity (IC50/EC50 in µM)Key Structural FeaturesReference
N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide (SGI-1027 analog)DNMT1, DNMT3AEC50 for hDNMT1 = 15 ± 3; more potent against DNMT3AA complex structure with quinoline and aminopyrimidine moieties. The presence of a carbonyl group as a linker decreased activity.[5]
4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivativesKynurenine-3-hydroxylasePotent inhibitorsThe 2-hydroxy-4-oxobut-2-enoic acid scaffold is crucial. Aryl group substitution influences potency.[6]
4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamidesHistone Deacetylase 1 (HDAC1)IC50 values below the micromolar rangeA benzamide scaffold with a heteroarylaminomethyl group.[7]

Insights from Enzyme Inhibition Studies:

  • Target-Specific Scaffolds: The overall molecular architecture is tailored to fit the active site of the target enzyme. For example, the complex polyaromatic structure of the SGI-1027 analog is designed to interact with the substrates and the protein of DNMTs.[5]

  • Importance of the Keto-Enoic Acid Moiety: In the case of kynurenine-3-hydroxylase inhibitors, the 4-aryl-2-hydroxy-4-oxobut-2-enoic acid fragment is a key pharmacophore responsible for potent inhibition.[6]

  • Linker Chemistry: The nature of the chemical linker connecting different pharmacophoric elements can significantly impact activity, as seen with the SGI-1027 analogs where a carbonyl linker was detrimental.[5]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis of a generic 4-oxo-4-(phenylamino)butanoic acid derivative and a common assay for evaluating anticancer activity.

Synthesis of N-(4-substituted-phenyl)succinamic acid

This protocol describes a general method for the acylation of a substituted aniline with succinic anhydride to form the corresponding N-phenylsuccinamic acid, a close analog of the target molecule's core structure.

Synthesis_Workflow Substituted Aniline Substituted Aniline Reaction Mixture Reaction Mixture Substituted Aniline->Reaction Mixture Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Mixture Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Mixture Stirring at RT Stirring at RT Reaction Mixture->Stirring at RT Precipitation Precipitation Stirring at RT->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying N-(4-substituted-phenyl)succinamic acid N-(4-substituted-phenyl)succinamic acid Drying->N-(4-substituted-phenyl)succinamic acid

Caption: A generalized workflow for the synthesis of N-phenylsuccinamic acid derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substituted aniline (1 equivalent) in a suitable solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Anhydride: Add succinic anhydride (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates out of the solution. The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold THF or diethyl ether) to remove unreacted starting materials, and then dried under vacuum.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Addition of MTT Reagent Addition of MTT Reagent Incubation->Addition of MTT Reagent Incubation (Formazan Formation) Incubation (Formazan Formation) Addition of MTT Reagent->Incubation (Formazan Formation) Solubilization of Formazan Solubilization of Formazan Incubation (Formazan Formation)->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Caption: A typical workflow for the MTT assay to determine the cytotoxic effects of compounds.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available literature suggests that modifications to both the aminophenyl ring and the group attached to the butanoate chain can lead to potent and selective compounds with diverse biological activities, including anticancer and enzyme inhibitory effects.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. This would enable the development of a clear and comprehensive structure-activity relationship, guiding the rational design of more potent and selective drug candidates. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

  • Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE, 9(4), e95152. [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(3), 299-305. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

  • Wang, L., et al. (2001). Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. Bioorganic & Medicinal Chemistry, 9(3), 635-643. [Link]

  • Mai, A., et al. (2003). 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(12), 2031-2034. [Link]

  • Vásquez, D., et al. (2009). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Bioorganic & Medicinal Chemistry Letters, 19(15), 4235-4238. [Link]

  • Zhang, L., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 171-176. [Link]

Sources

A Comparative Guide to the Biological Validation of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of novel small molecules is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the biological activity of Methyl 4-(2-aminophenyl)-4-oxobutanoate. By leveraging established methodologies and drawing comparisons with known active compounds, we present a comprehensive pathway for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule with a chemical structure suggestive of several potential biological activities. The presence of the N-(2-aminophenyl)benzamide-like moiety hints at a potential role as a histone deacetylase (HDAC) inhibitor, a class of compounds known for their epigenetic regulatory effects and applications in oncology.[1][2] Furthermore, derivatives of 4-oxobutanoic acid have been reported to possess antioxidant and anti-inflammatory properties.[3] This guide outlines a series of validation experiments to systematically investigate these potential activities.

Core Experimental Workflow

To comprehensively validate the biological activity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first assess the compound's general cytotoxicity, followed by specific assays to probe its potential as an HDAC inhibitor, an anti-inflammatory agent, and an antioxidant.

experimental_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Comparative Analysis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) HDAC_Inhibition HDAC Inhibition Assay (Fluorometric) Cytotoxicity_Screening->HDAC_Inhibition Anti_Inflammatory Anti-Inflammatory Assays (COX/LOX Inhibition) Cytotoxicity_Screening->Anti_Inflammatory Antioxidant_Activity Antioxidant Activity Assays (DPPH/ABTS) Cytotoxicity_Screening->Antioxidant_Activity Solubility_Assessment Aqueous Solubility Assessment Solubility_Assessment->Cytotoxicity_Screening Comparative_Analysis Comparative Analysis vs. Known Inhibitors/Agents HDAC_Inhibition->Comparative_Analysis Anti_Inflammatory->Comparative_Analysis Antioxidant_Activity->Comparative_Analysis

Figure 1: A streamlined workflow for the biological validation of this compound.

Part 1: Foundational Assays - Cytotoxicity Assessment

Before delving into specific biological activities, it is crucial to determine the cytotoxic profile of this compound. This foundational knowledge informs the appropriate concentration range for subsequent in vitro assays, ensuring that observed effects are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Summary: Cytotoxicity
CompoundCell LineIC₅₀ (µM)
This compound HeLa > 100
A549 > 100
HEK293 > 100
Doxorubicin (Positive Control)HeLa0.8
A5491.2
HEK2932.5

This data is hypothetical and for illustrative purposes.

An IC₅₀ value greater than 100 µM in both cancerous and non-cancerous cell lines would suggest that this compound has low intrinsic cytotoxicity, making it a suitable candidate for further biological evaluation at concentrations up to this level.

Part 2: Mechanistic Validation - Probing Biological Activities

Based on its chemical structure, we will now investigate three potential biological activities: HDAC inhibition, anti-inflammatory effects, and antioxidant capacity.

A. Histone Deacetylase (HDAC) Inhibition

The "N-(2-aminophenyl)-benzamide" substructure is a key pharmacophore in several known HDAC inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[6] Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[1]

A fluorometric assay provides a sensitive and high-throughput method to measure HDAC activity.[7][8]

  • Reagent Preparation: Prepare the HDAC assay buffer, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the developer solution containing a protease and a known HDAC inhibitor like Trichostatin A (TSA) for the positive control.

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme (e.g., recombinant human HDAC1), the assay buffer, and varying concentrations of this compound or a known HDAC inhibitor (e.g., Vorinostat).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM)
This compound HDAC1 8.5
Vorinostat (Positive Control)HDAC10.05
Trichostatin A (Positive Control)Pan-HDAC0.01

This data is hypothetical and for illustrative purposes.

An IC₅₀ value in the low micromolar range would suggest that this compound is a moderately potent HDAC inhibitor.

HDAC_inhibition cluster_0 HDAC Inhibition Mechanism Histone Acetylated Histone HDAC HDAC Enzyme Histone->HDAC Deacetylation Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Gene_Expression Gene Expression HDAC->Gene_Expression Allows Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing Inhibitor Methyl 4-(2-aminophenyl) -4-oxobutanoate Inhibitor->HDAC Inhibition

Sources

A Comparative Analysis of Methyl 4-(2-aminophenyl)-4-oxobutanoate: A Potential Modulator of the Aryl Hydrocarbon Receptor in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the exploration of novel mechanisms of action is paramount to addressing the unmet needs of patients with chronic inflammatory diseases. This guide provides a comparative analysis of Methyl 4-(2-aminophenyl)-4-oxobutanoate, a compound of interest due to its structural similarity to metabolites of the kynurenine pathway. We will explore its hypothesized anti-inflammatory efficacy in contrast to established therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and biologic agents. This analysis is grounded in established experimental protocols and provides a framework for its potential evaluation.

Introduction: The Emerging Role of the Kynurenine Pathway in Inflammation

The kynurenine pathway, the primary metabolic route of tryptophan, has garnered significant attention for its immunomodulatory functions. Kynurenine and its derivatives, such as kynurenic acid (KYNA), are known to possess potent immunosuppressive properties.[1] A key mechanism underlying these effects is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining cellular homeostasis.[1][2] Activation of AhR can modulate inflammatory signaling pathways, positioning it as an attractive target for novel anti-inflammatory therapies.[3][4][5]

This compound, due to its structural features, is postulated to act as an analogue of kynurenine pathway metabolites, potentially exerting its anti-inflammatory effects through the activation of the AhR. This guide will compare its theoretical efficacy against a panel of established anti-inflammatory agents with diverse mechanisms of action.

Mechanistic Overview: A Tale of Different Pathways

A clear understanding of the molecular targets and signaling pathways of different anti-inflammatory agents is crucial for evaluating their therapeutic potential and predicting their clinical utility.

This compound: A Hypothesized AhR Agonist

We hypothesize that this compound functions as an agonist of the aryl hydrocarbon receptor. Upon entering the cell, it would bind to the cytosolic AhR complex, leading to its translocation into the nucleus. Inside the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA, modulating the transcription of target genes. This can lead to the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory cellular environment.[1][2][3]

cluster_0 Cytoplasm cluster_1 Nucleus M This compound AhR_complex AhR-Hsp90-XAP2 Complex M->AhR_complex Binding & Activation Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerization Activated_AhR->ARNT AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Modulation of Gene Transcription XRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory caption Proposed AhR Signaling Pathway

Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.
Comparator Anti-Inflammatory Agents: Established Mechanisms

To provide a robust comparison, we have selected agents that represent distinct and well-characterized anti-inflammatory pathways:

  • Non-Selective COX Inhibitors (e.g., Indomethacin): These agents inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • Selective COX-2 Inhibitors (e.g., Celecoxib): These drugs primarily inhibit the COX-2 enzyme, which is upregulated during inflammation.[7][8] This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[7]

  • TNF-alpha Inhibitors (e.g., Infliximab): These are biologic agents, typically monoclonal antibodies, that bind to and neutralize tumor necrosis factor-alpha (TNF-alpha), a potent pro-inflammatory cytokine.[9][10]

  • IL-6 Inhibitors (e.g., Tocilizumab): These are also biologic agents that block the activity of interleukin-6 (IL-6), another key pro-inflammatory cytokine, by binding to its receptor.[11][12][13]

cluster_M This compound cluster_COX COX Inhibitors cluster_Biologics Biologic Agents M This compound AhR AhR Activation M->AhR Anti_Inflammatory_M Anti-inflammatory Effects AhR->Anti_Inflammatory_M ↓ Pro-inflammatory Gene Expression Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Indomethacin Indomethacin Indomethacin->COX1_2 Celecoxib Celecoxib Celecoxib->COX1_2 Selective inhibition of COX-2 TNF TNF-alpha Inflammation_Bio Inflammation TNF->Inflammation_Bio IL6 IL-6 IL6->Inflammation_Bio Infliximab Infliximab Infliximab->TNF Neutralization Tocilizumab Tocilizumab Tocilizumab->IL6 Receptor Blockade caption Comparative Anti-inflammatory Mechanisms

A comparative overview of the mechanisms of action of different classes of anti-inflammatory agents.

Comparative Efficacy: An Experimental Framework

To objectively compare the anti-inflammatory efficacy of this compound with other agents, a combination of in vitro and in vivo experimental models is essential.

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines in immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[14][15][16]

Experimental Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

  • Cell Plating: Seed the macrophages into 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Indomethacin, Celecoxib, Infliximab, Tocilizumab, or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[14]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-alpha and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound at each concentration compared to the LPS-stimulated vehicle control.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model of acute inflammation to evaluate the anti-inflammatory activity of new compounds.[17][18][19][20]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control

    • Group III: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group IV: Indomethacin (10 mg/kg, p.o.) + Carrageenan

    • Group V: Celecoxib (20 mg/kg, p.o.) + Carrageenan

  • Compound Administration: Administer the respective compounds or vehicle orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except the vehicle control group).[18]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group.

cluster_invitro In Vitro: LPS-Induced Cytokine Release cluster_invivo In Vivo: Carrageenan-Induced Paw Edema Culture Macrophage Culture Plate Cell Plating Culture->Plate Treat Compound Treatment Plate->Treat Stimulate LPS Stimulation Treat->Stimulate Collect Supernatant Collection Stimulate->Collect ELISA Cytokine Quantification (ELISA) Collect->ELISA Analysis_vitro Data Analysis (% Inhibition) ELISA->Analysis_vitro Acclimatize Animal Acclimatization Group Animal Grouping Acclimatize->Group Administer Compound Administration Group->Administer Induce Carrageenan Injection Administer->Induce Measure Paw Volume Measurement Induce->Measure Analysis_vivo Data Analysis (% Inhibition) Measure->Analysis_vivo caption Experimental Workflow for Efficacy Comparison

A streamlined workflow for the in vitro and in vivo evaluation of anti-inflammatory agents.

Data Summary and Comparative Analysis

The following table presents hypothetical, yet plausible, data from the described experiments to facilitate a comparative analysis.

CompoundIn Vitro IC50 (µM) - TNF-α InhibitionIn Vitro IC50 (µM) - IL-6 InhibitionIn Vivo Paw Edema Inhibition (%) at 3 hours
This compound 152045
Indomethacin 5860
Celecoxib 101255
Infliximab 0.01N/ANot typically evaluated in this model
Tocilizumab N/A0.05Not typically evaluated in this model

Analysis of Results:

  • In Vitro Efficacy: The hypothetical data suggests that this compound possesses moderate in vitro anti-inflammatory activity, as indicated by its IC50 values for TNF-alpha and IL-6 inhibition. In contrast, the established small molecule inhibitors, Indomethacin and Celecoxib, show higher potency. The biologic agents, Infliximab and Tocilizumab, demonstrate exceptionally high potency against their specific cytokine targets.

  • In Vivo Efficacy: In the carrageenan-induced paw edema model, this compound is projected to exhibit a significant reduction in inflammation. However, its efficacy might be less pronounced than that of the potent non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib. Biologic agents are generally not evaluated in this acute model of inflammation as their primary utility is in chronic inflammatory conditions.

  • Mechanistic Implications: The distinct mechanism of action of this compound via the AhR pathway could offer several advantages. Unlike COX inhibitors, which can have gastrointestinal and cardiovascular side effects, AhR modulators may have a different safety profile. Furthermore, by targeting a central regulator of immune homeostasis, AhR agonists could potentially address a broader range of inflammatory mediators compared to agents that target a single cytokine. However, the pleiotropic effects of AhR activation also warrant careful investigation to rule out potential off-target effects.

Conclusion and Future Directions

This compound represents a promising area of investigation for the development of novel anti-inflammatory therapeutics. Its hypothesized mechanism of action through the aryl hydrocarbon receptor offers a distinct approach compared to currently available treatments. The experimental framework outlined in this guide provides a clear path for the preclinical evaluation of its efficacy.

Future research should focus on confirming the AhR-mediated mechanism of action through receptor binding assays and gene expression analysis. Furthermore, comprehensive in vivo studies in chronic models of inflammation, such as collagen-induced arthritis, will be crucial to fully elucidate its therapeutic potential. A thorough toxicological assessment will also be necessary to establish a favorable safety profile. The exploration of kynurenine pathway modulators like this compound could pave the way for a new generation of anti-inflammatory drugs with improved efficacy and safety.

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A Technical Guide to the Structure-Activity Relationship of Methyl 4-(2-aminophenyl)-4-oxobutanoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The scaffold, Methyl 4-(2-aminophenyl)-4-oxobutanoate, presents a unique amalgamation of a privileged 2-aminobenzoyl moiety and a flexible γ-keto ester side chain, suggesting a rich potential for biological activity. While direct and extensive structure-activity relationship (SAR) studies on this specific class of derivatives are not yet prevalent in published literature, a comprehensive comparative analysis of structurally related compounds can provide invaluable insights for researchers. This guide, therefore, offers an in-depth, inferential exploration of the probable SAR of this compound derivatives, drawing upon established data from analogous chemical series. By understanding the contributions of the core fragments—the 2-aminophenyl ketone and the methyl 4-oxobutanoate tail—we can strategically design future derivatives with enhanced potency and selectivity for various therapeutic targets.

The Core Scaffold: Unpacking the Potential

The this compound scaffold can be dissected into two key pharmacophoric regions: the 2-aminophenyl ketone head and the methyl 4-oxobutanoate tail .

  • The 2-Aminophenyl Ketone Head: This moiety is a well-established pharmacophore found in a multitude of biologically active compounds. The presence of the ortho-amino group is particularly significant, as it can participate in intramolecular hydrogen bonding, influencing the conformation of the molecule and its interaction with biological targets.[1] Derivatives of 2-aminobenzamides and 2-aminobenzophenones have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects.[2][3]

  • The Methyl 4-Oxobutanoate Tail: The γ-keto ester functionality provides a flexible linker with multiple points for modification. The ketone and ester groups are potential hydrogen bond acceptors, and the aliphatic chain allows for conformational adaptability, which can be crucial for optimal binding to a target protein. The reactivity of the ketone and ester groups also offers handles for further synthetic elaboration.[4]

The logical relationship between these two components forms the basis of our comparative SAR analysis.

SAR_Logic Scaffold This compound Head 2-Aminophenyl Ketone Head Scaffold->Head contributes pharmacophore Tail Methyl 4-oxobutanoate Tail Scaffold->Tail provides flexibility & modification sites Activity Potential Biological Activity Head->Activity influences (e.g., anticancer, antimicrobial) Tail->Activity modulates potency & selectivity

Caption: Logical dissection of the core scaffold.

Comparative SAR Analysis: Insights from Related Scaffolds

To construct a predictive SAR for our target derivatives, we will examine the SAR of two closely related classes of compounds: 2-aminobenzoyl derivatives and γ-keto acid/ester derivatives.

The 2-Aminophenyl Ketone Head: Lessons from Anticancer and Antimicrobial Agents

The 2-aminobenzoyl moiety is a cornerstone of many potent therapeutic agents. Studies on 2-(4-aminophenyl)benzothiazoles and 2-aminobenzophenones offer a wealth of information on how substitutions on the aminophenyl ring impact biological activity, particularly in the context of cancer.

Key SAR takeaways for the 2-aminophenyl moiety:

  • Position of the Amino Group: The ortho-disposition of the amino group relative to the keto-linker is often crucial for activity. In a series of 2-aminobenzophenone derivatives developed as antimitotic agents, the introduction of the amino group at the ortho position of the benzophenone ring was found to be integral for increased growth inhibition.[1]

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 2-aminophenyl ring can dramatically alter activity. In the 2-(4-aminophenyl)benzothiazole series, electron-withdrawing or small lipophilic groups at the 3'-position (meta to the amino group) of the aminophenyl ring, such as methyl, chloro, bromo, and iodo, were found to be particularly potent against a range of cancer cell lines.[5]

  • Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in activity and selectivity. For instance, in the 2-(4-aminophenyl)benzothiazole series, the benzothiazole moiety itself was found to be superior to benzoxazole and benzimidazole for anticancer activity.[5]

Table 1: Comparative Anticancer Activity of 2-(4-aminophenyl)benzothiazole Derivatives

CompoundR1 (on Benzothiazole)R2 (on Aminophenyl)Cell LineIC50 (µM)Reference
5a HHMCF-7< 0.001[5]
9a H3'-CH3MCF-7< 0.001[5]
9c H3'-BrMCF-7< 0.001[5]
9i H3'-ClMCF-7< 0.001[5]

This table is a representative summary based on the cited literature and is intended for comparative purposes.

The Methyl 4-Oxobutanoate Tail: Modulating Potency and Selectivity

The γ-keto ester tail offers a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule. Insights can be drawn from SAR studies of various enzyme inhibitors possessing keto-acid or keto-ester functionalities.

Key SAR takeaways for the γ-keto ester tail:

  • Chain Length and Flexibility: The length of the aliphatic chain can influence how the molecule fits into a binding pocket. While our core scaffold has a butanoate chain, exploring variations in chain length (e.g., propanoate, pentanoate) could be a fruitful avenue for optimization.

  • The Ketone Group: The ketone carbonyl is a key interaction point, likely acting as a hydrogen bond acceptor. Its position at the γ-carbon is a defining feature. Shifting its position or replacing it with other functional groups would likely have a profound impact on activity. In some series of fatty acid amide hydrolase (FAAH) inhibitors, the presence of a ketone beta to an electrophilic carbonyl led to a complete loss of inhibitory potency.[6]

  • The Methyl Ester: The ester group can influence solubility, cell permeability, and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid can alter the compound's charge and its interactions with the target. For pyrrolyl diketo acid derivatives that inhibit HIV-1 integrase, the presence of the carboxylic acid is often critical for chelating metal ions in the active site.[7] Therefore, the methyl ester in our scaffold may act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo.

  • Substitution on the Aliphatic Chain: Introducing substituents on the carbons of the butanoate chain can introduce chirality and provide additional points of interaction. However, this can also introduce steric hindrance.

Table 2: Comparative Enzyme Inhibitory Activity of Keto-Acid/Ester Derivatives

Compound ClassTarget EnzymeKey Structural Features for High PotencyReference
α-Keto OxazolesFatty Acid Amide Hydrolase (FAAH)Hydrophobic or electron-withdrawing substituents on the terminal phenyl group of the C2 side chain.[6]
Pyrrolyl Diketo AcidsHIV-1 IntegrasePresence of a carboxylic acid for metal chelation; specific substitutions on the pyrrole ring.[7]
Benzoic Acid Derivativesα-AmylaseA hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity.[8]

This table highlights general SAR trends from different classes of enzyme inhibitors and is for conceptual comparison.

Proposed Structure-Activity Relationship for this compound Derivatives

Based on the comparative analysis of related scaffolds, we can propose a hypothetical SAR for the title compounds. This serves as a roadmap for the rational design of new derivatives for biological screening.

Proposed_SAR cluster_head 2-Aminophenyl Ketone Head cluster_tail Methyl 4-oxobutanoate Tail R1_substituents Substituents on Phenyl Ring (R1) - Small, lipophilic/electron-withdrawing groups at meta-position to NH2 may increase activity. - Bulky groups may be detrimental. Biological_Activity Predicted Biological Activity (e.g., Anticancer, Antimicrobial, Enzyme Inhibition) R1_substituents->Biological_Activity modulates potency NH2_group Ortho-Amino Group - Likely crucial for activity. - Potential for intramolecular H-bonding. NH2_group->Biological_Activity essential for activity Keto_linker Ketone Linker - Key interaction point (H-bond acceptor). - Rigidifies the connection to the tail. Keto_linker->Biological_Activity anchors binding Chain_modification Aliphatic Chain - Length and flexibility are important. - Substitution can introduce chirality and steric effects. Chain_modification->Biological_Activity fine-tunes binding Ester_group Methyl Ester (R2) - Influences solubility and PK properties. - May act as a prodrug (hydrolysis to carboxylic acid). Ester_group->Biological_Activity affects bioavailability

Caption: Proposed SAR for this compound derivatives.

Experimental Protocols for Biological Evaluation

To validate the proposed SAR and discover the therapeutic potential of novel derivatives, a systematic biological evaluation is essential. Based on the activities of related compounds, the following assays are recommended as a starting point.

Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of the synthesized derivatives.

Methodology: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-37°C for 48-72 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells showing no visible growth onto agar plates and incubate. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Enzyme Inhibition Assays

Objective: To investigate the inhibitory potential of the derivatives against specific enzyme targets, which may be hypothesized based on structural similarity to known inhibitors.

Example Methodology: FAAH Inhibition Assay [6]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant fatty acid amide hydrolase (rFAAH) and a solution of a fluorescent or radiolabeled substrate (e.g., ¹⁴C-labeled oleamide).

  • Inhibitor Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compounds for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Termination: After a set time, terminate the reaction (e.g., by adding an acid).

  • Product Quantification: Quantify the amount of product formed using an appropriate method (e.g., scintillation counting for radiolabeled substrates, fluorescence measurement for fluorogenic substrates).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer evaluate Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial evaluate Enzyme_Inhibition Enzyme Inhibition Assay Characterization->Enzyme_Inhibition evaluate Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR data is limited, a comparative analysis of structurally related compounds provides a strong foundation for rational drug design. The insights gleaned from the SAR of 2-aminobenzoyl derivatives and γ-keto ester compounds suggest that strategic modifications to both the aromatic head and the aliphatic tail can lead to potent and selective modulators of biological targets. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of biological assays, particularly focusing on anticancer, antimicrobial, and enzyme inhibitory activities. This approach, guided by the inferential SAR presented in this guide, will undoubtedly accelerate the discovery of new lead compounds with therapeutic potential.

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A Comparative Guide to the Preclinical Evaluation of Methyl 4-(2-aminophenyl)-4-oxobutanoate: Bridging In Vitro Efficacy with In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the journey from a promising chemical entity to a potential therapeutic agent is a rigorous one, demanding a multi-faceted evaluation of its biological activity. This guide provides an in-depth comparative analysis of the preclinical assessment of a novel investigational compound, Methyl 4-(2-aminophenyl)-4-oxobutanoate, through both in vitro and in vivo studies. Our focus is to dissect the experimental methodologies, interpret the data, and ultimately understand the translational value of early-stage findings.

Introduction: The Rationale for Investigating this compound

This compound is a synthetic small molecule featuring a unique chemical scaffold that suggests potential as an anticancer agent. The presence of the 2-aminophenyl moiety is of particular interest, as this functional group is found in a variety of compounds with demonstrated biological activities, including some with anticancer properties.[1][2] The initial hypothesis is that this compound may interfere with critical cellular processes in cancer cells, such as proliferation and survival.

The preclinical evaluation of such a novel compound is a critical first step in the drug discovery pipeline.[3] This process typically begins with in vitro assays to determine the compound's cytotoxic and mechanistic properties against cancer cell lines.[3][4] Promising candidates then advance to in vivo studies, often utilizing animal models, to assess their therapeutic efficacy and safety in a more complex biological system.[5][6] This guide will walk through a hypothetical, yet standard, workflow for such an evaluation.

In Vitro Assessment: Cellular-Level Activity

The primary objective of in vitro screening is to quantify the cytotoxic effects of a test compound and gain initial insights into its mechanism of action.[3]

Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 hours to allow the compound to exert its effects.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.[3]

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand how the compound inhibits cell growth, further assays are necessary. Flow cytometry is a powerful tool for these analyses.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[3]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells are treated with the compound for 24 hours.

  • Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Cells are washed with PBS, treated with RNase A, and stained with propidium iodide.[3]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Hypothetical In Vitro Results

Cell LineCancer TypeIC50 (µM)Apoptosis InductionCell Cycle Arrest
MCF-7Breast Cancer8.5Significant increase in late apoptotic cellsG2/M phase arrest
A549Lung Cancer12.2Moderate increase in apoptotic cellsG2/M phase arrest
HCT116Colon Cancer15.7Moderate increase in apoptotic cellsG2/M phase arrest

In Vivo Evaluation: Efficacy in a Biological System

Positive in vitro results provide the justification for moving into more complex and resource-intensive in vivo models.[9] Human tumor xenograft models in immunodeficient mice are a standard for preclinical assessment of anticancer drugs.[5][6]

Xenograft Model of Human Cancer

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be used to test the efficacy of new treatments.[5]

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model: Athymic nude mice or SCID mice are used as they lack a functional immune system to reject human cells.[5]

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into a control group (vehicle) and a treatment group (this compound). The compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²)/2.[6]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Key endpoints include tumor growth inhibition and overall survival.

Workflow for Preclinical Evaluation

Caption: Workflow from in vitro to in vivo evaluation.

Comparative Analysis: Translating In Vitro Findings to In Vivo Efficacy

The critical question in preclinical drug development is whether the promising results observed in a petri dish translate to a meaningful therapeutic effect in a living organism.

Hypothetical In Vivo Results

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control12500
This compound (20 mg/kg)50060

Discussion

In our hypothetical study, this compound demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line in vitro, with an IC50 of 8.5 µM. The mechanistic studies suggested that this effect was mediated by the induction of apoptosis and arrest of the cell cycle in the G2/M phase.

These in vitro findings were then tested in an in vivo MCF-7 xenograft model. The compound, when administered at 20 mg/kg, resulted in a significant 60% tumor growth inhibition compared to the vehicle control. This demonstrates a successful translation of in vitro activity to in vivo efficacy.

However, it is important to note that the correlation is not always this direct. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability can significantly impact a compound's efficacy in vivo. A compound that is highly potent in vitro may be rapidly metabolized and cleared from the body, leading to poor in vivo activity. Conversely, a compound with modest in vitro potency may have excellent pharmacokinetic properties, resulting in sustained exposure to the tumor and significant antitumor effects.

Signaling Pathway Hypothesis

Signaling_Pathway Compound This compound Cell Cancer Cell Compound->Cell G2M_Checkpoint G2/M Checkpoint Proteins Cell->G2M_Checkpoint Apoptosis_Pathway Caspase Cascade Cell->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Activation Apoptosis_Induction Apoptosis Apoptosis_Pathway->Apoptosis_Induction Activation

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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(2-aminophenyl)-4-oxobutanoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of heterocyclic compounds with diverse biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in the pharmaceutical industry. This guide provides a comprehensive technical comparison of the traditional Friedel-Crafts acylation approach with modern palladium-catalyzed cross-coupling methodologies for the synthesis of this important intermediate. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Methodology Overview: A Tale of Two Synthetic Philosophies

The synthesis of this compound can be approached from two fundamentally different strategic viewpoints: the classical electrophilic aromatic substitution and the modern transition-metal-catalyzed cross-coupling.

  • Friedel-Crafts Acylation: This venerable reaction involves the direct acylation of an aromatic ring with an acylating agent, typically in the presence of a strong Lewis acid catalyst. It is a powerful tool for the formation of aryl ketones.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. We will explore the potential of Suzuki, Heck, and carbonylative coupling reactions for the synthesis of our target molecule.

G cluster_0 Synthetic Strategies cluster_1 Key Intermediates & Target Friedel-Crafts Acylation Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound Direct Acylation Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling->this compound C-C Bond Formation Aniline/Protected Aniline Aniline/Protected Aniline Aniline/Protected Aniline->Friedel-Crafts Acylation Succinic Anhydride/Derivative Succinic Anhydride/Derivative Succinic Anhydride/Derivative->Friedel-Crafts Acylation Organoboron Compound Organoboron Compound Organoboron Compound->Palladium-Catalyzed Cross-Coupling Suzuki Aryl Halide Aryl Halide Aryl Halide->Palladium-Catalyzed Cross-Coupling Suzuki, Heck, Carbonylative Alkene Alkene Alkene->Palladium-Catalyzed Cross-Coupling Heck

Figure 1: Conceptual overview of the primary synthetic strategies for this compound.

Part 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and its application to the synthesis of 4-aryl-4-oxobutanoic acids is well-established.[1][2] The primary challenge in applying this reaction to aniline derivatives lies in the fact that the amino group is a Lewis base that can complex with the Lewis acid catalyst, thereby deactivating the aromatic ring towards electrophilic substitution.[3]

Overcoming the Challenge: The N-Protection Strategy

A common and effective strategy to circumvent this issue is to protect the amino group as an amide, which is less basic and still directs acylation to the para position. The amide can then be hydrolyzed in a subsequent step to reveal the desired amino group.

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (e.g., Acetic Anhydride) Friedel-Crafts Acylation Friedel-Crafts Acylation Acetanilide->Friedel-Crafts Acylation Succinic Anhydride, AlCl3 4-(4-acetamidophenyl)-4-oxobutanoic acid 4-(4-acetamidophenyl)-4-oxobutanoic acid Friedel-Crafts Acylation->4-(4-acetamidophenyl)-4-oxobutanoic acid Deprotection & Esterification Deprotection & Esterification 4-(4-acetamidophenyl)-4-oxobutanoic acid->Deprotection & Esterification Acid/Base Hydrolysis, then MeOH/H+ This compound This compound Deprotection & Esterification->this compound

Figure 2: Workflow for the N-protection strategy in the Friedel-Crafts synthesis.

Experimental Protocol: A Two-Step Synthesis via Friedel-Crafts Acylation

Step 1: Synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add acetanilide (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.5 eq).

  • Solvent and Reagent Addition: Add dry nitrobenzene as the solvent and cool the mixture to 0-5 °C in an ice bath. To this stirred suspension, add succinic anhydride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and then recrystallize from ethanol to afford pure 4-(4-acetamidophenyl)-4-oxobutanoic acid.

Step 2: Deprotection and Esterification to this compound

  • Hydrolysis: To a round-bottom flask, add the 4-(4-acetamidophenyl)-4-oxobutanoic acid (1.0 eq) and an excess of 10% aqueous hydrochloric acid.

  • Reaction: Heat the mixture at reflux for 2-4 hours until the hydrolysis of the amide is complete (monitored by TLC).

  • Esterification: Cool the reaction mixture and then add methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture at reflux for 4-6 hours.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product, this compound, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Direct Acylation of Anilides

Recent advances have shown that under specific catalytic conditions, the direct Friedel-Crafts acylation of anilides can be achieved with high yields. For instance, using a catalyst such as a tri(perfluoroalkane sulfonate) compound of elements from groups 3-5 or 13-15 can effectively promote the acylation of the benzene ring of an anilide.[4] This approach could potentially offer a more streamlined synthesis by avoiding the separate protection step.

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to traditional methods. These reactions are known for their high functional group tolerance, mild reaction conditions, and the ability to form C-C bonds with high selectivity.

A. The Suzuki Coupling Approach

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[5][6] For the synthesis of our target molecule, this would involve the coupling of a suitably substituted boronic acid with an appropriate aryl halide.

G 2-aminophenylboronic acid 2-aminophenylboronic acid Suzuki Coupling Suzuki Coupling 2-aminophenylboronic acid->Suzuki Coupling Pd Catalyst, Base Methyl 4-bromo-4-oxobutanoate Methyl 4-bromo-4-oxobutanoate Methyl 4-bromo-4-oxobutanoate->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

Figure 3: Proposed Suzuki coupling route to this compound.

Proposed Experimental Protocol:

  • Reactants: In a Schlenk flask, combine 2-aminophenylboronic acid (1.0 eq), methyl 4-bromo-4-oxobutanoate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of toluene and water as the solvent. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

B. The Heck Reaction Approach

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. A plausible Heck-type strategy could involve the coupling of an ortho-substituted aryl halide with a suitable alkene precursor to the butanoate chain.

C. The Carbonylative Coupling Approach

Carbonylative coupling reactions are particularly attractive as they introduce the carbonyl group directly into the molecule, often from carbon monoxide gas or a CO surrogate. A potential route could involve the palladium-catalyzed carbonylative coupling of o-iodoaniline with a suitable coupling partner.

Comparative Analysis: Friedel-Crafts vs. Palladium-Catalyzed Methods

FeatureFriedel-Crafts AcylationPalladium-Catalyzed Cross-Coupling (Suzuki)
Starting Materials Readily available and inexpensive (aniline, succinic anhydride).May require synthesis of specialized reagents (e.g., boronic acids).
Reagent & Catalyst Cost Low-cost Lewis acids (e.g., AlCl₃).Palladium catalysts and ligands can be expensive.
Reaction Conditions Often harsh (strong acids, high temperatures).Generally milder conditions.
Scalability Well-established for large-scale industrial synthesis.Can be challenging to scale up due to catalyst cost and sensitivity.
Functional Group Tolerance Limited; sensitive functional groups may not be tolerated.High functional group tolerance.
Byproducts & Waste Generates significant amounts of acidic waste.Can be more atom-economical, but catalyst removal may be necessary.
Versatility Less versatile for introducing complex substituents.Highly versatile for creating a wide range of analogs.

Conclusion: Choosing the Right Path

The choice of synthetic route for this compound will ultimately depend on the specific needs of the researcher and the scale of the synthesis.

  • For large-scale, cost-driven production , the Friedel-Crafts acylation remains a viable and economical option, despite its harsher conditions and potential for waste generation. The starting materials are cheap, and the procedures are well-understood.

  • For medicinal chemistry applications and the synthesis of diverse analog libraries , palladium-catalyzed methods like the Suzuki coupling offer unparalleled advantages in terms of mild reaction conditions, high functional group tolerance, and versatility. While the initial investment in catalysts and specialized reagents may be higher, the ability to rapidly generate a wide range of derivatives for structure-activity relationship (SAR) studies is invaluable in a drug discovery setting.

This guide has provided a framework for understanding and comparing these powerful synthetic methodologies. The provided protocols and analysis should serve as a valuable resource for researchers and drug development professionals in their efforts to efficiently synthesize this compound and its derivatives.

References

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  • Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids.
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  • A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO.
  • Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. PubMed Central.
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  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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A Proposed Framework for the Comparative Analysis of the Antimicrobial Spectrum of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless emergence of antimicrobial resistance necessitates a robust pipeline for the discovery and characterization of novel therapeutic agents. Methyl 4-(2-aminophenyl)-4-oxobutanoate, a compound featuring a unique aminophenyl ketone structure, presents a scaffold of interest for antimicrobial investigation. However, a comprehensive evaluation of its antimicrobial spectrum is currently absent from the public scientific literature. This guide provides a detailed, scientifically rigorous framework for conducting a comparative study to elucidate the antimicrobial efficacy of this compound. We present standardized protocols, propose a panel of comparator agents and microbial strains, and offer a template for data analysis and interpretation. This document is intended to serve as a foundational guide for researchers in microbiology and drug development to systematically evaluate this and other novel chemical entities.

Introduction: The Rationale for Investigation

This compound belongs to the family of aromatic ketones and amino esters. While this specific molecule remains uncharacterized in terms of its antimicrobial properties, related structural motifs have demonstrated biological activity. For instance, various derivatives of aminophenyl ketones and quinazolinones have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria[1][2]. The structure-activity relationship (SAR) of such compounds often depends on factors like lipophilicity and the nature of substitutions on the aromatic ring[3][4].

Given the structural novelty of this compound, a systematic investigation is warranted to determine its spectrum of activity, potency, and potential therapeutic utility. This guide outlines the essential experimental framework for such a study, emphasizing adherence to internationally recognized standards to ensure data reproducibility and comparability.

Proposed Research Design & Comparative Framework

To comprehensively assess the antimicrobial potential of this compound (hereafter referred to as the "Test Compound"), a comparative approach is essential. The performance of the Test Compound will be benchmarked against a panel of established, FDA-approved antimicrobial agents with diverse mechanisms of action.

Selection of Comparator Antimicrobials

The following standard antibiotics are proposed for this comparative study to cover a wide range of bacterial and fungal targets:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

  • Vancomycin: A glycopeptide with potent activity against Gram-positive bacteria by inhibiting cell wall synthesis.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis, effective against many Gram-negative bacteria.

  • Penicillin G: A classic β-lactam antibiotic that targets cell wall synthesis, primarily in Gram-positive bacteria.

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Selection of Microbial Test Panel

A diverse panel of clinically relevant and standard quality control (QC) microorganisms is proposed, representing different cell wall structures and metabolic pathways.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 25923)

    • Bacillus subtilis (ATCC 6633)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungi (Yeast):

    • Candida albicans (ATCC 10231)

Experimental Methodologies

All antimicrobial susceptibility testing must be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure the validity and reproducibility of the results[5][6][7][8].

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[9][10]. The broth microdilution method is the gold standard for this quantitative assessment.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare 2X stock solution of Test Compound & Comparators P2 Prepare standardized 0.5 McFarland inoculum of test organism S1 Add 100 µL sterile broth to all wells P2->S1 S2 Add 100 µL of 2X drug stock to Column 1 S1->S2 S3 Perform 2-fold serial dilutions from Column 1 to 10 S2->S3 I1 Inoculate wells (Cols 1-11) with 5 µL of diluted inoculum (Final conc. ~5x10^5 CFU/mL) S3->I1 I2 Incubate plates at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity. MIC = lowest concentration with no visible growth I2->A1 A2 Check controls: Growth in Col 11 (Positive) No growth in Col 12 (Negative)

Fig 1. Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution [9][10][11][12]

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the Test Compound and each comparator antibiotic at twice the highest concentration to be tested (e.g., 256 µg/mL for a final range of 128 µg/mL to 0.25 µg/mL).

  • Plate Setup: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 2X antimicrobial stock solution to the wells in column 1. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process down to column 10. Discard the final 100 µL from column 10.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells after inoculation[12].

  • Inoculation: Inoculate each well (columns 1-11) with the standardized inoculum. Column 11 serves as the positive growth control (no drug), and column 12 serves as the negative sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion test provides a qualitative and semi-quantitative assessment of antimicrobial activity by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk[13][14][15].

KirbyBauer_Workflow cluster_plate_prep Plate Preparation cluster_disk_app Disk Application cluster_inc_measure Incubation & Measurement cluster_interp Interpretation K1 Prepare 0.5 McFarland inoculum of test organism K2 Dip sterile swab into inoculum, remove excess liquid K1->K2 K3 Streak swab evenly across Mueller-Hinton Agar plate to create a bacterial lawn K2->K3 D1 Aseptically place antibiotic disks on the agar surface K3->D1 D2 Ensure firm contact with the agar D1->D2 M1 Invert plates and incubate at 37°C for 18-24 hours D2->M1 M2 Measure the diameter (mm) of the zone of inhibition M1->M2 I1 Compare zone diameter to CLSI interpretive charts M2->I1 I2 Categorize as Susceptible (S), Intermediate (I), or Resistant (R) I1->I2

Fig 2. General workflow for the Kirby-Bauer disk diffusion test.

Protocol: Kirby-Bauer Disk Diffusion [13][14][16][17]

  • Inoculum Preparation: Prepare a suspension of the test organism in sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension. Press the swab against the inside of the tube to remove excess fluid. Streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of each antimicrobial agent (including a blank disk impregnated with the Test Compound's solvent and a disk with a known amount of the Test Compound) onto the agar surface. Disks should be spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement & Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). For the comparator drugs, interpret the results as Susceptible, Intermediate, or Resistant based on CLSI-provided breakpoint tables[18]. For the Test Compound, the zone diameter provides a measure of its inhibitory activity.

Hypothetical Data Presentation & Interpretation

The following tables are presented for illustrative purposes only to demonstrate how experimental data would be structured and interpreted.

Table 1: Hypothetical MIC Values (µg/mL) for Test Compound vs. Comparators
MicroorganismTest CompoundCiprofloxacinVancomycinGentamicinPenicillin GFluconazole
S. aureus80.5110.06>128
B. subtilis40.250.50.5<0.03>128
E. coli640.03>1280.5>128>128
P. aeruginosa>1280.5>1282>128>128
C. albicans>128>128>128>128>1282

Interpretation of Hypothetical MIC Data:

  • In this hypothetical scenario, the Test Compound shows moderate activity against Gram-positive bacteria (S. aureus, B. subtilis) with MICs of 8 and 4 µg/mL, respectively.

  • It demonstrates significantly weaker activity against the Gram-negative bacterium E. coli (64 µg/mL) and no activity against P. aeruginosa (>128 µg/mL).

  • This would suggest a narrow spectrum of activity , primarily targeting Gram-positive organisms. Its potency is lower than the established comparators for these strains.

  • No antifungal activity is observed.

Table 2: Hypothetical Zone of Inhibition Diameters (mm) for Test Compound vs. Comparators
MicroorganismTest Compound (10 µg disk)Ciprofloxacin (5 µg)Vancomycin (30 µg)Gentamicin (10 µg)Penicillin G (10 U)Fluconazole (25 µg)
S. aureus16251822300
B. subtilis19302226350
E. coli83202100
P. aeruginosa02801900
C. albicans0000020

Interpretation of Hypothetical Zone of Inhibition Data:

  • The zone diameter results corroborate the hypothetical MIC findings. Measurable zones are observed for the Test Compound against Gram-positive bacteria.

  • The absence of a zone against C. albicans confirms the lack of antifungal properties.

Conclusion and Future Directions

This guide details a standardized, comparative methodology for the initial characterization of the antimicrobial spectrum of this compound. By employing CLSI-standardized protocols and comparing against a panel of established drugs, researchers can generate reliable and contextually relevant data.

Should initial findings, such as the hypothetical results presented, indicate promising activity, subsequent studies would be imperative. These would include determining the minimum bactericidal concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, cytotoxicity testing against human cell lines to establish a selectivity index, and mechanistic studies to identify its molecular target. This rigorous, stepwise approach is fundamental to the preclinical evaluation of any new potential antimicrobial agent.

References

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  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

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A Head-to-Head Preclinical Evaluation of Methyl 4-(2-aminophenyl)-4-oxobutanoate as a Novel Analgesic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. This guide provides a comprehensive head-to-head comparison of a novel compound, Methyl 4-(2-aminophenyl)-4-oxobutanoate, with established analgesics, namely morphine (an opioid agonist) and ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID). While direct analgesic data for this compound is not yet publicly available, this guide establishes a robust framework for its preclinical evaluation. We detail the requisite experimental protocols, present illustrative comparative data, and explore the underlying mechanistic pathways of the comparator drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new pain therapeutics.

Introduction: The Analgesic Landscape and a New Contender

Pain management remains a significant clinical challenge, with existing therapies often limited by side effects, abuse potential, or insufficient efficacy.[1][2] Opioids, while potent, carry risks of addiction and respiratory depression, whereas NSAIDs can lead to gastrointestinal and cardiovascular complications.[2][3] This necessitates the exploration of new chemical entities that may offer alternative mechanisms of action and improved therapeutic windows.

This compound is a compound of interest due to its chemical structure, which suggests potential interactions with biological systems involved in nociception. This guide outlines a preclinical strategy to rigorously assess its analgesic potential against gold-standard drugs.

Comparator Analgesics:

  • Morphine: An opioid agonist that acts on the central nervous system to alter pain perception.[3][4] It is a powerful analgesic used for severe pain.[5]

  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[4][6]

Mechanistic Considerations: Known Pathways and a Hypothetical Profile

Understanding the mechanism of action is critical for rational drug development. The established pathways for our comparator drugs provide a benchmark against which to evaluate this compound.

Opioid Pathway (Morphine)

Opioid analgesics like morphine bind to and activate opioid receptors (primarily μ-receptors) in the brain and spinal cord.[3][4] This activation leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.

Cyclooxygenase (COX) Inhibition (Ibuprofen)

NSAIDs such as ibuprofen exert their effects by blocking the active site of COX enzymes (COX-1 and COX-2).[6] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain sensitization at the site of injury.[4]

Experimental Design: A Multi-Modal Approach to Analgesic Profiling

To comprehensively evaluate the analgesic properties of a novel compound, a battery of validated preclinical models is essential.[7][8] These models are designed to assess efficacy against different pain modalities, including thermal, chemical, and inflammatory pain.[9][10]

General Experimental Workflow

The following diagram outlines the typical workflow for preclinical analgesic screening.

G cluster_0 Phase 1: Compound Preparation & Dosing cluster_1 Phase 2: Analgesic Efficacy Models cluster_2 Phase 3: Data Analysis & Comparison A Synthesis & Purification of This compound B Vehicle Formulation & Solubility Testing A->B C Dose Range Finding Study (e.g., in healthy mice) B->C D Thermal Pain Model: Hot Plate Test C->D E Chemical Pain Model: Acetic Acid-Induced Writhing Test C->E F Inflammatory Pain Model: Formalin Test C->F G Quantification of Analgesic Effect (% MPE or % Inhibition) D->G E->G F->G H Statistical Analysis (e.g., ANOVA, Dunnett's test) G->H I Head-to-Head Comparison with Morphine & Ibuprofen H->I G cluster_0 Opioid Receptor Pathway (Morphine) cluster_1 COX Inhibition Pathway (Ibuprofen) Morphine Morphine MuReceptor μ-Opioid Receptor Morphine->MuReceptor GProtein Gi/o Protein Activation MuReceptor->GProtein AdenylylCyclase ↓ Adenylyl Cyclase GProtein->AdenylylCyclase IonChannels K+ Efflux / Ca2+ Influx Block GProtein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia_Opioid Analgesia cAMP->Analgesia_Opioid Neurotransmitter ↓ Neurotransmitter Release IonChannels->Neurotransmitter Neurotransmitter->Analgesia_Opioid Ibuprofen Ibuprofen COX COX-1 / COX-2 Enzymes Ibuprofen->COX CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Analgesia_NSAID Analgesia PainInflammation->Analgesia_NSAID Inhibition leads to

Caption: Known signaling pathways for Morphine and Ibuprofen.

Discussion and Future Directions

This guide outlines a foundational preclinical strategy for the comparative evaluation of this compound as a potential analgesic. Based on the illustrative data, the compound demonstrates a promising, dose-dependent analgesic effect in both thermal and chemical pain models. Its efficacy in the hot plate test suggests a potential central mechanism of action, while its activity in the writhing test indicates a peripheral component.

Future studies should aim to:

  • Elucidate the precise molecular target(s) of this compound.

  • Evaluate its efficacy in more complex and chronic pain models, such as those for neuropathic or inflammatory pain. [8]* Conduct pharmacokinetic and toxicological studies to establish a comprehensive safety and tolerability profile.

By following this rigorous, multi-faceted approach, the true therapeutic potential of this compound can be thoroughly and objectively determined.

References

  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs.
  • TechFest. (n.d.). Analgesics and their mechanisms of action.
  • Slideshare. (n.d.). Preclinical Models for Analgesic Drugs.pptx.
  • StudySmarter. (2024, August 27). Analgesics: Definition & Mechanism of Action.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.).
  • Medical News Today. (2022, June 29). Analgesics: Examples, uses, side effects, and more.
  • NCBI Bookshelf. (n.d.). Pain Management Medications - StatPearls.
  • Siloam Hospitals. (2025, January 16). Analgesics: Functions, Usage Guidelines, and Side Effects.
  • Prezi. (2026, January 14). Preclinical Screening of Analgesics: Models and Methods.
  • ResearchGate. (2025, November 28). Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges.

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A Comprehensive Guide to Cross-Reactivity Studies of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a molecule's binding specificity is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and potential toxicity. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on Methyl 4-(2-aminophenyl)-4-oxobutanoate , a versatile organic compound with potential applications in medicinal chemistry.[1] While this molecule holds promise, a thorough understanding of its interaction profile is essential before its advancement in any therapeutic pipeline.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and self-validating study design. We will explore established methodologies, present illustrative data, and provide detailed protocols to empower you to conduct these crucial assessments in your own laboratories.

The Imperative of Cross-Reactivity Profiling

This compound, with its aminophenyl and ketone moieties, presents a chemical scaffold with the potential for interactions with a variety of biological targets.[2] The primary amino group and the carbonyl group are both capable of forming hydrogen bonds and participating in other non-covalent interactions, which are the foundation of molecular recognition by proteins.[2] Therefore, a systematic evaluation of its binding to a panel of structurally and functionally related (and unrelated) proteins is not merely a regulatory checkbox but a fundamental step in risk assessment and lead candidate validation. A comprehensive cross-reactivity study will de-risk your development program by identifying potential off-target liabilities early in the process.[3]

Designing a Rigorous Cross-Reactivity Study

A well-designed cross-reactivity study is built on a logical and systematic approach to selecting test compounds and analytical methods. The goal is to challenge the specificity of your target interaction and identify any potential liabilities.

Selection of Test Compounds

The choice of compounds to test for cross-reactivity is critical. A thoughtfully curated panel should include:

  • Structural Analogs: Molecules with high structural similarity to this compound are the most likely to exhibit cross-reactivity. This is due to the principle that similar structures often have similar physicochemical properties and can fit into the same binding pockets. Examples include compounds with modifications to the phenyl ring, the amino group, or the butanoate chain.

  • Metabolites: If known, the primary metabolites of the parent compound should be included, as they may have their own unique interaction profiles.

  • Structurally Unrelated Compounds: A selection of diverse, structurally unrelated small molecules serves as a negative control panel to establish the baseline for non-specific binding in your chosen assays.

  • Known Ligands of Potential Off-Targets: Based on in silico predictions or known pharmacology of similar chemical classes, include ligands for receptors, enzymes, or ion channels that are common sources of off-target effects. For instance, compounds with aminophenyl groups have been associated with a range of biological activities, and exploring targets within these known activities is a prudent step.[4]

Selection of Analytical Methods

A multi-pronged analytical approach provides the most comprehensive and reliable data. We recommend a combination of the following techniques:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and high-throughput method ideal for initial screening against a large panel of proteins.[5][6] A competitive ELISA format is particularly well-suited for small molecule analysis.[7][8][9]

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data (association and dissociation rates) and affinity measurements (KD).[10][11][12] This technique is invaluable for confirming hits from an initial screen and providing a more detailed characterization of the binding interaction.[10][13]

  • Western Blotting: A qualitative or semi-quantitative method that can be used to assess binding to specific proteins within a complex mixture, such as a cell lysate.

The validation of these analytical methods is as important as the study itself, ensuring accuracy, precision, and reliability of the results.[14][15][16][17]

Illustrative Experimental Data

To provide a practical context, the following tables present hypothetical data from a cross-reactivity study of this compound.

Table 1: Competitive ELISA Screening Results

Test CompoundTarget Protein% Inhibition (at 10 µM)
This compound Target X 95%
Analog A (N-acetylated)Target X85%
Analog B (4-aminophenyl isomer)Target X30%
Analog C (propanoate chain)Target X70%
Unrelated Compound 1Target X< 5%
Unrelated Compound 2Target X< 5%
This compound Off-Target Y 45%
This compound Off-Target Z < 5%

Table 2: Surface Plasmon Resonance (SPR) Affinity Data for Confirmed Interactions

LigandAnalyteka (1/Ms)kd (1/s)KD (M)
Target X This compound 2.5 x 10^5 5.0 x 10^-4 2.0 x 10^-9
Target XAnalog A (N-acetylated)1.8 x 10^58.0 x 10^-44.4 x 10^-9
Off-Target Y This compound 1.2 x 10^4 3.0 x 10^-3 2.5 x 10^-7

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Competitive ELISA Protocol

This protocol outlines a standard competitive ELISA for determining the cross-reactivity of small molecules.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coat 1. Coat microplate wells with Target Protein block 2. Block unbound sites with BSA solution coat->block Wash compete 3. Add a mixture of biotinylated tracer and test compound block->compete Wash detect1 4. Add Streptavidin-HRP compete->detect1 Wash detect2 5. Add TMB substrate detect1->detect2 detect3 6. Stop reaction and read absorbance detect2->detect3

Caption: Competitive ELISA workflow for small molecule cross-reactivity.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with the target protein (1-10 µg/mL in a suitable buffer, e.g., PBS) and incubate overnight at 4°C.[18]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[18]

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add 50 µL of the test compound dilutions (including this compound and other analogs) and 50 µL of a fixed concentration of a biotinylated tracer molecule (a known ligand or a derivatized version of the test compound) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of test compound that binds to the target protein.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for analyzing small molecule-protein interactions using SPR.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis immob 1. Immobilize Target Protein onto sensor chip assoc 2. Inject analyte (test compound) - Association immob->assoc dissoc 3. Inject running buffer - Dissociation assoc->dissoc regen 4. Inject regeneration solution dissoc->regen analyze 5. Fit data to a binding model to determine kinetics regen->analyze

Caption: General workflow for an SPR-based binding analysis.

Methodology:

  • Ligand Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).

  • Analyte Injection (Association): Inject a series of concentrations of the test compound (analyte) over the sensor surface for a defined period to monitor the association phase.[10]

  • Buffer Injection (Dissociation): Switch to injecting running buffer to monitor the dissociation of the analyte from the immobilized ligand.[10]

  • Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[19]

Concluding Remarks

The journey of a promising molecule from the bench to the clinic is fraught with challenges, and a thorough understanding of its interaction profile is a critical early step to mitigate risk. This guide provides a robust framework for conducting comprehensive cross-reactivity studies of this compound. By employing a combination of high-throughput screening and detailed biophysical characterization, researchers can build a strong data package to support the continued development of this and other novel chemical entities. Remember, a well-executed cross-reactivity study is not an obstacle but a vital tool for building a compelling case for the safety and efficacy of a new therapeutic candidate.

References

  • Geisslinger, G., et al. (2011). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. Journal of Medicinal Chemistry, 54(15), 5585-5597. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wikipedia. (2023, May 22). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Geerling, P., et al. (2001). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. Contact Dermatitis, 44(5), 273-279. Retrieved from [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Development of immunoassays for multi-residue detection of small molecule compounds. Retrieved from [Link]

  • YouTube. (2021, October 12). How to measure and minimize off-target effects.... Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Zhang, L., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2129, 153-163. Retrieved from [Link]

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Unraveling the Multifaceted Mechanism of Action of Methyl 4-(2-aminophenyl)-4-oxobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's mechanism of action is paramount. This guide provides an in-depth, comparative analysis to confirm the potential mechanisms of action of Methyl 4-(2-aminophenyl)-4-oxobutanoate . Due to the limited direct experimental data on this specific molecule, we will explore three plausible mechanistic pathways based on its structural characteristics and the established activities of analogous compounds: cholinesterase inhibition , anti-inflammatory effects , and antioxidant properties .

This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigation, complete with detailed experimental protocols and comparative data to guide further research.

The Compound in Focus: this compound

This compound is a small molecule featuring a butanoic acid methyl ester, a ketone, and a 2-aminophenyl group. These structural motifs are present in various biologically active compounds, suggesting a potential for this molecule to interact with multiple biological targets. Our investigation will therefore be threefold, examining its potential as a cholinesterase inhibitor, an anti-inflammatory agent, and an antioxidant.

Potential Mechanism 1: Cholinesterase Inhibition

The structural similarity of this compound to known cholinesterase inhibitors warrants a thorough investigation into this potential mechanism. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a key molecule in memory and cognition.[1][2][3] They are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][5][6][7][8]

Comparative Compound: Donepezil

Donepezil is a well-established, reversible inhibitor of acetylcholinesterase (AChE) used in the management of Alzheimer's disease.[3][4][5][6][7] Its primary mechanism involves blocking the active site of AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft.[4][6][7]

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

The most common method to assess cholinesterase inhibition is the Ellman's assay, a rapid and reliable colorimetric method.[9][10]

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep1 Prepare Phosphate Buffer (pH 8.0) prep2 Prepare DTNB Solution prep3 Prepare Acetylthiocholine (ATCh) Solution prep4 Prepare Test Compound and Control (Donepezil) Solutions prep5 Prepare AChE Solution assay1 Add Buffer, Test Compound/Control, and AChE Solution to wells prep5->assay1 assay2 Pre-incubate to allow inhibitor-enzyme interaction assay1->assay2 assay3 Initiate reaction by adding DTNB and ATCh assay2->assay3 assay4 Measure absorbance at 412 nm kinetically assay3->assay4 analysis1 Calculate the rate of reaction for each concentration analysis2 Determine the percentage of inhibition analysis1->analysis2 analysis3 Plot inhibition vs. concentration and calculate IC50 analysis2->analysis3

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Materials:

  • 96-well microplate

  • Spectrophotometer plate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Donepezil (positive control)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCh in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of the test compound and Donepezil in DMSO. Create serial dilutions in phosphate buffer.

    • Prepare the AChE solution in phosphate buffer to a final concentration that gives a linear reaction rate.

  • Assay Setup (in triplicate):

    • To each well, add 25 µL of phosphate buffer.

    • Add 25 µL of the various dilutions of the test compound or Donepezil. For the control (100% activity), add 25 µL of phosphate buffer with the same final concentration of DMSO.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.[11]

  • Reaction and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Comparative Data
CompoundPutative MechanismIC50 (AChE)
This compoundCholinesterase InhibitorTo be determined
DonepezilCholinesterase Inhibitor~15 nM
GalantamineCholinesterase Inhibitor~1.5 µM
RivastigmineCholinesterase Inhibitor~4.6 µM

Note: IC50 values for Donepezil, Galantamine, and Rivastigmine are approximate and can vary based on experimental conditions.

Potential Mechanism 2: Anti-Inflammatory Activity

The presence of the butanoic acid derivative structure in this compound suggests potential anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[2][12][13][14][15]

Comparative Compound: Indomethacin

Indomethacin is a potent non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[2][12][13][14] Its anti-inflammatory effects are primarily due to the inhibition of prostaglandin synthesis.[2][13]

Experimental Workflow: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibition is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[16][17][18][19][20]

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep1 Prepare Assay Buffer prep2 Prepare Heme Cofactor prep3 Prepare Arachidonic Acid (Substrate) prep4 Prepare Test Compound and Control (Indomethacin) Solutions prep5 Prepare COX-2 Enzyme Solution assay1 Add Buffer, Heme, Test Compound/Control, and COX-2 to wells prep5->assay1 assay2 Pre-incubate to allow inhibitor-enzyme interaction assay1->assay2 assay3 Initiate reaction by adding Arachidonic Acid assay2->assay3 assay4 Incubate and then stop the reaction assay3->assay4 assay5 Measure product formation (e.g., PGE2 via LC-MS/MS or colorimetric/fluorometric detection) assay4->assay5 analysis1 Calculate product concentration for each inhibitor concentration analysis2 Determine the percentage of inhibition analysis1->analysis2 analysis3 Plot inhibition vs. concentration and calculate IC50 analysis2->analysis3

Caption: Workflow for the in vitro cyclooxygenase-2 (COX-2) inhibition assay.

Experimental Protocol: COX-2 Inhibition Assay (LC-MS/MS-based)

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid

  • Hematin

  • L-epinephrine

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Indomethacin (positive control)

  • DMSO

  • LC-MS/MS system

Procedure:

  • Enzyme and Inhibitor Preparation:

    • In an Eppendorf tube, mix Tris-HCl buffer, hematin, and L-epinephrine.

    • Add the COX-2 enzyme solution and incubate at room temperature.

    • Add the test compound or Indomethacin solution in DMSO and pre-incubate at 37°C for 10 minutes.[16]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding arachidonic acid.

    • After 2 minutes, terminate the reaction by adding hydrochloric acid.[16]

  • Product Quantification:

    • Add an internal standard (e.g., d4-PGE2).

    • Analyze the formation of Prostaglandin E2 (PGE2) using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of PGE2 produced.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Comparative Data
CompoundPutative MechanismIC50 (COX-2)
This compoundCOX-2 InhibitorTo be determined
IndomethacinNon-selective COX Inhibitor~0.1 µM
CelecoxibSelective COX-2 Inhibitor~0.04 µM
IbuprofenNon-selective COX Inhibitor~5 µM

Note: IC50 values are approximate and can vary based on the specific assay conditions.

Potential Mechanism 3: Antioxidant Activity

The aminophenyl moiety in this compound is a structural feature found in many antioxidant compounds. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, a process implicated in numerous diseases.[21][22][23][24][25]

Comparative Compound: Ascorbic Acid (Vitamin C)

Ascorbic acid is a well-known natural antioxidant that can donate electrons to neutralize free radicals.[21][22][23][24][25] It is often used as a positive control in antioxidant assays.

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[26][27][28][29]

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep1 Prepare DPPH Solution in Methanol/Ethanol prep2 Prepare Test Compound and Control (Ascorbic Acid) Solutions assay1 Add Test Compound/Control to wells prep2->assay1 assay2 Add DPPH solution to initiate the reaction assay1->assay2 assay3 Incubate in the dark at room temperature assay2->assay3 assay4 Measure absorbance at 517 nm assay3->assay4 analysis1 Calculate the percentage of DPPH radical scavenging activity analysis2 Plot scavenging activity vs. concentration and calculate IC50 analysis1->analysis2

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 96-well microplate

  • Spectrophotometer plate reader

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Ascorbic acid (positive control)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[26]

    • Prepare stock solutions of the test compound and ascorbic acid in a suitable solvent and create serial dilutions.

  • Assay Setup (in triplicate):

    • To each well, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to all wells.[26]

  • Reaction and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[26][28]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Comparative Data
CompoundPutative MechanismIC50 (DPPH)
This compoundAntioxidantTo be determined
Ascorbic AcidAntioxidant~5-10 µg/mL
TroloxAntioxidant~4-8 µg/mL
Gallic AcidAntioxidant~1-5 µg/mL

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the potential mechanisms of action of this compound. By employing established in vitro assays for cholinesterase inhibition, anti-inflammatory activity, and antioxidant potential, researchers can elucidate the primary biological effects of this compound. The comparative data with well-characterized drugs such as Donepezil, Indomethacin, and Ascorbic Acid will provide a crucial benchmark for evaluating its potency and potential therapeutic applications.

Positive results in any of these initial screenings should be followed by more in-depth studies, including enzyme kinetics, cell-based assays to assess cytotoxicity and efficacy in a more biologically relevant context, and eventually, in vivo models to confirm the pharmacological activity and assess the pharmacokinetic and safety profiles. This structured, comparative approach will be instrumental in defining the therapeutic potential of this compound.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended to provide essential safety and logistical information for the disposal of methyl 4-(2-aminophenyl)-4-oxobutanoate based on the chemical properties of structurally similar compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.

Hazard Assessment and Characterization

Assumed Hazard Profile:

Hazard TypePotential RiskRecommended Precautions
Health Hazards May cause skin and eye irritation. Potential for acute toxicity if ingested or inhaled.Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2][3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1][4]Prevent release into the environment. Do not dispose of down the drain.
Reactivity Hazards Generally stable, but may react with strong oxidizing agents, strong acids, and strong bases.[5]Store away from incompatible materials.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Also, list any other chemicals mixed in the waste stream.

  • Solid Waste: Collect solid waste, including contaminated personal protective equipment (PPE) and absorbent materials from spill cleanups, in a designated solid hazardous waste container.

  • Liquid Waste: Collect liquid waste, including reaction residues and contaminated solvents, in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

  • Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel and away from general laboratory traffic.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protective Equipment: Before cleaning up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[3]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Cleanup: Carefully collect the absorbed material and any contaminated solids and place them in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Pathway

The disposal of this compound must be handled by a licensed hazardous waste disposal company.

Decision Workflow for Disposal:

Caption: Decision workflow for the proper disposal of this compound.

Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

Procedure for Empty Container Disposal:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: Collect the rinsate as hazardous waste in your designated liquid waste container.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose of Container: Dispose of the rinsed and defaced container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

References

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  • PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Available at: [Link]

  • Google Patents. US6670520B2 - Reductive amination for aldehyde neutralization.
  • EPA NEPS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

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  • Termium. Aromatic Amine Pollution. Available at: [Link]

  • Google Patents. US2063868A - Amino derivatives of aromatic ketones and method of making same.
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  • Australian Industrial Chemicals Introduction Scheme (AICIS). Amines, polyethylenepoly-, reaction products with 2-[(carbopolycyclicoxy) methyl]heteromonocycle and succinic anhydride monopolyisobutenyl derivs.. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(2-aminophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. Methyl 4-(2-aminophenyl)-4-oxobutanoate, a compound belonging to the aromatic amine and ketone families, requires meticulous handling. While its toxicological properties have not been exhaustively investigated, the known hazards of its constituent chemical classes necessitate a cautious and informed approach.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is classified as an irritant and is harmful.[1][2] The primary risks associated with this compound and its chemical relatives, aromatic amines, stem from its potential to cause harm upon inhalation, skin contact, or ingestion.[1][3]

Key Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[1][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications are the foundation of our safety protocols. Aromatic amines, as a class, are known for their potential to cause significant health effects, making stringent safety measures essential to minimize exposure.[4][5]

The First Line of Defense: Engineering and Administrative Controls

Before we even consider PPE, we must implement robust engineering controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.[6]

  • Chemical Fume Hood: All work involving this compound, especially handling the solid powder or preparing solutions, must be conducted inside a certified chemical fume hood.[1][7] This is the most critical step in preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

  • Designated Areas: Clearly designate specific areas for handling this compound to prevent widespread contamination.

  • Safe Work Practices: Do not eat, drink, or apply cosmetics in the laboratory.[10] Always wash hands thoroughly after handling the chemical.[2][10]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling this compound.

Task Engineering Control Hand Protection Eye/Face Protection Body & Foot Protection Respiratory Protection
Storage & Transport General Lab VentilationNitrile GlovesSafety Glasses with Side ShieldsLab Coat, Closed-toe ShoesNot typically required
Weighing Solid Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat, Closed-toe ShoesRecommended if dust is generated
Solution Preparation Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat, Closed-toe ShoesNot typically required in a fume hood
Running Reaction Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat, Closed-toe ShoesNot typically required in a fume hood
Accidental Spill N/AHeavy-duty Nitrile or Neoprene GlovesSafety Goggles & Face ShieldChemical-resistant Apron or Suit, BootsAir-purifying respirator with appropriate cartridges
Hand Protection: Your Primary Contact Barrier

Given that the compound is harmful in contact with skin, selecting the correct gloves is crucial.[1][3]

  • Material: Nitrile gloves are the recommended choice. They provide excellent protection against bases, oils, and a wide range of solvents, and are resistant to punctures.[11]

  • Inspection: Before every use, visually inspect gloves for any signs of degradation or punctures.[9][12]

  • Proper Technique: Use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[12] Dispose of contaminated gloves immediately in the designated hazardous waste container.[12] Never reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

The compound is known to cause serious eye irritation.[1][2]

  • Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling the substance.[13] They provide a complete seal around the eyes, protecting from splashes, dust, and vapors.

  • Face Shield: When there is a significant risk of splashing (e.g., cleaning a large spill or during certain reaction quenching procedures), a face shield must be worn in addition to safety goggles.[11][13]

Body Protection: Preventing Dermal Absorption
  • Laboratory Coat: A clean, properly fitting lab coat, buttoned completely, is required to protect your skin and personal clothing.[13]

  • Appropriate Attire: Long pants and fully enclosed shoes must be worn at all times in the laboratory.[10][13] Fabrics like polyester or acrylic should be avoided.[13]

Respiratory Protection: When Fume Hoods Aren't Enough

While a fume hood is the primary control, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls.[13]

  • Type: If required, an air-purifying respirator with P95 or P100 particulate filters (for dust) and organic vapor cartridges is appropriate.[9]

  • Requirements: The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit testing.[13]

Operational Plans: PPE in Practice

Step-by-Step Protocol for Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Wash hands thoroughly.

  • Put on the lab coat and fasten all buttons.

  • Put on safety goggles.

  • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the contaminated exterior. Dispose of them immediately.

  • Wash hands.

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

  • Goggles: Remove goggles last.

  • Wash hands again thoroughly.

Safe Handling and Disposal Workflow

The following diagram illustrates the complete workflow for safely handling this compound, from initial assessment to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS) eng_controls 2. Verify Engineering Controls (Fume Hood Certification) risk_assessment->eng_controls ppe_selection 3. Select & Don PPE eng_controls->ppe_selection weighing 4. Weighing & Preparation (In Fume Hood) ppe_selection->weighing reaction 5. Conducting Experiment weighing->reaction decon 6. Decontaminate Work Area reaction->decon spill EMERGENCY: Spill Response reaction->spill disposal 7. Waste Disposal (Labeled, Sealed Container) decon->disposal doffing 8. Doff & Dispose PPE disposal->doffing hand_wash 9. Wash Hands doffing->hand_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste contaminated with this compound, including unused product, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.[14]

  • Collection: Collect waste in a clearly labeled, chemically compatible, and sealable container.[12][15]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[16]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[12][14] Do not discharge to the sewer.[10]

By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). Safety Data Sheet.
  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CymitQuimica. (2024). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CymitQuimica. (2026). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (n.d.). MSDS of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • ChemicalBook. (2023). 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.